1-(1-Naphthyl)-2-thiourea
Description
ANTU is a member of naphthalenes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
naphthalen-1-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQQUNOTICCSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S, Array | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | alpha-NAPHTHYLTHIOUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020919 | |
| Record name | 1-(1-Naphthyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Antu appears as white crystal or powder; technical product is gray powder. Has no odor but a bitter taste. Used primarily as a rodenticide for control of adult Norway rats. Not produced commercially in the U.S. (EPA, 1998), White crystalline or gray, odorless powder. [rodenticide], WHITE ODOURLESS CRYSTALLINE POWDER. | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANTU | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-NAPHTHYLTHIOUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTU | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Decomposes (NIOSH, 2023), Decomposes | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANTU | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
May burn but will not ignite readily (EPA, 1998) | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.06 % (NIOSH, 2023), In water, 600 mg/L at 25 °C, Solubility in acetone = 2.43 g/100 mL; in triethylene glycol = 8.6 g/100 mL; fairly soluble in hot alcohol, Slightly soluble in ethanol, ethyl ether, acetone, Very slightly soluble in most organic solvents, Solubility in water: none, 0.06% | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALPHA-NAPHTHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-NAPHTHYLTHIOUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTU | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
Specific Gravity (water= 1): Greater than 1, >1 g/cm³ | |
| Record name | ALPHA-NAPHTHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-NAPHTHYLTHIOUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
6.99 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0 mmHg at 77 °F (EPA, 1998), Low | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ANTU | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Suggestions that the presence of an impurity in ANTU, beta-naphthylamine, may increase risk of bladder cancer, remain unsubstantionated. | |
| Record name | ALPHA-NAPHTHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms from alcohol, Colorless ... solid, White, crystalline or gray powder | |
CAS No. |
86-88-4 | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | α-Naphthylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ANTU [ISO:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANTU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-1-naphthalenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-Naphthyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Antu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTU | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY0H6XJ4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-NAPHTHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-NAPHTHYLTHIOUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Urea, 1-(1-naphthyl)-2-thio- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/YT8D8678.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
388 °F (EPA, 1998), 198 °C, 388 °F | |
| Record name | ANTU | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALPHA-NAPHTHYLTHIOUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1512 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-NAPHTHYLTHIOUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0973 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ANTU | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0037.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Naphthyl)-2-thiourea: Properties, Structure, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Naphthyl)-2-thiourea, also widely known by its common name α-Naphthylthiourea (ANTU), is an organosulfur compound with significant historical use as a rodenticide.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and toxicological profile of ANTU. While its use as a pesticide has diminished due to issues of specificity and resistance, its potent and selective toxicity, particularly its ability to induce pulmonary edema, has rendered it a valuable tool in experimental toxicology and for studying the mechanisms of lung injury.[2][3] This document aims to serve as a detailed resource for researchers and scientists in pharmacology, toxicology, and drug development who may utilize ANTU as a model compound for inducing and studying acute lung injury.
Chemical and Physical Properties
This compound is a white to gray crystalline solid or powder.[2][4] While the pure compound is odorless, it possesses a bitter taste.[2][4] Technical grade preparations may appear as a blue-gray powder.[5]
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][6] |
| Common Name | α-Naphthylthiourea (ANTU) | [1] |
| CAS Number | 86-88-4 | [6] |
| Molecular Formula | C₁₁H₁₀N₂S | [6][7] |
| Molecular Weight | 202.28 g/mol | [4][6][7] |
| Appearance | White crystalline solid or gray powder | [1][2] |
| Odor | Odorless | [2] |
| Taste | Bitter | [2][4] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 191-200 °C (376-392 °F) | [2][6][8] |
| Boiling Point | Decomposes upon heating | [1][5][6] |
| Water Solubility | 600 mg/L at 20-25 °C | [1][2][6] |
| Solubility in Organic Solvents | - Ethanol: 18.21 g/L- Methanol: 36.35 g/L- Acetone: 2.43 - 4.3 g/100 mL- Triethylene glycol: 8.6 g/100 mL | [1][2][6] |
| pKa (estimated) | 9.6 (weak base) | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.65 - 1.7 | [1][6][9] |
Molecular Structure and Spectroscopic Data
The molecular structure of this compound consists of a naphthalene ring system linked to a thiourea group. This structure is fundamental to its chemical reactivity and biological activity.
Structural Representation
Caption: Chemical structure of this compound.
Thiourea and its derivatives can exist in tautomeric forms, the thione and thiol forms.[10] In aqueous solutions, the thione form of this compound is more prevalent.[10]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information includes:
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretching of the amine and amide groups, C=S stretching of the thiourea moiety, and aromatic C-H and C=C stretching from the naphthalene ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are vital for confirming the structure.[11] The ¹H NMR spectrum would display signals corresponding to the aromatic protons of the naphthalene ring and the protons of the NH and NH₂ groups. The ¹³C NMR would show distinct signals for the carbon atoms in the naphthalene ring and the thiocarbonyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[12][13] The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of 202.28 g/mol .
Synthesis
The synthesis of this compound can be achieved through several established methods.[1][14] A common and straightforward laboratory-scale synthesis involves the reaction of 1-naphthylamine with a thiocyanate salt in the presence of an acid.
Experimental Protocol: Synthesis from 1-Naphthylamine Hydrochloride and Ammonium Thiocyanate
This protocol is based on the general reaction described for the synthesis of thioureas.[1]
Materials:
-
1-Naphthylamine hydrochloride
-
Ammonium thiocyanate
-
Ethanol (or other suitable solvent)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-naphthylamine hydrochloride in a suitable solvent such as ethanol.
-
Addition of Thiocyanate: To the stirred solution, add an equimolar amount of ammonium thiocyanate.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution. The precipitation can be enhanced by the addition of water.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like boiling ethanol.[2]
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Causality behind Experimental Choices:
-
Use of Hydrochloride Salt: 1-Naphthylamine is often used as its hydrochloride salt to improve its solubility in the reaction medium.
-
Reflux Conditions: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without the loss of solvent.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point to ensure efficient purification.
Toxicological Profile and Mechanism of Action
This compound is highly toxic, particularly to Norway rats, which led to its use as a rodenticide.[2][15] Its toxicity is primarily attributed to its ability to induce massive pulmonary edema and pleural effusion.[1][3]
Mechanism of Toxicity
The toxicity of ANTU is not due to the parent compound itself but rather its metabolic activation in the liver and lungs.[16]
Caption: Simplified metabolic activation pathway of ANTU leading to pulmonary toxicity.
The cytochrome P450 monooxygenase system metabolizes ANTU to reactive intermediates, including atomic sulfur.[1][16] These reactive metabolites then covalently bind to pulmonary macromolecules, leading to cellular damage, increased capillary permeability, and subsequent fluid accumulation in the lungs.[1][16]
Clinical Signs of Toxicity
Exposure to ANTU in susceptible species can lead to a rapid onset of symptoms, including:[1][3]
-
Weakness and ataxia
-
Weak pulse and subnormal body temperature
-
Coughing and difficulty breathing (dyspnea) due to pulmonary edema
-
Vomiting and hypersalivation
Death can occur within a few hours of ingestion in some animals.[1]
Applications in Research
Due to its specific and potent effect on the pulmonary system, ANTU is a valuable chemical tool for inducing acute lung injury in animal models.[3] This allows researchers to study:
-
The pathophysiology of pulmonary edema.
-
The efficacy of potential therapeutic agents for acute respiratory distress syndrome (ARDS).
-
The mechanisms of endothelial and epithelial injury in the lungs.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[5][7] It is fatal if swallowed and may cause harm through inhalation or skin contact.[2][7]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection. When handling the powder, use a fume hood or wear a respirator to avoid inhalation.[5]
-
Handling: Avoid creating dust.[5]
-
Storage: Store in a well-ventilated, locked poison room, away from strong oxidizing agents and silver nitrate.[2][5]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with a well-defined chemical structure and a potent, specific toxicological profile. While its application as a rodenticide has declined, its utility as a research tool for studying acute lung injury remains significant. A thorough understanding of its chemical properties, synthesis, and mechanism of action is essential for its safe and effective use in a laboratory setting. This guide provides a foundational resource for researchers and scientists working with this important experimental compound.
References
- Alpha-Naphthylthiourea (CAS 86-88-4): Odor profile, Properties, & IFRA compliance. (n.d.). Good Scents Company.
- Chemical Properties of Thiourea, 1-naphthalenyl- (CAS 86-88-4). (n.d.). Cheméo.
- ICSC 0973 - alpha-NAPHTHYLTHIOUREA. (n.d.). International Labour Organization.
- Alpha-Naphthylthiourea | C11H10N2S | CID 736366. (n.d.). PubChem.
- α-Naphthylthiourea. (n.d.). Wikipedia.
- This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Alpha-naphthylthiourea. (n.d.). AERU, University of Hertfordshire.
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314–322.
- Thiourea, 1-naphthalenyl-. (n.d.). NIST WebBook.
- This compound. (n.d.). SIELC Technologies.
- This compound (86-88-4). (n.d.). Chemchart.
- This compound (C11H10N2S). (n.d.). PubChemLite.
- Thiourea, 1-naphthalenyl-. (n.d.). NIST WebBook.
- ANTU. (n.d.). JoDrugs.
- Naphthylthiourea, a- | Request PDF. (n.d.). ResearchGate.
- Richter, C. P. (1946). Rodenticide (U.S. Patent No. 2,390,848). U.S. Patent and Trademark Office.
- Rodenticide. (n.d.). Wikipedia.
- Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. This compound | 86-88-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0973 - alpha-NAPHTHYLTHIOUREA [chemicalsafety.ilo.org]
- 6. scent.vn [scent.vn]
- 7. fishersci.com [fishersci.com]
- 8. labproinc.com [labproinc.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 11. This compound(86-88-4) 1H NMR [m.chemicalbook.com]
- 12. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
- 13. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
- 14. US2390848A - Rodenticide - Google Patents [patents.google.com]
- 15. Alpha-naphthylthiourea [sitem.herts.ac.uk]
- 16. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1-(1-Naphthyl)-2-thiourea from 1-naphthylamine
An In-depth Technical Guide to the Synthesis of 1-(1-Naphthyl)-2-thiourea from 1-Naphthylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the synthesis of this compound, a compound commonly known as α-Naphthylthiourea (ANTU). Historically significant as a potent rodenticide, the synthesis of this organosulfur compound from 1-naphthylamine is a classic example of thiourea formation. This document delves into the prevalent synthetic methodologies, the underlying reaction mechanisms, detailed experimental protocols, and the analytical characterization of the final product. Emphasis is placed on explaining the causal relationships behind procedural choices, ensuring a self-validating and reproducible framework for laboratory application. All procedural and mechanistic claims are substantiated with authoritative references.
Introduction and Significance
This compound (IUPAC Name: Naphthalen-1-ylthiourea) is an organosulfur compound with the chemical formula C₁₁H₁₀N₂S.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste, although commercial grades may appear off-white or gray.[1][2] Its primary claim to fame arose in the 1940s as the active ingredient in ANTU, a rodenticide specifically effective against the Norway rat.[1][3] While its use has declined due to species specificity and the development of resistance, the synthesis of this compound remains a valuable case study in organic synthesis.
The core structure, featuring a naphthalene ring linked to a thiourea moiety, serves as a foundational scaffold. Thiourea derivatives are of significant interest in medicinal chemistry and material science due to their diverse biological activities and coordination properties.[4][5] This guide focuses exclusively on the established and reliable synthetic pathways originating from 1-naphthylamine.
Core Synthetic Methodologies
The synthesis of this compound from 1-naphthylamine can be achieved through several related pathways. The most direct and widely cited method involves the reaction of 1-naphthylamine with a thiocyanate salt. An alternative, two-step approach involves the isolation of an isothiocyanate intermediate.
Method 1: Direct Synthesis via Thiocyanate Salt
This is the most common and straightforward route, involving the reaction of 1-naphthylamine hydrochloride with an alkali metal or ammonium thiocyanate.[1][6]
Overall Reaction Scheme:
Caption: Overall synthetic scheme for this compound.
Reaction Mechanism and Rationale:
The reaction proceeds through an in-situ formation of 1-naphthyl isothiocyanate. The key steps are:
-
Protonation: 1-Naphthylamine is first converted to its hydrochloride salt. This is a critical step as it increases the solubility of the amine in the reaction medium and activates the anilinic nitrogen, though the primary reaction likely involves the free amine in equilibrium.
-
Isothiocyanate Formation: The thiocyanate ion (SCN⁻) attacks the protonated amine or, more likely, the free amine, leading to the formation of a thiourea-like intermediate which then eliminates water (or other small molecules) to form 1-naphthyl isothiocyanate (C₁₀H₇NCS).
-
Nucleophilic Addition: The ammonia (NH₃), generated concurrently from the ammonium thiocyanate salt, acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group.[1] This addition reaction forms the final this compound product.
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 86-88-4 [chemicalbook.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 1-Benzoyl-3-(naphthalen-1-yl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Naphthylthiourea (ANTU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-naphthylthiourea (ANTU), an organosulfur compound with the chemical formula C₁₁H₁₀N₂S, is a white crystalline powder historically used as a potent rodenticide.[1][2] While its use has diminished in many parts of the developed world due to its high toxicity to non-target species, ANTU remains a significant compound of interest for toxicological research, particularly in the study of chemically induced pulmonary edema.[3][4] Its unique mechanism of action, involving metabolic activation to a cytotoxic intermediate that targets pulmonary endothelial cells, provides a valuable model for investigating acute lung injury.[5][6][7] This guide offers a comprehensive overview of the core physical and chemical properties of ANTU, its mechanism of toxicity, and standardized protocols for its characterization.
Physical Properties of Alpha-Naphthylthiourea
The physical characteristics of a compound are fundamental to its handling, formulation, and biological activity. ANTU presents as a white to gray crystalline powder.[7] A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂S | [8] |
| Molecular Weight | 202.28 g/mol | [8] |
| Melting Point | 198 °C (388 °F) | [8][9][10][11] |
| Boiling Point | Decomposes | [8][10][12] |
| Water Solubility | 600 mg/L (0.06%) at 25 °C | [8][10][12] |
| Solubility in Organic Solvents | Acetone: 24,300 mg/L[3][10] Triethylene glycol: 86,000 mg/L[3][10] Ethanol: 18,210 mg/L[8] Methanol: 36,350 mg/L[8] Isopropanol: 7,210 mg/L[8] Slightly soluble in ethyl ether[9] | [3][8][9][10] |
| Vapor Pressure | ~0 mmHg at 20-25 °C (Low volatility) | [3][8][12][13] |
| Density | ~1 g/cm³ | [11] |
| pKa | Estimated 9.47 - 9.6 | [8][9] |
Chemical Properties and Reactivity
Synthesis
ANTU is typically synthesized through the reaction of 1-naphthylamine hydrochloride with ammonium thiocyanate.[10] Another common method involves the reaction of 1-naphthyl isothiocyanate with ammonia.[7][10] The presence of the thiourea group is central to its chemical reactivity and biological activity.
Stability and Decomposition
ANTU is a relatively stable solid under standard conditions. However, it undergoes decomposition upon heating to its boiling point.[8][10][12] It is incompatible with strong oxidizing agents and silver nitrate.[12]
Metabolic Activation and Reactivity
The toxicity of ANTU is not inherent to the parent molecule but is a result of its metabolic activation in the body, primarily by cytochrome P450 monooxygenases in the liver and lungs.[1][5] This bioactivation process is crucial to its mechanism of action. The metabolism of ANTU leads to the formation of α-naphthylurea (ANU) and, more importantly, reactive metabolites, including atomic sulfur.[1][10] While ANU itself is relatively non-toxic, the reactive intermediates are responsible for the compound's cytotoxic effects.[5][10] This metabolic activation is a key area of study for understanding its selective toxicity.
Mechanism of Toxicity: Induction of Pulmonary Edema
The primary toxic effect of ANTU is the induction of severe pulmonary edema and pleural effusion.[4][10] This is a direct consequence of its metabolic activation and subsequent damage to the pulmonary vasculature.
-
Metabolic Activation: In the liver and lungs, cytochrome P450 enzymes metabolize ANTU. This process releases reactive intermediates, including atomic sulfur.[1][14]
-
Endothelial Cell Injury: These reactive metabolites, particularly the released sulfur atom, covalently bind to and damage macromolecules within the pulmonary endothelial cells.[1][5][14] This leads to increased permeability of the lung capillaries.[6][10]
-
Pulmonary Edema: The damage to the endothelial barrier allows fluid to leak from the capillaries into the interstitial space and alveoli of the lungs, resulting in severe edema.[14][15] This fluid accumulation severely impairs gas exchange, leading to respiratory failure.[14]
The specificity of ANTU's toxicity to the lungs is attributed to the high concentration of enzymes responsible for its metabolic activation in this organ.[5]
Caption: Metabolic activation pathway of ANTU leading to pulmonary edema.
Experimental Protocols
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.[16][17]
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is observed.[17] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C).[18]
Methodology:
-
Sample Preparation: Ensure the ANTU sample is completely dry and finely powdered. This can be achieved by grinding the crystals with a mortar and pestle.[16]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample several times. Tap the bottom of the tube on a hard surface to compact the powder into a column of 2-4 mm in height.[16]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[17]
-
Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting point. This allows for a more precise measurement in subsequent trials.[18]
-
Controlled Heating: Heat the sample at a slower, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point of the sample.[16]
Caption: Workflow for melting point determination by the capillary method.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[19]
Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of solid ANTU to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed glass vial or flask.[19]
-
Equilibration: Agitate the mixture at a constant temperature using a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred.
-
Analysis: Determine the concentration of ANTU in the sampled solution using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/L or g/100 mL).
Safety and Handling
Alpha-naphthylthiourea is highly toxic if ingested, inhaled, or absorbed through the skin.[1] It is classified as an extremely hazardous substance.[1]
-
Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) recommends a workplace airborne exposure limit of 0.3 mg/m³ over a 10-hour workshift.[1]
-
Personal Protective Equipment (PPE): When handling ANTU, appropriate PPE, including gloves, a lab coat, and respiratory protection (such as a respirator with an organic vapor cartridge and particulate filter), should be used, especially where the potential for airborne exposure exists.[13][20]
-
Handling: All work with ANTU should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Conclusion
Alpha-naphthylthiourea is a compound with well-defined physical and chemical properties that underpin its potent biological activity. Its primary significance in modern research lies in its mechanism of toxicity, which serves as a robust model for studying acute lung injury and the role of metabolic activation in chemical toxicity. A thorough understanding of its properties, particularly its solubility and reactivity, is essential for researchers utilizing ANTU in toxicological and pharmacological studies. Due to its high toxicity, stringent safety protocols must be followed during its handling and use.
References
- PubChem. (n.d.). Alpha-Naphthylthiourea. National Center for Biotechnology Information.
- University of Hertfordshire. (n.d.). Alpha-naphthylthiourea. Agriculture & Environment Research Unit (AERU).
- Wikipedia. (n.d.). α-Naphthylthiourea.
- Good Scents Company. (n.d.). Alpha-Naphthylthiourea.
- CAS Common Chemistry. (n.d.). α-Naphthylthiourea. American Chemical Society.
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314–322.
- Block, E. R., & Schoen, F. J. (1985). Effects of endothelial cell injury on pulmonary vascular reactivity. Chest, 88(4 Suppl), 213S–216S.
- thinkSRS. (n.d.). Melting Point Determination.
- Wikiwand. (n.d.). Α-Naphthylthiourea.
- Pocidalo, J. J., Brun-Pascaud, M., Blayo, M. C., & Azoulay-Dupuis, E. (1986). Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat. The Journal of Physiology, 374, 335–346.
- Yilmaz, B., et al. (2019). Pinealectomy and melatonin administration in rats: their effects on pulmonary edema induced by α-naphthylthiourea. Cutaneous and Ocular Toxicology, 38(1), 58-65.
- Bakhle, Y. S., & Ferreira, S. H. (1985). Effect of pulmonary oedema induced by alpha-naphthylthiourea on synthesis of cyclo-oxygenase products in rat isolated lungs. Prostaglandins, 30(1), 37–49.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Meyrick, B., & Reid, L. (1972). Recurrent Pulmonary Edema Induced by α1-Naphthyl Thiourea. American Review of Respiratory Disease, 106(6), 840-847.
- Vrachi.name. (n.d.). Alpha-Naphthylthiourea.
- YouTube. (2021, July 13). ANTU Poisoning -ALPHA-NAPHTHYL THIOUREA Toxicology.
- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - ANTU. Centers for Disease Control and Prevention.
- Hollinger, M. A., & Giri, S. N. (1983). Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphydryl levels. Toxicology, 26(2), 119–127.
- Westlab Canada. (2023, May 8). Measuring the Melting Point.
- University of Calgary. (n.d.). Melting point determination.
- JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.
- New Jersey Department of Health. (n.d.). alpha-NAPHTHYL THIOUREA HAZARD SUMMARY.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 58(6), 513.
- SSERC. (n.d.). Melting point determination.
- Al-Dies, A. M., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6135–6146.
- Academic Dictionaries and Encyclopedias. (n.d.). alpha-Naphthylthiourea.
- Wobst, J., et al. (2020). Hydrogen sulfide reduces the activity of human endothelial cells. Clinical Hemorheology and Microcirculation, 76(4), 513–523.
- Smith, C. C., et al. (2024). Nilotinib-induced alterations in endothelial cell function recapitulate clinical vascular phenotypes independent of ABL1. Scientific Reports, 14(1), 7123.
- Chen, Y. C., et al. (2024). Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation. Archives of Toxicology, 98(4), 1341–1354.
Sources
- 1. wikiwand.com [wikiwand.com]
- 2. en-academic.com [en-academic.com]
- 3. Alpha-naphthylthiourea [sitem.herts.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of endothelial cell injury on pulmonary vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-Naphthylthiourea. Медицинский портал Vrachi.name [en-test.vrachi.name]
- 8. scent.vn [scent.vn]
- 9. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. ANTU | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thinksrs.com [thinksrs.com]
- 17. westlab.com [westlab.com]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - ANTU [cdc.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(1-Naphthyl)-2-thiourea
Introduction: Unveiling the Molecular Signature of 1-(1-Naphthyl)-2-thiourea
This compound, also known by its common name α-Naphthylthiourea (ANTU), is an organosulfur compound featuring a naphthalene ring system linked to a thiourea functional group.[1][2] With the molecular formula C₁₁H₁₀N₂S, this compound has historical significance as a rodenticide, although its use has been curtailed due to its high toxicity.[3] In the context of modern chemical research, it serves as a valuable model compound and a potential intermediate for the synthesis of more complex molecules, including pharmaceuticals and chemosensors.[4][5]
A definitive structural confirmation is paramount for any scientific investigation involving this molecule. This guide provides a comprehensive, multi-technique spectroscopic approach to the structural elucidation of this compound. By synergistically applying Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can assemble an unambiguous and self-validating "fingerprint" of the molecule. This document is designed for researchers and drug development professionals, offering not just data, but the underlying scientific rationale for each analytical step, ensuring both technical accuracy and practical applicability.
Molecular Structure Overview
Before delving into the spectroscopic data, it is crucial to visualize the molecule's structure. The key features are the planar, aromatic naphthalene ring and the adjacent thiourea moiety (-NH-C(S)-NH₂). Each of these components possesses unique atoms and bonds that will produce characteristic signals in the various spectra, allowing for a piecemeal yet interconnected confirmation of the total structure.
Caption: Molecular structure of this compound (C₁₁H₁₀N₂S).
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
For a molecule like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the preferred solvent. Its high polarity readily dissolves the compound, and more importantly, its aprotic nature minimizes the rapid chemical exchange of the acidic N-H protons of the thiourea group. This ensures that the N-H protons appear as distinct, observable signals in the ¹H NMR spectrum, which is crucial for complete structural assignment.[6][7] A standard operating frequency of 400 MHz or higher for ¹H NMR is recommended to achieve sufficient signal dispersion, particularly for resolving the complex splitting patterns of the aromatic protons in the naphthalene ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, homogeneous solution is required for high-quality spectra.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Following proton NMR, acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both spectra. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The spectrum can be divided into three key regions: the downfield aromatic region, and two distinct signals for the thiourea N-H protons.
Table 1: Expected ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 9.8 | Singlet (broad) | 1H | NH -Ar |
| ~ 8.0 - 7.3 | Multiplet | 7H | Naphthyl H |
| ~ 7.8 | Singlet (broad) | 2H | -C(S)-NH₂ |
Note: Data is compiled from representative spectra of thiourea derivatives.[8][9] Exact chemical shifts and multiplicities can vary slightly based on concentration and instrument.
The seven protons of the naphthalene ring appear as a complex multiplet between 7.3 and 8.0 ppm. The broad singlets for the NH and NH₂ protons are characteristic of thiourea derivatives and confirm the presence of this functional group.[10]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms. The most notable signal is the highly deshielded carbon of the thiocarbonyl (C=S) group.
Table 2: Expected ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 182 | C =S (Thiocarbonyl) |
| ~ 135 - 120 | Naphthyl C (Aromatic) |
Note: Data is based on typical values for aryl thioureas and related structures.[1][11][12]
The thiocarbonyl carbon resonance appears significantly downfield (around 182 ppm), a highly characteristic feature that provides unequivocal evidence for the thiourea moiety. The remaining signals in the 120-135 ppm range correspond to the ten carbons of the naphthalene ring system.
Caption: Standardized workflow for NMR analysis of this compound.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Experience: Ensuring High-Quality IR Data
The KBr pellet method is the gold standard for acquiring high-quality IR spectra of solid samples.[13] The key to a trustworthy spectrum is the preparation of a transparent, homogeneous pellet. The sample must be finely ground and thoroughly mixed with spectroscopic-grade KBr powder at a low concentration (typically 0.2-1.0%) to minimize scattering of the IR beam and avoid peak saturation, an issue dictated by the Beer-Lambert law.[14] The mixture is then pressed under high pressure to form the pellet. Any moisture absorbed by the hygroscopic KBr will appear as a broad absorption around 3400 cm⁻¹, so rapid handling and dry conditions are essential for a clean spectrum.[15]
Experimental Protocol: FTIR via KBr Pellet Method
-
Preparation: Gently grind ~1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.
-
Mixing: Ensure the mixture is homogeneous and has a fine, consistent texture.
-
Pellet Formation: Transfer the powder mixture into a pellet die.
-
Pressing: Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a transparent or translucent disc.
-
Background Scan: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire a background spectrum.
-
Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The final spectrum is automatically ratioed against the background by the instrument's software. Identify and label the wavenumbers of significant absorption bands.
Spectral Interpretation
The IR spectrum of this compound is dominated by absorptions from the N-H, aromatic C-H, aromatic C=C, and thiocarbonyl C=S bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3450 - 3100 | Medium-Strong | N-H Stretching (thiourea NH and NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching |
| ~ 1600, ~1500 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~ 1550 | Strong | N-H Bending |
| ~ 1350 | Medium | C-N Stretching |
| ~ 750 | Strong | C=S Stretching |
Note: Wavenumbers are approximate and based on characteristic values for aryl thioureas.[16][17][18]
The broad bands in the 3450-3100 cm⁻¹ region are definitive for the N-H bonds of the thiourea group. The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretches on the aromatic naphthalene ring. The strong absorption around 750 cm⁻¹ is indicative of the C=S bond, providing complementary evidence to the ¹³C NMR data.[18]
Caption: Correlation of key functional groups to their IR absorption regions.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a molecular fingerprint.
Expertise & Experience: Method Selection and Interpretation
Electron Ionization (EI) is the classic and most appropriate ionization method for a relatively small, thermally stable molecule like this compound.[19][20] EI is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing not only ionization but also predictable fragmentation.[21] The standard electron energy of 70 eV is used because it produces consistent and reproducible fragmentation patterns, which allows the resulting spectrum to be reliably compared to spectral libraries.[19] The most important peak to identify is the molecular ion peak (M⁺·), which corresponds to the intact molecule with one electron removed. Its m/z value directly confirms the molecular weight. Subsequent fragment ions provide clues to the molecule's substructures.[22]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe or by coupling with a Gas Chromatograph (GC).
-
Ionization: In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (70 eV). This ejects an electron from the molecule, forming a positively charged radical cation (M⁺·).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable charged ions and neutral radicals.
-
Acceleration: The positive ions are accelerated out of the ion source by an electric field.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Analysis of the Mass Spectrum
The mass spectrum of this compound will show a clear molecular ion peak and a series of fragment peaks corresponding to logical bond cleavages.
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 202 | [C₁₁H₁₀N₂S]⁺· | M⁺· | Molecular Ion |
| 185 | [C₁₁H₇N₂]⁺ | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 143 | [C₁₀H₇NH₂]⁺· | Naphthylamine radical cation |
| 127 | [C₁₀H₇]⁺ | | Naphthyl cation |
Note: The molecular weight of C₁₁H₁₀N₂S is 202.28 g/mol .[1][23] Fragmentation patterns are predicted based on chemical principles.[22][24][25]
The peak at m/z 202 confirms the molecular weight of the compound.[26] A prominent fragmentation pathway involves the cleavage of the C-N bond connecting the thiourea and naphthyl groups. This leads to the formation of a naphthylamine radical cation (m/z 143) or a naphthyl cation (m/z 127), which are often stable and thus produce intense peaks.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Conclusion: A Synergistic and Self-Validating Analysis
The structural elucidation of this compound is definitively achieved through the combined application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle, and together, they form a self-validating system.
-
NMR Spectroscopy maps the C-H framework, confirming the presence and connectivity of the naphthalene ring and the thiourea protons.
-
IR Spectroscopy rapidly identifies the key functional groups—N-H, aromatic C-H, and C=S—corroborating the findings from NMR.
-
Mass Spectrometry provides the exact molecular weight via the molecular ion peak and offers structural confirmation through predictable fragmentation patterns.
This integrated approach ensures the highest level of scientific integrity and trustworthiness, providing researchers with a robust and reliable method for the complete spectroscopic characterization of this compound.
References
- Specac. (n.d.). Sample Preparation for FTIR Solid Samples - KBr Pellets.
- XRF Scientific. (n.d.). How FTIR Pellet Press Works In Sample Preparation For Spectroscopy Analysis.
- Shimadzu. (n.d.). KBr Pellet Method.
- LCGC. (2021). Electron Ionization for GC–MS.
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis.
- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Science and Research (IJSAR).
- Wikipedia. (n.d.). Electron ionization.
- Mass Spectrometry Solutions. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube.
- Grimme, S., & Hansen, A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.
- Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. Journal of Organic Chemistry, 87(20), 13567–13577.
- Iuliano, A., et al. (2024). Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. Molecules, 29(6), 1341.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). Alpha-Naphthylthiourea.
- Iuliano, A., et al. (2020). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 85(8), 5436–5447.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- ResearchGate. (n.d.). FTIR spectra for: (a) 1-(2-furoyl)-3-(1-naphthyl)thiourea, and (b)....
- Rosli, N. H., et al. (2017). Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- ResearchGate. (n.d.). 1H-NMR spectra of the thiourea derivatives.
- Al-Majedy, Y. K., et al. (2022).
- Chemchart. (n.d.). This compound (86-88-4).
- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FTIR spectrum of thiourea.
- NIST. (n.d.). Thiourea, 1-naphthalenyl-.
- SIELC Technologies. (n.d.). This compound.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
Sources
- 1. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (86-88-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. This compound | 86-88-4 [chemicalbook.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(86-88-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR [m.chemicalbook.com]
- 13. shimadzu.com [shimadzu.com]
- 14. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 15. scienceijsar.com [scienceijsar.com]
- 16. This compound(86-88-4) IR2 [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 20. Electron ionization - Wikipedia [en.wikipedia.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. This compound | SIELC Technologies [sielc.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. scienceready.com.au [scienceready.com.au]
- 26. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
Elucidating the Structural Landscape of 1-(1-Naphthyl)-2-thiourea: A Comprehensive Guide to its Synthesis, Characterization, and Predicted Crystallography
An In-Depth Technical Guide for Researchers
Executive Summary: 1-(1-Naphthyl)-2-thiourea, also known as ANTU, is a molecule of significant historical and chemical interest, primarily recognized for its past use as a rodenticide. Beyond its toxicological profile, its structure serves as a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and, in the absence of a publicly available crystal structure, presents a robust, predictive analysis of its molecular geometry and crystal packing. By drawing authoritative comparisons with closely related, structurally determined analogues, this document offers researchers a foundational framework for future experimental investigation and computational modeling of this archetypal thiourea derivative.
Introduction to Naphthyl-Thioureas
Thiourea derivatives represent a cornerstone in the architecture of supramolecular chemistry and drug design. The thiourea moiety (-NH-C(S)-NH-) is a versatile functional group, notable for its capacity to act as both a hydrogen bond donor and acceptor. This dual nature facilitates the formation of predictable and robust intermolecular hydrogen-bonding networks, particularly the common N-H···S synthon, making it a powerful tool in crystal engineering.[1]
This compound (ANTU) is an organosulfur compound featuring a bulky, aromatic naphthalene ring attached to a thiourea core.[2] While its notoriety stems from its toxicity, which is linked to metabolic activation in the lungs by cytochrome P450 enzymes, the underlying molecular structure is of great interest to chemists.[3][4] Understanding its precise three-dimensional geometry, conformational preferences, and the non-covalent interactions that govern its solid-state assembly is crucial for designing new materials, catalysts, and therapeutic agents based on this fundamental scaffold.
This guide consolidates known experimental data and provides a detailed predictive model for its crystallographic properties, serving as an essential resource for researchers in organic synthesis, materials science, and drug development.
Synthesis, Crystallization, and Characterization
The preparation and purification of this compound are foundational steps for any subsequent structural or biological study. High-purity, single-crystal samples are paramount for definitive X-ray diffraction analysis.
Synthetic Pathway
The most direct and widely cited synthesis of this compound involves the reaction of 1-naphthylamine hydrochloride with a thiocyanate salt, such as ammonium thiocyanate.[3] The mechanism proceeds via the in situ formation of 1-naphthyl isothiocyanate, which is then attacked by ammonia to yield the final product. An alternative, common route for related compounds involves reacting 1-naphthyl isothiocyanate directly with ammonia.[3]
Detailed Experimental Protocol: Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1-Naphthylamine Hydrochloride
-
Ammonium Thiocyanate (NH₄SCN)
-
Ethanol (95%)
-
Deionized Water
-
Standard reflux apparatus, filtration equipment, and magnetic stirrer.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 1-naphthylamine hydrochloride (1 eq.) and ammonium thiocyanate (1.1 eq.).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask until the solids are fully dissolved upon gentle heating.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
Isolation: Collect the resulting white or off-white crystalline solid by vacuum filtration, washing the crystals with cold deionized water.
-
Drying: Dry the product under vacuum to yield crude this compound.
Proposed Protocol: Single-Crystal Growth
Obtaining crystals suitable for X-ray diffraction is a critical step. The following protocol is based on established methods for analogous thiourea derivatives.[3]
Procedure:
-
Purification: Recrystallize the crude product from boiling ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to form purified crystals.
-
Crystal Growth: Prepare a saturated solution of the purified this compound in a high-purity solvent such as ethanol or acetone in a clean vial.
-
Slow Evaporation: Cover the vial with parafilm and pierce it with a few small holes to allow for slow evaporation of the solvent over several days at room temperature.
-
Harvesting: Once well-formed, prism-shaped crystals appear, carefully harvest them for analysis.
Workflow for Synthesis and Crystallization of this compound
Caption: Synthesis and crystallization workflow.
Physicochemical and Spectroscopic Profile
The identity and purity of the synthesized compound must be confirmed through rigorous analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂S | [5] |
| Molecular Weight | 202.28 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 193 - 198 °C | [6] |
| Solubility (Water) | ~600 mg/L | [6] |
FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic vibrational bands. Key absorptions include:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹.
-
Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.
-
C=S stretching (Thioamide I band): A strong band typically found between 1300-1400 cm⁻¹, often coupled with C-N stretching.
-
C-N stretching (Thioamide II/III bands): Bands in the 1000-1300 cm⁻¹ region.
NMR Spectroscopy (¹H and ¹³C): Based on analyses of similar N-aroyl thiourea derivatives, the following spectral features are predicted:[7]
-
¹H NMR (in DMSO-d₆):
-
N-H protons: Two distinct singlets are expected, likely appearing broadly in the downfield region of δ 8.0-11.0 ppm.
-
Aromatic protons: A complex multiplet pattern between δ 7.5-8.9 ppm corresponding to the seven protons of the naphthalene ring.
-
-
¹³C NMR (in DMSO-d₆):
-
Thione Carbon (C=S): A characteristic peak in the highly deshielded region, expected at δ > 160 ppm.
-
Aromatic Carbons: Multiple signals in the δ 110-140 ppm range.
-
Predicted Crystal Structure and Molecular Geometry
While a definitive crystal structure for this compound is not publicly deposited in the Cambridge Structural Database (CSD), its properties can be reliably predicted through comparative analysis with structurally characterized analogues. The compounds 1,3-di(Naphthalen-1-yl)thiourea and 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea serve as excellent models, as they share the core 1-naphthyl-thiourea fragment and crystallize in common, predictable patterns.[3][8]
Predicted Crystallographic Parameters
It is highly probable that this compound will crystallize in the monoclinic system with the P2₁/c space group, as this is a highly common and stable packing arrangement for this class of compounds.[3][8]
| Parameter | 1,3-di(Naphthalen-1-yl)thiourea[8] | 1-(Naphthyl)-3-(thiophenoyl)thiourea[3] | Predicted: this compound |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.13 | 14.93 | ~10-15 |
| b (Å) | 10.95 | 5.91 | ~6-11 |
| c (Å) | 15.68 | 17.07 | ~15-17 |
| β (°) | 98.49 | 104.03 | ~95-105 |
| Z (molecules/cell) | 4 | 4 | 4 |
Expected Molecular Geometry
The internal geometry of the molecule is dictated by the electronic and steric properties of its constituent parts.
Molecular Conformation: The molecule is expected to adopt a largely planar conformation. The thiourea unit [-NH-C(S)-NH-] itself is typically planar.[9] A key geometric parameter will be the dihedral angle between the plane of the naphthalene ring system and the plane of the thiourea group. Based on steric considerations and data from analogues, this angle is expected to be relatively small, likely less than 10°, indicating a near-coplanar arrangement that maximizes conjugation.[3]
Predicted Bond Lengths and Angles: The bond lengths and angles within the thiourea core are sensitive indicators of electronic structure.
| Bond/Angle | Expected Value | Rationale / Comparison |
| C=S Bond Length | ~1.68 - 1.71 Å | Typical double bond character. |
| C-N Bond Lengths | ~1.35 - 1.40 Å | Exhibits partial double bond character due to resonance. |
| N-C-N Angle | ~114 - 118° | Consistent with sp² hybridization at the central carbon. |
| N-C-S Angles | ~120 - 123° | Consistent with sp² hybridization at the central carbon. |
Predicted Molecular Structure of this compound
Caption: Predicted molecular geometry and atom connectivity.
Analysis of Intermolecular Interactions
The solid-state packing of this compound will be dominated by a network of non-covalent interactions, which are critical for the stability of the crystal lattice.
Hydrogen Bonding Network
The primary and most predictable interaction is the intermolecular hydrogen bond between the N-H groups (donors) and the sulfur atom (acceptor) of the thiourea moiety. It is almost certain that the molecules will form centrosymmetric dimers through a pair of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. This dimeric structure is a hallmark of thiourea derivatives and is a powerful driver in their self-assembly.[10] These dimers would then act as building blocks, further connected into chains or sheets.
Predicted Hydrogen Bonding Motif
Caption: The expected centrosymmetric dimer motif.
Other Supramolecular Interactions
In addition to hydrogen bonding, π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules are anticipated. These interactions, where the aromatic rings stack in a parallel-displaced or edge-to-face manner, will play a significant role in stabilizing the three-dimensional crystal packing.[9]
Recommended Computational Approach
To complement future experimental work, a computational study using Density Functional Theory (DFT) is highly recommended. This approach, validated in numerous studies of related compounds, can provide deep insights into the molecule's electronic properties.[8]
Standard Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP hybrid functional.
-
Basis Set: 6-311G(d,p) or a larger set for higher accuracy.
-
Analysis:
-
Geometry Optimization: To find the lowest energy conformation and compare theoretical bond lengths/angles with experimental X-ray data.
-
Vibrational Frequency Analysis: To calculate the theoretical IR spectrum and aid in the assignment of experimental peaks.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO-LUMO energy gap, which relates to the molecule's reactivity and electronic properties.
-
Molecular Electrostatic Potential (MEP) Mapping: To visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Conclusion
This compound is a molecule of fundamental importance with a rich chemical character. This guide has detailed its established synthesis and provided a thorough spectroscopic profile. While its definitive single-crystal structure awaits experimental determination, a robust predictive model has been constructed based on compelling data from closely related analogues. The molecule is predicted to crystallize in a monoclinic (P2₁/c) system, with a near-planar molecular geometry. Its crystal packing is expected to be governed by strong, directional N-H···S hydrogen bonds forming centrosymmetric dimers, further stabilized by π-π stacking of the naphthalene rings. The protocols and predictive data herein provide a comprehensive and authoritative foundation for researchers aiming to further explore the structural and functional properties of this versatile compound.
References
- Singh, D. P., Pratap, S., Gupta, S. K., & Butcher, R. J. (2012). 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
- Hussain, A., Ahmed, S., Channar, P. A., et al. (2022). One Pot Efficient Synthesis of 1,3-di(Naphthalen-1-yl)Thiourea; X-Ray Structure, Hirshfeld Surface Analysis, Density Functional Theory, Molecular Docking and In-Vitro Biological Assessment. ChemistrySelect, 7(12), e202104423. [Link]
- Aydin, F., Tunoğlu, N., Aykaç, D., & Arslan, N. B. (2013). Synthesis and structural X-ray analysis of 1,1'-(naphthalene-1,8-diyl)-3,3'-dibenzoyl-bisthiourea and its use as anion-binding receptor. Turkish Journal of Chemistry, 37, 764-777. [Link]
- El-Faham, A., El-Sayed, B. A., & M. Elmaati, T. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6210–6222. [Link]
- ACS Publications. (2022).
- Wikipedia. (n.d.). α-Naphthylthiourea.
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314-322. [Link]
- Asegbeloyin, J. N., Okpareke, O. C., Oyeka, A. C., et al. (2022). Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. Acta Crystallographica Section E, 78(5), 439-446. [Link]
- W. T. S. Huck, F. C. J. M. van Veggel, B. L. Feringa, D. N. Reinhoudt. (1997). Crystal engineering with urea and thiourea hydrogen-bonding groups.
- PubChemLite. (n.d.). This compound.
- NIST. (n.d.). Thiourea, 1-naphthalenyl-. In NIST Chemistry WebBook.
- PubChem. (n.d.). Alpha-Naphthylthiourea.
Sources
- 1. Crystal engineering with urea and thiourea hydrogen-bonding groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
- 3. 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 86-88-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Synthesis and structural X-ray analysis of 1,1'-(naphthalene-1,8-diyl)" by FATMA AYDIN, NAZAN TUNOĞLU et al. [journals.tubitak.gov.tr]
Solubility of 1-(1-Naphthyl)-2-thiourea in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(1-Naphthyl)-2-thiourea (ANTU) in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound (ANTU), a compound of significant interest in toxicological research and chemical synthesis. We delve into the core physicochemical principles governing its dissolution, synthesizing theoretical knowledge with practical, field-proven experimental methodologies. This document furnishes researchers, scientists, and drug development professionals with quantitative solubility data, a detailed protocol for its empirical determination via the isothermal equilibrium method, and guidelines for analytical quantification using High-Performance Liquid Chromatography (HPLC). By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide serves as an authoritative resource for laboratory applications involving ANTU.
Introduction
Overview of this compound (ANTU)
This compound (ANTU), with the chemical formula C₁₁H₁₀N₂S, is an organosulfur compound historically used as a potent rodenticide.[1] It presents as a white to gray crystalline powder with a molecular weight of approximately 202.28 g/mol and a melting point near 198°C.[1][2] While its use as a pesticide has diminished, ANTU remains a valuable tool in experimental toxicology, specifically for inducing pulmonary edema in animal models to study lung injury mechanisms.[3] Its unique chemical structure, featuring a large, non-polar naphthalene moiety and a polar thiourea group, imparts complex solubility characteristics that are critical to understand for its effective use in research and development.
The Critical Role of Solubility in Research and Development
Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and efficacy of a chemical compound.[4] For a substance like ANTU, accurate solubility data is paramount for:
-
Toxicological Studies: Preparing homogenous dosing solutions at precise concentrations is essential for reproducible in vivo and in vitro experiments.
-
Drug Development & Formulation: For derivatives of thiourea being investigated as therapeutic agents, solubility directly impacts absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5]
-
Chemical Synthesis: Understanding solubility is crucial for reaction kinetics, purification processes like crystallization, and product isolation.[6]
This guide addresses the practical need for a centralized, in-depth resource on the solubility of ANTU in relevant organic solvents.
Theoretical Framework: Factors Governing ANTU Solubility
The solubility of ANTU is not straightforward and is governed by a balance of competing intermolecular forces. Its behavior can be rationalized by examining its molecular structure and the principles of solute-solvent interactions.
Molecular Structure and Polarity
The ANTU molecule possesses a distinct dual character:
-
Naphthalene Group: This large bicyclic aromatic system is non-polar and hydrophobic. It contributes to solubility in non-polar organic solvents through van der Waals interactions.
-
Thiourea Group (-NH-C(S)-NH₂): This functional group is highly polar. The nitrogen-hydrogen (N-H) bonds act as hydrogen bond donors, while the sulfur atom in the thiocarbonyl group (C=S) can act as a hydrogen bond acceptor. This polarity drives solubility in polar solvents.
The interplay between the large hydrophobic region and the smaller, highly polar region means that no single solvent type is universally ideal. The principle of "like dissolves like" suggests that solvents with an intermediate polarity or those capable of both hydrogen bonding and accommodating non-polar groups will be most effective.[7][8]
Influence of Temperature
For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[7] Consequently, the solubility of ANTU is expected to increase with rising temperature. This provides the solvent molecules with greater kinetic energy to overcome the lattice energy of the ANTU crystal structure.[8] This is empirically supported by observations that ANTU dissolves in boiling ethanol, whereas its solubility at room temperature is limited.[3]
Caption: Key factors governing the solubility of ANTU.
Quantitative Solubility Profile of ANTU
Published quantitative data on ANTU solubility is limited. This section consolidates available data and qualitative observations to provide a practical profile.
Published Solubility Data
The following table summarizes the known quantitative solubility values for ANTU in various solvents. It is important to note the discrepancy in reported values for acetone, which may stem from differences in experimental conditions (e.g., temperature, purity of materials) and highlights the need for rigorous, standardized determination.
| Solvent | Chemical Class | Solubility (g/L) | Temperature | Source(s) |
| Triethylene Glycol | Polar Protic (Alcohol/Ether) | 86 | Not Specified | [1][9] |
| Acetone | Polar Aprotic (Ketone) | 24.3 | 25 °C | [1] |
| Acetone | Polar Aprotic (Ketone) | 4.3 | Not Specified | [9] |
| Water | Polar Protic | 0.6 | Not Specified | [1] |
Qualitative Solubility Observations
-
General Organic Solvents: ANTU is described as "very slightly soluble" or "hard to dissolve" in general organic solvents at ambient temperature.[3][10]
-
Boiling Ethanol: It is noted to be soluble in boiling ethanol, confirming the significant positive effect of temperature on its solubility in polar protic solvents.[3]
-
Alkaline Solutions: Solubility is also observed in alkaline solutions, suggesting that the thiourea moiety can be deprotonated to form a more soluble salt.[3]
Experimental Protocol for Solubility Determination
To generate reliable and reproducible solubility data, a standardized protocol is essential. The isothermal equilibrium (static gravimetric) method is a robust and widely accepted technique for this purpose.[11][12]
Objective
To accurately determine the equilibrium solubility of ANTU in a selected organic solvent at a constant, specified temperature.
Causality of Method Choice
The gravimetric method is chosen for its directness and simplicity. It relies on the physical isolation and weighing of the dissolved solute, minimizing the need for complex analytical instrumentation or calibration curves for a pure system. This makes it a highly trustworthy and self-validating approach, as the final result is based on a direct mass measurement.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid ANTU to a known volume or mass of the chosen organic solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, but the ideal time should be determined empirically by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[12]
-
Phase Separation: Cease agitation and allow the suspension to settle for at least 30 minutes at the same constant temperature, permitting the excess solid to sediment.[12]
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe to prevent premature crystallization. Immediately pass the liquid through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., a glass petri dish or vial).[12]
-
Mass Determination (Solution): Immediately weigh the container with the filtered saturated solution to determine the total mass of the sample.
-
Solvent Evaporation: Place the container in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant mass of the dried ANTU residue is achieved.[12]
-
Mass Determination (Solute): After cooling to room temperature in a desiccator, weigh the container with the dry ANTU residue.
-
Calculation:
-
Mass of Solute = (Mass of container + dry residue) - (Mass of empty container)
-
Mass of Solvent = (Mass of container + solution) - (Mass of container + dry residue)
-
Solubility ( g/100g solvent) = (Mass of Solute / Mass of Solvent) * 100
-
Caption: Workflow for gravimetric solubility determination.
Analytical Quantification of ANTU in Solution
For complex matrices or when rapid, lower-concentration measurements are needed, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method.
Recommended Method: Reverse-Phase HPLC
A reverse-phase HPLC method offers excellent specificity and sensitivity for quantifying ANTU.[13] The non-polar naphthalene ring interacts strongly with the non-polar stationary phase (e.g., C18), while a polar mobile phase is used for elution.
Example HPLC Protocol
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 µm particle size.[13]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For Mass Spectrometry (MS) detection, a small amount of formic acid (0.1%) can be added to the mobile phase.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to ~311 nm, which corresponds to an absorbance maximum for the naphthalene chromophore.[3]
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of ANTU in the same solvent.
Caption: Logic of solubility quantification via HPLC.
Conclusion and Future Perspectives
The solubility of this compound is a complex characteristic dictated by its dual-polarity molecular structure. It exhibits moderate solubility in polar aprotic and some polar protic solvents, particularly at elevated temperatures, while remaining poorly soluble in water. The provided data and protocols offer a robust foundation for researchers working with this compound.
Future work should focus on expanding the quantitative solubility database to include a wider range of pharmaceutically and industrially relevant solvents (e.g., DMSO, DMF, various alcohols) across a spectrum of temperatures. Investigating co-solvent systems to strategically enhance solubility for specific applications also represents a valuable avenue for further research.
References
- INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA. [Link]
- PubChem. (n.d.). Alpha-Naphthylthiourea. PubChem. [Link]
- ResearchGate. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K.
- ResearchGate. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water.
- SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]
- LibreTexts Chemistry. (n.d.). Factors Affecting Solubility. LibreTexts Chemistry. [Link]
- Wikipedia. (n.d.). α-Naphthylthiourea. Wikipedia. [Link]
- Amazon S3. (n.d.). Supporting Information Determination of thiourea solubility in twelve different mono-solvents. Amazon S3. [Link]
- R Discovery. (2015). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. R Discovery. [Link]
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
- SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. [Link]
- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
- bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [Link]
- ACS Omega. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. labproinc.com [labproinc.com]
- 3. This compound | 86-88-4 [chemicalbook.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijnrd.org [ijnrd.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. 86-88-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. This compound | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to the Synthesis of N-Substituted Thioureas for Researchers and Drug Development Professionals
Abstract
N-substituted thioureas are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals, and as powerful organocatalysts. Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, has cemented their importance in medicinal chemistry and drug development.[1][2][3] This in-depth technical guide provides a comprehensive overview of the principal synthetic routes to N-substituted thioureas. We will delve into the mechanistic underpinnings of each method, present detailed and validated experimental protocols, and offer insights into the practical considerations that govern the choice of a particular synthetic strategy. This guide is designed to be an essential resource for researchers, scientists, and professionals in the field of drug development, enabling them to navigate the synthesis of this crucial class of molecules with expertise and confidence.
The Enduring Importance of the Thiourea Moiety in Modern Chemistry
The thiourea functional group, characterized by a central thiocarbonyl flanked by two amino groups, is a cornerstone of modern organic and medicinal chemistry. Its unique electronic properties and ability to form strong hydrogen bonds allow thiourea derivatives to act as potent enzyme inhibitors, DNA binders, and anion sensors.[2] Furthermore, their utility as synthetic intermediates for the construction of various heterocyclic systems, such as thiazoles and pyrimidines, underscores their value in synthetic chemistry.[3][4] The ever-expanding applications of N-substituted thioureas in areas ranging from materials science to catalysis highlight the continued need for robust and efficient synthetic methodologies.[5]
Key Synthetic Strategies for N-Substituted Thioureas
The synthesis of N-substituted thioureas can be accomplished through several distinct pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern (symmetrical, unsymmetrical, mono-, di-, or tri-substituted), and considerations of scale, safety, and environmental impact. This guide will focus on the most prevalent and practical synthetic routes.
The Workhorse Method: Reaction of Amines with Isothiocyanates
The reaction between an amine and an isothiocyanate is arguably the most direct, efficient, and widely employed method for the synthesis of N,N'-disubstituted thioureas.[6][7] This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.
Mechanism: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product. The reaction is typically fast and high-yielding.[6]
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-N'-Alkyl Thioureas
-
Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) under ambient conditions.
-
Addition of Isothiocyanate: To the stirred amine solution, add the corresponding isothiocyanate (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.[6]
Causality Behind Experimental Choices:
-
Solvent: The choice of solvent is primarily based on the solubility of the reactants. Aprotic solvents are generally preferred to avoid side reactions with the isothiocyanate.
-
Temperature: Room temperature is usually sufficient for this reaction to proceed to completion due to its typically rapid nature. Cooling may be necessary for highly reactive amines to control the exotherm.
Advantages:
-
High yields and purity of the final product.
-
Mild reaction conditions.
-
A wide variety of commercially available amines and isothiocyanates.
-
Generally straightforward workup and purification.[7]
Limitations:
-
The availability and stability of some isothiocyanates can be a limiting factor.
-
Isothiocyanates can be toxic and should be handled with care in a well-ventilated fume hood.[8]
Data Presentation: Synthesis of Thioureas from Isothiocyanates
| Entry | Amine | Isothiocyanate | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Phenyl isothiocyanate | DCM | 2 | 95 | [6] |
| 2 | Benzylamine | Ethyl isothiocyanate | THF | 3 | 92 | [6] |
| 3 | Piperidine | Allyl isothiocyanate | ACN | 1.5 | 98 | [6] |
Visualization of the Isothiocyanate Route
Caption: General reaction scheme for thiourea synthesis from an isothiocyanate and an amine.
The Versatile Approach: Reaction of Amines with Carbon Disulfide
The reaction of amines with carbon disulfide (CS₂) is a highly versatile method for synthesizing both symmetrical and unsymmetrical N-substituted thioureas.[9][10] This method often proceeds through the formation of a dithiocarbamate salt intermediate, which can then be desulfurized to an isothiocyanate in situ or react further.[11]
Mechanism:
-
Formation of Dithiocarbamate: The amine acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamic acid, which is then deprotonated by a second equivalent of the amine to form a dithiocarbamate salt.
-
Formation of Isothiocyanate (for unsymmetrical thioureas): The dithiocarbamate intermediate can be treated with a desulfurizing agent (e.g., a heavy metal salt or an oxidizing agent) to eliminate H₂S and form an isothiocyanate. This isothiocyanate can then react with a different amine to yield an unsymmetrical thiourea.[11]
-
Direct Formation of Symmetrical Thioureas: In the presence of a suitable catalyst or under specific conditions, the dithiocarbamate intermediate can react with another molecule of the starting amine to directly form a symmetrical thiourea.[12]
Experimental Protocol: Green Synthesis of Symmetrical N,N'-diarylthioureas in Water
This protocol is an example of an environmentally friendly approach.[13][14]
-
Reaction Setup: In a round-bottom flask, add the primary aromatic amine (2 equivalents) to water.
-
Addition of Carbon Disulfide: Add carbon disulfide (1 equivalent) dropwise to the stirred amine suspension.
-
Reaction Conditions: Heat the reaction mixture under reflux or expose it to sunlight.[13][15] The reaction progress can be monitored by TLC.
-
Workup and Purification: After the reaction is complete, the solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.
Causality Behind Experimental Choices:
-
Water as Solvent: This "on-water" protocol offers a sustainable alternative to volatile organic compounds.[9] The physical properties and solubility of the reactants in water can influence the reaction rate.
-
Energy Source: The use of solar energy provides a green and cost-effective way to promote the reaction.[13]
Advantages:
-
Readily available and inexpensive starting materials (amines and CS₂).
-
Can be adapted to produce both symmetrical and unsymmetrical thioureas.
Limitations:
-
Carbon disulfide is highly flammable and toxic and must be handled in a fume hood.
-
The synthesis of unsymmetrical thioureas can sometimes lead to the formation of symmetrical byproducts.[16]
-
The reaction with secondary amines does not typically lead to isothiocyanate formation, limiting this route for certain substitution patterns.[17]
Data Presentation: Synthesis of Symmetrical Thioureas from Amines and CS₂
| Entry | Amine | Conditions | Time (h) | Yield (%) | Reference |
| 1 | p-Toluidine | Water, Sunlight | 12 | 74 | [13] |
| 2 | Aniline | ZnO/Al₂O₃, Reflux | 5 | 92 | [9] |
| 3 | Benzylamine | Aqueous medium, Reflux | 6 | 85 | [10] |
Visualization of the Carbon Disulfide Route
Caption: General workflow for the synthesis of symmetrical thioureas from amines and carbon disulfide.
The Classical but Hazardous Route: Use of Thiophosgene
Thiophosgene (CSCl₂) is a highly reactive electrophile that can be used to synthesize thioureas.[18][19] However, due to its extreme toxicity, its use is generally limited to situations where other methods are not feasible.
Mechanism: Thiophosgene reacts with a primary or secondary amine to form a thiocarbamoyl chloride, which is then reacted with a second equivalent of an amine to yield the desired thiourea.[18]
Advantages:
-
Highly reactive, leading to rapid reaction times.
Limitations:
-
Extreme Toxicity: Thiophosgene is a severe lachrymator and is highly toxic. It must be handled with extreme caution in a specialized fume hood with appropriate personal protective equipment.[19]
-
Formation of hazardous byproducts.
Due to the significant hazards associated with thiophosgene, a detailed experimental protocol is not provided in this general guide. Researchers considering this route must consult specialized safety literature and institutional safety protocols.
Alternative and Emerging Synthetic Methodologies
The field of organic synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods.
-
From Cyanamides: The reaction of hydrogen sulfide with cyanamides provides a route to thioureas. This method is particularly useful for the synthesis of unsubstituted or monosubstituted thioureas.[20][21]
-
Desulfurization of Dithiocarbamates: While often a part of the carbon disulfide route, the targeted desulfurization of pre-formed dithiocarbamate salts is a viable strategy, especially when coupled with a subsequent amine addition for unsymmetrical thioureas.[22][23]
-
Mechanochemical Synthesis: Solvent-free synthesis using ball milling (grinding) has emerged as a green alternative.[4][11] This method can be applied to the reaction of amines with carbon disulfide or the reaction of anilines with ammonium thiocyanate and an acid chloride.[4] The mechanical energy input facilitates the reaction in the absence of a solvent, often leading to shorter reaction times and high yields.
Conclusion and Future Outlook
The synthesis of N-substituted thioureas is a well-established field with a diverse array of methodologies. The reaction of amines with isothiocyanates remains the most reliable and high-yielding method for many applications. However, the versatility and cost-effectiveness of the carbon disulfide route, particularly with the advent of greener protocols, make it a highly attractive alternative. While classical methods involving hazardous reagents like thiophosgene are still available, the trend is clearly moving towards the development and adoption of safer and more sustainable synthetic strategies.
Future research in this area will likely focus on the development of novel catalytic systems for the activation of less reactive starting materials, the expansion of the substrate scope for green synthetic methods, and the application of flow chemistry to the synthesis of thioureas for improved safety and scalability. The continued exploration of the rich chemistry of N-substituted thioureas will undoubtedly lead to the discovery of new therapeutic agents and innovative chemical technologies.
References
- Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]
- Maddani, M. R., & Prabhu, K. R. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
- Pourshamsian, K., Montazeri, N., & Shams Khameneh, A. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. Oriental Journal of Chemistry, 27(3), 945-948. [Link]
- Prabhu, K. R., & Sivanand, P. S. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327-2332. [Link]
- Li, J., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic & Biomolecular Chemistry, 17(34), 7956-7965. [Link]
- Request PDF. (2025). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas.
- Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1734–1737. [Link]
- Sharma, S. (1978). Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. [Link]
- Patil, S. B., Singh, P. R., & Surwase, S. S. (2013). Green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy. Journal of the Indian Chemical Society, 90(7), 993-997. [Link]
- G-A. Artem, et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(9), 2948. [Link]
- Friščić, T., & Meden, A. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1745–1755. [Link]
- Request PDF. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.
- ResearchGate. (2013). Green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy.
- Jinnuo Chemical. (2025). Production technology of thiourea. Jinnuo Chemical. [Link]
- Cacciatore, F. A., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1632-1654. [Link]
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry. [Link]
- Dalton Transactions. (2022). N,N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. Dalton Transactions. [Link]
- ACS Publications. (2024). Thioureas. Chemical Reviews. [Link]
- Bhosle, S. D., et al. (2022). Zn catalyzed a simple and convenient method for thiourea synthesis. Journal of Sulfur Chemistry, 43(5), 524-536. [Link]
- Wikipedia. (n.d.). Cyanamide. Wikipedia. [Link]
- Request PDF. (2025). CuCl-mediated desulfurization reactions of Dithiocarbamate Triethylamine salts: Access to 2-Aminooxazolines and Thioureas, and their synthetic applications.
- ResearchGate. (2003). A Simple and green procedure for the synthesis of symmetrical N,N '-disubstituted thioureas on the surface of alumina under microwave irradiation.
- De-Luca, L. (2021). Unlocking the Potential of Cyanamide as a Multifunctional Scaffold in Organic Synthesis. ChemistrySelect, 6(41), 11091-11105. [Link]
- Journal of Applicable Chemistry. (2018). Synthesis of thiourea derived from aromatic alkyl azide and dithiocarbamates. Journal of Applicable Chemistry, 7(4), 844-849. [Link]
- Sae-eng, R., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
- Cardiff University. (2018). Introduction to cyanamides. ORCA. [Link]
- El-Faham, A., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 25(8), 4296. [Link]
- RSC Advances. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]
- ResearchGate. (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- El-Sayed, R., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6063–6075. [Link]
- ResearchGate. (n.d.). A Convenient Route To Cyanoguanidines.
- National Institutes of Health. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
- Indian Journal of Advances in Chemical Science. (2023). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Indian Journal of Advances in Chemical Science, 11(2), 94-98. [Link]
- RSC Publishing. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. [Link]
- Chemistry LibreTexts. (2021). 10.
- Kim, Y. H., & Yon, G. H. (1983). Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–).
Sources
- 1. annexechem.com [annexechem.com]
- 2. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]
- 20. Cyanamide - Wikipedia [en.wikipedia.org]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 22. researchgate.net [researchgate.net]
- 23. joac.info [joac.info]
An In-Depth Technical Guide on the Tautomeric Forms of 1-(1-Naphthyl)-2-thiourea in Solution
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 1-(1-Naphthyl)-2-thiourea in various solution environments. Primarily focusing on the dynamic equilibrium between the thione and thiol forms, this document synthesizes theoretical principles with practical experimental methodologies. It is designed to serve as an authoritative resource for researchers, scientists, and professionals in the field of drug development, offering insights into the structural dynamics that govern the chemical behavior and potential biological activity of this compound. Through a detailed exploration of spectroscopic and computational techniques, this guide elucidates the factors influencing tautomeric preference and provides robust protocols for its characterization.
Introduction: The Significance of Tautomerism in N-Arylthioureas
Thiourea and its derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their versatile coordination chemistry and biological activities. A fundamental aspect of their chemical nature is the capacity to exist in different tautomeric forms, most notably the thione-thiol equilibrium. This compound (ANTU), a well-known organosulfur compound, is no exception.[1] The interchange between its thione and thiol forms involves the migration of a proton from a nitrogen atom to the sulfur atom, accompanied by a rearrangement of the π-electron system.
The prevalence of a particular tautomer can profoundly influence the molecule's reactivity, polarity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. For instance, the thiol tautomer, with its reactive sulfhydryl (-SH) group, can exhibit distinct metal-chelating properties and participate in different reaction pathways compared to the more stable thione form.[2] Understanding and controlling this equilibrium is therefore of paramount importance in drug design and development, where specific molecular conformations can dictate therapeutic efficacy.
This guide will delve into the structural nuances of this compound's tautomers, the environmental factors that sway their equilibrium, and the analytical techniques employed for their elucidation.
The Tautomeric Landscape of this compound
The tautomerism of this compound is primarily centered around the thione-thiol equilibrium. However, the presence of the naphthyl group and the N-H bonds also introduces the possibility of cis-trans isomerism around the C-N bond.
Thione-Thiol Tautomerism
The principal tautomeric forms are the thione and the thiol (or isothiourea) forms.
-
Thione Form: Characterized by a carbon-sulfur double bond (C=S). This form is generally the more stable and predominant tautomer in the solid state and in most solutions.[3]
-
Thiol Form: Contains a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH). While typically less stable, its population can be significantly influenced by the surrounding environment.
Figure 1: Thione-Thiol Tautomeric Equilibrium of this compound.
Rotational Isomerism
Due to hindered rotation around the C-N bond connecting the naphthyl group, cis and trans isomers (with respect to the orientation of the naphthyl group and the thiocarbonyl group) can also exist. The energy barrier for this rotation and the relative stability of the rotamers can be influenced by solvent interactions.
Factors Influencing the Tautomeric Equilibrium in Solution
The position of the thione-thiol equilibrium is not static and is highly sensitive to a variety of external factors.
Solvent Polarity and Hydrogen Bonding
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.
-
Non-polar Solvents: In non-polar environments, the less polar thione form is generally favored.
-
Polar Protic Solvents: Polar protic solvents, such as water and alcohols, can stabilize the more polar thiol tautomer through hydrogen bonding interactions with both the -SH and =NH groups. Studies on thiourea have shown an increase in the thiol form content in the order of water > methanol > ethanol > propanol.[4]
-
Polar Aprotic Solvents: Polar aprotic solvents like DMSO and DMF can also influence the equilibrium, primarily through dipole-dipole interactions.
pH of the Solution
The pH of the aqueous solution can significantly impact the tautomeric equilibrium.
-
Acidic Conditions: The addition of acid tends to favor the thione form by protonating the molecule, which disfavors the formation of the thiol tautomer.[4]
-
Basic Conditions: In basic media, deprotonation can occur, potentially favoring the formation of the thiolate anion, which is the conjugate base of the thiol form.
Temperature
Temperature can affect the equilibrium constant of the tautomerization. Variable-temperature NMR studies can provide thermodynamic parameters (ΔH and ΔS) for the tautomeric interconversion.[5]
Experimental Characterization of Tautomeric Forms
A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough characterization of the tautomeric forms of this compound in solution.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 1-naphthyl isothiocyanate with ammonia.[1] Alternatively, it can be prepared by reacting 1-naphthylamine hydrochloride with ammonium thiocyanate.[1]
Experimental Protocol: Synthesis from 1-Naphthyl Isothiocyanate
-
Dissolve 1-naphthyl isothiocyanate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol with stirring at room temperature.
-
Continue the reaction for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive technique for monitoring tautomeric equilibria, as the thione and thiol forms possess different chromophores and thus exhibit distinct absorption spectra.
-
Thione Tautomer: The C=S group in the thione form typically displays a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. For thiourea, these bands are observed around 236 nm and 196 nm, respectively.[6]
-
Thiol Tautomer: The conjugated system in the thiol form gives rise to its own characteristic absorption bands.
The ratio of the tautomers in solution can be estimated from the intensities of their respective absorption bands.[4]
Experimental Protocol: UV-Vis Analysis of Tautomerism
-
Prepare stock solutions of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, methanol, water).
-
Record the UV-Vis absorption spectrum of each solution over a wavelength range of approximately 200-400 nm using a quartz cuvette.
-
Identify the absorption maxima (λmax) corresponding to the thione and potentially the thiol forms.
-
Analyze the changes in the spectra as a function of solvent polarity. A shift in the equilibrium towards the thiol form in more polar solvents would be indicated by a change in the relative intensities of the absorption bands.
| Solvent | Dielectric Constant (ε) | Expected Predominant Form |
| Hexane | 1.9 | Thione |
| Chloroform | 4.8 | Thione |
| Acetonitrile | 37.5 | Equilibrium Shift |
| Methanol | 32.7 | Thiol favored |
| Water | 80.1 | Thiol favored |
| Table 1: Influence of Solvent Polarity on the Expected Tautomeric Form. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of tautomers in solution. ¹H and ¹³C NMR provide distinct signals for each tautomer, and the integration of these signals allows for the quantification of their relative populations.
-
¹H NMR: The chemical shifts of the N-H and potential S-H protons are highly sensitive to the tautomeric form and solvent environment. In the thione form, distinct signals for the NH and NH₂ protons are expected. The thiol form would exhibit a characteristic S-H proton signal and a different set of N-H signals.
-
¹³C NMR: The chemical shift of the carbon atom in the C=S or C=N group is a key indicator of the tautomeric form. The thiocarbonyl carbon (C=S) in N-naphthoyl thiourea derivatives typically resonates at a downfield chemical shift above 160 ppm.[7] The corresponding carbon in the thiol form would be expected at a different chemical shift.
Representative ¹H and ¹³C NMR Data for this compound (Thione Form)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~9.5 | br s | NH |
| ¹H | ~7.2-8.2 | m | Naphthyl-H |
| ¹H | ~6.5 | br s | NH₂ |
| ¹³C | >160 | - | C=S |
| ¹³C | ~110-140 | - | Naphthyl-C |
| Table 2: Expected NMR Chemical Shifts for the Thione Tautomer. (Note: Actual chemical shifts can vary depending on the solvent and concentration).[7][8] |
Experimental Protocol: NMR Analysis of Tautomerism
-
Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.
-
Assign the signals corresponding to the thione and, if present, the thiol tautomer.
-
Calculate the molar ratio of the tautomers by integrating the respective well-resolved proton signals.
-
Perform variable-temperature NMR experiments to study the thermodynamics of the tautomeric equilibrium.
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound(86-88-4) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 1-(1-Naphthyl)-2-thiourea as a Versatile Precursor in Heterocyclic Synthesis
Introduction: 1-(1-Naphthyl)-2-thiourea (ANTU) is a well-established organosulfur compound, known historically for its application as a rodenticide.[1] However, its true value in modern synthetic chemistry lies in its bifunctional nature—possessing both nucleophilic nitrogen and sulfur atoms. This unique electronic arrangement makes it an exceptionally versatile building block for the construction of a wide array of pharmacologically significant heterocyclic compounds. The thiourea moiety, C(S)N₂, serves as a robust synthon for introducing the N-C-S or N-C-N fragments essential for forming various five- and six-membered rings.[2][3] This guide provides an in-depth exploration of the utility of this compound in synthesizing key heterocyclic scaffolds, including thiazoles, pyrimidines, and triazoles, complete with detailed mechanistic insights and validated experimental protocols.
Part 1: Synthesis of 2-Amino-thiazole Derivatives via Hantzsch Condensation
The Hantzsch thiazole synthesis remains one of the most reliable and widely utilized methods for constructing the thiazole ring.[4] The reaction involves the cyclocondensation of a compound containing a thioamide group, such as this compound, with an α-halocarbonyl compound.[5][6]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the sulfur atom from the thiourea moiety onto the electrophilic carbon of the α-haloketone. This step is favored because sulfur is a soft nucleophile, which readily attacks the soft electrophilic carbon bearing the halogen. This initial S-alkylation forms a key intermediate, which then undergoes an intramolecular cyclization. The amino group attacks the carbonyl carbon, followed by dehydration, to yield the final 2-aminothiazole derivative. The naphthyl group remains as a substituent on the exocyclic nitrogen, imparting significant lipophilicity and potential for π-stacking interactions in biological systems.
Experimental Workflow for Thiazole Synthesis
Below is a visual representation of the typical laboratory workflow for the synthesis of 2-(naphthalen-1-ylamino)thiazole derivatives.
Caption: General laboratory workflow for Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 4-Phenyl-N-(naphthalen-1-yl)thiazol-2-amine
This protocol details the reaction of this compound with α-bromoacetophenone.
Materials:
-
This compound (2.02 g, 10 mmol)
-
2-Bromoacetophenone (α-bromoacetophenone) (1.99 g, 10 mmol)
-
Ethanol (95%), 50 mL
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine this compound and 2-bromoacetophenone in the 100 mL round-bottom flask.
-
Add 50 mL of ethanol to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure partial dissolution.
-
Heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Maintain the reflux for 5 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product with two 20 mL portions of cold water to remove any unreacted starting materials and salts.
-
Purify the product by recrystallization from hot ethanol to yield the title compound as a crystalline solid.
Expected Outcome:
-
Yield: 80-90%
-
Appearance: Off-white to pale yellow crystalline solid
Part 2: Synthesis of Pyrimidine Derivatives
Thiourea derivatives are crucial for synthesizing pyrimidines, which form the core of nucleobases and numerous therapeutic agents.[7][8] The most common approach involves the condensation of a thiourea with a 1,3-dielectrophilic three-carbon component, such as a chalcone (α,β-unsaturated ketone).[9][10]
Mechanistic Rationale
The synthesis of pyrimidine-2-thione derivatives from this compound and a chalcone typically proceeds via a base-catalyzed Michael addition followed by intramolecular cyclization.
Caption: Reaction pathway for pyrimidine-2-thione synthesis.
Initially, the base abstracts a proton from the thiourea, enhancing its nucleophilicity. The resulting anion attacks the β-carbon of the chalcone in a conjugate addition. The subsequent enolate intermediate undergoes a proton shift, followed by the nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. The final step is the elimination of a water molecule to form the stable dihydropyrimidine-2-thione ring.
Protocol 2: Synthesis of 4,6-Diphenyl-1-(naphthalen-1-yl)-1,6-dihydropyrimidine-2(3H)-thione
This protocol uses dibenzoylmethane as the three-carbon fragment.
Materials:
-
This compound (2.02 g, 10 mmol)
-
Dibenzoylmethane (1,3-diphenyl-1,3-propanedione) (2.24 g, 10 mmol)
-
Potassium hydroxide (KOH) (0.84 g, 15 mmol)
-
Absolute Ethanol, 75 mL
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve potassium hydroxide in 75 mL of absolute ethanol in the round-bottom flask with gentle warming and stirring.
-
To this basic solution, add this compound and dibenzoylmethane.
-
Heat the resulting mixture to reflux and maintain for 8-10 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Neutralize the mixture carefully by adding dilute hydrochloric acid (1 M) dropwise until the pH is ~7.
-
Pour the neutralized solution into 250 mL of crushed ice.
-
The product will precipitate out of the solution. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from a suitable solvent like glacial acetic acid or an ethanol/DMF mixture.
Data Summary: Reactant Variation in Pyrimidine Synthesis
| 3-Carbon Synthon | Base | Solvent | Reflux Time (h) | Typical Yield (%) |
| Dibenzoylmethane | KOH | Ethanol | 8-10 | 75-85 |
| Ethyl acetoacetate | NaOEt | Ethanol | 6-8 | 70-80 |
| Acetylacetone | KOH | Ethanol | 6-8 | 80-90 |
Part 3: Synthesis of 1,2,4-Triazole Derivatives
This compound can also be a precursor for 1,2,4-triazole derivatives. These syntheses often involve converting the thiourea into an S-alkylated intermediate (isothiourea), which then undergoes cyclization with a hydrazine derivative.[11][12]
Mechanistic Rationale
A common strategy involves the initial S-alkylation of the thiourea with an alkyl halide (e.g., methyl iodide) to form a highly reactive S-alkylisothiouronium salt. This intermediate readily reacts with hydrazine. The hydrazine molecule displaces the S-alkyl group (a good leaving group) and subsequently undergoes an intramolecular cyclization and oxidation or rearrangement to form the stable 1,2,4-triazole ring.
Protocol 3: Two-Step Synthesis of 5-Amino-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
Step A: Synthesis of S-Methyl-1-(1-naphthyl)isothiourea hydroiodide
-
In a 100 mL flask, dissolve this compound (4.04 g, 20 mmol) in 40 mL of methanol.
-
Add methyl iodide (3.12 g, 1.4 mL, 22 mmol) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 2 hours at room temperature. A white precipitate of the isothiouronium salt will form.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. This intermediate is typically used directly in the next step without further purification.
Step B: Cyclization with Hydrazine
-
Suspend the S-methyl-1-(1-naphthyl)isothiourea hydroiodide (from Step A) in 50 mL of ethanol.
-
Add hydrazine hydrate (1.5 g, 1.5 mL, 30 mmol) to the suspension.
-
Heat the mixture to reflux for 6 hours. During this time, methyl mercaptan will be evolved (perform in a well-ventilated fume hood).
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure triazole derivative.
Conclusion
This compound is a powerful and adaptable reagent in heterocyclic chemistry. Its inherent nucleophilicity at both sulfur and nitrogen atoms allows for straightforward and efficient access to diverse and valuable scaffolds like thiazoles, pyrimidines, and triazoles. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers aiming to leverage this precursor in medicinal chemistry and drug development programs. The presence of the naphthyl moiety offers a unique opportunity for creating derivatives with distinct steric and electronic properties, making it a valuable tool for scaffold diversification and lead optimization.
References
- Al-Juboori, A. M. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. [Link]
- El-Sayed, M. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Al-Juboori, A. M. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies.
- Al-Haish, K. H., et al. (2022).
- Mazimba, O. (n.d.). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of the Serbian Chemical Society.
- Ibraheem, F., et al. (2021). Recent synthetic methodologies for pyrimidine and its derivatives.
- Gokce, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules. [Link]
- Al-Ostath, A. I., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules. [Link]
- Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
- Al-Haish, K. H., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Khan, I., et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. Journal of Biomolecular Structure and Dynamics. [Link]
- Mohammadi, M. K., et al. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry.
- Singh, R., & Singh, O. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review.
- Fesatidou, M., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Pharmaceutical Design. [Link]
- Sahu, J. K., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Al-Haish, K. H., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea.
- Limban, C., et al. (2018). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]
- Al-Amiery, A. A., et al. (2022). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences.
- Wang, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
- Malani, A. H., et al. (2018). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole.
- Wikipedia. (n.d.). α-Naphthylthiourea.
- Chaudhary, A., & Sharma, G. (2020). Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. Molecular Diversity.
- NIST. (n.d.). Thiourea, 1-naphthalenyl-. NIST Chemistry WebBook.
- Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
- Al-Haish, K. H., et al. (2022).
- PubChem. (n.d.). Alpha-Naphthylthiourea.
- Al-Awadi, N. A., et al. (2001). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Molecules. [Link]
- Burgstaller, J., et al. (2015). PERACUTE ALPHA-NAPHTHYLTHIOUREA INTOXICATION IN A COW-CALF HERD. Slovenian Veterinary Research.
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjrr.org [wjrr.org]
- 6. researchgate.net [researchgate.net]
- 7. orientjchem.org [orientjchem.org]
- 8. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANTU-Induced Experimental Pulmonary Edema in Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of alpha-naphthylthiourea (ANTU) to induce experimental pulmonary edema in rats. This model is a valuable tool for studying the pathophysiology of acute lung injury (ALI) and for the preclinical evaluation of potential therapeutic agents.
Introduction: The Rationale for the ANTU-Induced Pulmonary Edema Model
Acute pulmonary edema, a hallmark of ALI and Acute Respiratory Distress Syndrome (ARDS), is characterized by the accumulation of fluid in the lung's interstitial and alveolar spaces, leading to severe respiratory distress.[1] The ANTU-induced model in rats is a well-established and reproducible method for mimicking noncardiogenic pulmonary edema.[2][3] ANTU, a rodenticide, selectively damages the pulmonary capillary endothelium, leading to increased vascular permeability and subsequent fluid leakage into the lung tissue.[4][5] This model is particularly useful for investigating the mechanisms of endothelial injury, vascular leakage, and for screening compounds that may protect the vascular barrier or resolve edema.
The primary advantage of the ANTU model lies in its ability to induce a dose-dependent and time-resolved lung injury, allowing researchers to study both the acute and resolution phases of pulmonary edema.[2][6] Understanding the causality behind the experimental choices in this model is crucial for obtaining robust and interpretable data.
Mechanism of ANTU-Induced Pulmonary Edema: A Focus on Endothelial Injury
The toxicity of ANTU is not direct but mediated by its metabolic activation, primarily by cytochrome P450 enzymes in the liver and lungs, to a reactive metabolite.[5] This metabolite, believed to be atomic sulfur, is highly reactive and targets the endothelial cells of pulmonary capillaries and venules.[7]
The core mechanism involves:
-
Endothelial Cell Damage: The reactive metabolite of ANTU causes direct injury to the pulmonary endothelial cells.[4] Electron microscopy studies have revealed blebbing and scalloping of endothelial cells as early as 2 hours post-ANTU administration.[2]
-
Increased Vascular Permeability: The damage to the endothelial barrier disrupts its integrity, leading to a significant increase in vascular permeability.[5][8] This allows for the leakage of plasma, proteins, and fluid from the capillaries into the interstitial and alveolar spaces.[6]
-
Pulmonary Edema and Pleural Effusion: The fluid accumulation in the lungs results in pulmonary edema, which can be quantified by measuring the lung wet-to-dry weight ratio. A characteristic feature of ANTU-induced lung injury in rats is the development of massive pleural effusion.[4][9]
Signaling Pathway Overview
The cellular and molecular events following ANTU administration involve a complex interplay of oxidative stress and inflammatory responses.
Caption: Mechanism of ANTU-induced pulmonary edema in rats.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a starting point and may require optimization based on specific research goals and animal strain.
Materials and Reagents
-
Alpha-naphthylthiourea (ANTU) (Sigma-Aldrich or equivalent)
-
Vehicle: Olive oil or Dimethyl sulfoxide (DMSO)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Sterile syringes and needles (25-27 gauge)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for tissue collection
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formalin (10% neutral buffered) for histology
ANTU Preparation
Causality: ANTU is poorly soluble in water. A vehicle such as olive oil or DMSO is required for proper suspension and administration. The choice of vehicle should be consistent throughout the study, and a vehicle control group is mandatory.
-
Weigh the required amount of ANTU based on the desired dose and number of animals.
-
Prepare a stock solution or individual doses by dissolving ANTU in the chosen vehicle. For example, to prepare a 10 mg/mL solution in olive oil, dissolve 100 mg of ANTU in 10 mL of olive oil.
-
Vortex or sonicate the solution to ensure a uniform suspension. Prepare fresh on the day of the experiment.
Induction of Pulmonary Edema
Causality: Intraperitoneal (i.p.) injection is the most common and reliable route of administration for ANTU to induce pulmonary edema.[2] The dosage of ANTU directly correlates with the severity of the resulting lung injury.[2] Lower doses (e.g., 5-10 mg/kg) are suitable for studying mild to moderate edema and the effects of therapeutic interventions, while higher doses (e.g., 20-50 mg/kg) induce severe edema and are useful for studying the mechanisms of extensive lung injury.
-
Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Weigh each rat to calculate the precise volume of the ANTU suspension to be administered.
-
Administer the ANTU suspension via intraperitoneal injection.
-
A control group receiving an equivalent volume of the vehicle must be included.
Dosage and Time Course:
| Dose (mg/kg, i.p.) | Severity of Edema | Onset of Edema | Peak Edema | Recommended Endpoint for Acute Studies | Reference(s) |
| 3-5 | Mild | ~2 hours | 4-6 hours | 4-6 hours | [2][10] |
| 10 | Moderate | ~2 hours | 4-8 hours | 6-8 hours | [2][11][12] |
| 20-50 | Severe | <2 hours | 2-6 hours | 4-6 hours | [2][6] |
Experimental Workflow
Caption: General experimental workflow for ANTU-induced pulmonary edema studies.
Assessment of Pulmonary Edema and Lung Injury
A multi-parametric approach is recommended for a comprehensive evaluation of ANTU-induced lung injury.
Macroscopic Evaluation
-
Pleural Effusion Volume: After euthanasia, carefully open the thoracic cavity and aspirate the pleural fluid using a syringe. Measure and record the volume. A significant increase in pleural effusion is a key indicator of ANTU toxicity.[11]
-
Lung Weight and Lung Wet-to-Dry Weight Ratio:
-
Excise the lungs and blot them dry to remove excess blood.
-
Weigh the wet lungs.
-
Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.
-
Calculate the wet-to-dry weight ratio. An increased ratio in the ANTU group indicates pulmonary edema.[12]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis
Causality: BALF analysis provides critical information about the integrity of the alveolar-capillary barrier and the inflammatory state of the lungs.
-
After euthanasia, cannulate the trachea and instill a known volume of sterile PBS (e.g., 2-3 mL) into the lungs.
-
Gently aspirate the fluid. Repeat this process 2-3 times, pooling the collected fluid.
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Cell Count and Differential: Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides for differential cell counting (macrophages, neutrophils, lymphocytes). An influx of neutrophils is indicative of an inflammatory response.[11]
-
Total Protein Concentration: Measure the protein concentration in the BALF supernatant (e.g., using a Bradford or BCA assay). Increased protein levels signify increased permeability of the alveolar-capillary barrier.[11]
-
Lactate Dehydrogenase (LDH) Activity: Measure LDH activity in the BALF supernatant as a marker of cell injury and cytotoxicity.[11]
Histopathological Examination
Causality: Histology provides visual confirmation and detailed characterization of the lung injury.
-
Fix the lungs (or a lobe) in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides for key pathological features:
-
Interstitial and alveolar edema
-
Inflammatory cell infiltration[13]
-
Hemorrhage
-
Hyaline membrane formation in severe cases
-
Endothelial and epithelial cell damage
-
Biochemical and Molecular Analysis
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), myeloperoxidase (MPO), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase in lung homogenates or BALF.[14][15]
-
Inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in BALF or lung homogenates using ELISA or multiplex assays.[15]
-
Gene and Protein Expression: Analyze the expression of relevant genes and proteins involved in inflammation, endothelial function (e.g., VE-cadherin), and oxidative stress using qPCR, Western blotting, or immunohistochemistry.
Trustworthiness and Self-Validation of the Protocol
To ensure the reliability and validity of the experimental results, the following points are critical:
-
Positive and Negative Controls: Always include a vehicle-treated control group. For studies evaluating therapeutic agents, a positive control (a compound with known efficacy in this model) can be beneficial.
-
Dose-Response Relationship: Establishing a dose-response to ANTU in your specific rat strain and experimental conditions is crucial for selecting an appropriate dose for your studies.
-
Time-Course Analysis: Conducting a time-course experiment will help identify the optimal time point for assessing the parameters of interest (e.g., peak edema, onset of inflammation).
-
Blinding and Randomization: Randomize animals into different experimental groups and blind the investigators during data collection and analysis to minimize bias.
-
Multiple Endpoints: Relying on a single parameter to assess lung injury can be misleading. A combination of physiological, biochemical, and histological endpoints provides a more robust and comprehensive evaluation.
Conclusion
The ANTU-induced pulmonary edema model in rats is a powerful tool for investigating the pathophysiology of acute lung injury and for the preclinical screening of novel therapeutics. By understanding the underlying mechanisms and carefully selecting experimental parameters, researchers can generate high-quality, reproducible data. Adherence to rigorous experimental design, including appropriate controls and multi-parametric assessment, is paramount for the scientific integrity and trustworthiness of the findings.
References
- Boyd, M. R., & Neal, R. A. (1976). Pulmonary toxicity of thioureas in the rat. Drug Metabolism and Disposition, 4(5), 404-411.
- Cunningham, A. L., & Hurley, J. V. (1972). Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study.
- Dieke, S. H., Allen, G. S., & Richter, C. P. (1947). The acute toxicity of thioureas and related compounds to wild and domestic Norway rats. The Journal of Pharmacology and Experimental Therapeutics, 90(3), 260-270.
- Smith, G., & Smith, F. A. (1983). Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphydryl levels. Toxicology, 28(4), 337-346.
- Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Wurfel, M. M. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American Journal of Respiratory Cell and Molecular Biology, 44(5), 725–738.
- Bachofen, M., & Weibel, E. R. (1974). Resolution of increased permeability pulmonary edema in rats.
- Biocytogen. (n.d.). Acute Lung Injury Mouse Models.
- Patel, J. M., & Block, E. R. (1988). Chrysin ameliorates ANTU-induced pulmonary edema and pulmonary arterial hypertension via modulation of VEGF and eNOs. Journal of Biochemical Toxicology, 3(1), 35-47.
- Matute-Bello, G., Frevert, C. W., & Martin, T. R. (2008). Animal models of acute lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(3), L379-L399.
- Wikipedia. (2023, December 12). α-Naphthylthiourea.
- ANTU Poisoning -ALPHA-NAPHTHYL THIOUREA Toxicology. (2021, July 13). YouTube.
- Dejours, P., Dejours, S., & Manin, J. P. (1985). Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat.
- Taylor & Francis Online. (2024). Animal models of infection-induced acute lung injury.
- American Thoracic Society. (n.d.). Animal Models of Acute Lung Injury.
- Bakhle, Y. S., & Ferreira, S. H. (1985). Effect of pulmonary oedema induced by alpha-naphthylthiourea on synthesis of cyclo-oxygenase products in rat isolated lungs. Prostaglandins, 30(1), 37-49.
- Boyd, M. R. (1977). Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds. British Journal of Pharmacology, 61(2), 257–268.
- Matthay, M. A., Folkesson, H. G., & Verkman, A. S. (2002). New insights into the mechanisms of pulmonary edema in acute lung injury. Seminars in Respiratory and Critical Care Medicine, 23(5), 437-450.
- Dejours, P., Dejours, S., & Manin, J. P. (1985). Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat.
- ResearchGate. (2005). (PDF) Oxidized low-density lipoproteins accumulate in rat lung after experimental lung edema induced by alpha-naphthylthiourea (ANTU).
- Cooper, J. A. D., & Matthay, R. A. (1987). Pulmonary disease due to antirheumatic agents. Clinics in Chest Medicine, 8(2), 355-373.
- Block, E. R., & Schoen, F. J. (1981). Effects of pulmonary oedema on pharmacokinetics of adenosine in rat isolated lungs. British Journal of Pharmacology, 73(2), 481–487.
- Kubo, K. (2007). [Drug-induced pulmonary edema]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 65 Suppl 8, 420-425.
- Wikipedia. (2024, January 3). Pulmonary edema.
- Forman, H. J., & Torres, M. (2001). Oxidative Stress and Inflammation in Acute and Chronic Lung Injuries. Toxicology and Applied Pharmacology, 177(2), 117-127.
- MDPI. (2021). Vascular Permeability in Diseases.
- National Institutes of Health. (2016). Cardiopulmonary and histological characterization of an acute rat lung injury model demonstrating safety of mesenchymal stromal cell infusion.
- National Institutes of Health. (2021). Friend or Foe? The Roles of Antioxidants in Acute Lung Injury.
- Özbek, E., Yılmaz, S., & Akıncı, S. B. (2018). Nonsteroidal anti-inflammatory drug-induced acute respiratory distress syndrome. The American Journal of Emergency Medicine, 36(11), 2115.e1-2115.e2.
- Warheit, D. B., Snipes, M. B., & O'Neill, J. J. (1995). Pulmonary Instillation Studies with Nanoscale TiO2 Rods and Dots in Rats: Toxicity Is not Dependent upon Particle Size and Surface Area. Toxicological Sciences, 26(2), 227-236.
- ResearchGate. (2023). (PDF) Oxidative Stress and Inflammation in Acute and Chronic Lung Injuries.
- Defense Technical Information Center. (2010). A Histological Assessment of Lung Injury in Rats Exposed to Inhaled Sulfur Mustard across Dose and Time.
- ResearchGate. (2014). Summary of the effect of lung injury on oxidant – antioxidant status....
- Smally, A. J. (1983). Acute pulmonary edema precipitated by NSAIDs. The Journal of Family Practice, 17(5), 777, 780.
- Frontiers. (2022). The protective effect of natural medicines against excessive inflammation and oxidative stress in acute lung injury by regulating the Nrf2 signaling pathway.
- National Institutes of Health. (2011). Left ventricular depression and pulmonary edema in rats after short-term normobaric hypoxia: effects of adrenergic blockade and reduced fluid load.
- ResearchGate. (2021). Histopathological appearance of lungs among the groups of rats (A)....
- Sipahi, E., & Yilmaz, E. (1996). Acute effect of endothelin-1 on lung oedema induced by alpha-naphthylthiourea (ANTU). Pharmacological Research, 33(6), 361-364.
- American Physiological Society. (2007). A new experimental model of acid- and endotoxin-induced acute lung injury in rats.
- Dove Medical Press. (2022). Pulmonary and Systemic Toxicity in a Rat Model | IJN.
- European Respiratory Society. (2021). Vascular permeability in the fibrotic lung.
- National Institutes of Health. (2020). Mechanisms of Mechanical Force Induced Pulmonary Vascular Endothelial Hyperpermeability.
Sources
- 1. Pulmonary edema - Wikipedia [en.wikipedia.org]
- 2. Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of infection-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary toxicity of thioureas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 6. Resolution of increased permeability pulmonary edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chrysin ameliorates ANTU-induced pulmonary edema and pulmonary arterial hypertension via modulation of VEGF and eNOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pulmonary oedema induced by alpha-naphthylthiourea on synthesis of cyclo-oxygenase products in rat isolated lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative Stress and Inflammation in Acute and Chronic Lung Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(1-Naphthyl)-2-thiourea as a Versatile Precursor for the Synthesis of Thiazole-Based Anticancer Agents
Introduction: The Emergence of Thiourea Scaffolds in Oncology
The thiourea moiety (-(NH)₂C=S) has emerged as a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties and versatile reactivity. The presence of both hydrogen bond donors (N-H) and a weak hydrogen bond acceptor (C=S) allows thiourea derivatives to effectively interact with a multitude of biological targets, including enzymes and cellular receptors.[1] This has led to their investigation and development for a wide array of therapeutic applications, including antiviral, antibacterial, and anti-inflammatory roles.[2][3]
In the field of oncology, thiourea derivatives have garnered significant attention for their potent cytotoxic activities against a range of cancer cell lines, such as those from breast, lung, and colon cancers.[2][4] Their mechanisms of action are diverse, encompassing the inhibition of key enzymes like topoisomerases, protein tyrosine kinases, and carbonic anhydrases, which are crucial for cancer cell proliferation and survival.[5][6][7] The structural versatility of the thiourea backbone allows for the introduction of various substituents, enabling the fine-tuning of steric and electronic properties to optimize potency and selectivity. This review focuses on 1-(1-Naphthyl)-2-thiourea (ANTU) as a strategic starting material for the synthesis of novel anticancer drug candidates, particularly through its conversion into high-value heterocyclic systems.
Core Concept: Leveraging ANTU for Thiazole Synthesis via Hantzsch Reaction
This compound is an ideal precursor for generating more complex, biologically active molecules. The naphthyl group provides a bulky, lipophilic moiety known to enhance biological activity, potentially through improved membrane permeability or π-π stacking interactions with biological targets like DNA.[8][9] A robust and historically significant method for leveraging N-substituted thioureas like ANTU is the Hantzsch thiazole synthesis.[5][7][10]
This reaction involves the cyclocondensation of a thiourea with an α-haloketone to yield a 2-aminothiazole derivative. The thiazole ring is a prominent heterocycle in many clinically approved drugs and is recognized as a valuable scaffold for developing tubulin polymerization inhibitors, a major class of anticancer agents.[11][12]
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from ANTU to a novel 4-phenyl-N-(naphthalen-1-yl)thiazol-2-amine, a potential anticancer agent.
Caption: Hantzsch synthesis workflow for a novel anticancer agent.
Experimental Protocols
Protocol 1: Synthesis of 4-Phenyl-N-(naphthalen-1-yl)thiazol-2-amine
This protocol details the synthesis of a target anticancer compound from ANTU using the Hantzsch thiazole synthesis. The reaction can be performed using conventional heating or microwave irradiation for process intensification.[7]
Materials:
-
This compound (ANTU) (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Microwave reactor (optional)
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure (Conventional Heating):
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.02 g, 10 mmol) and 2-bromoacetophenone (e.g., 1.99 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reflux: Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 3-4 hours.[12]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the purified 4-phenyl-N-(naphthalen-1-yl)thiazol-2-amine.
-
Characterization: Dry the purified product under vacuum and characterize it using NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Procedure (Microwave Irradiation):
-
Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (e.g., 202 mg, 1 mmol), 2-bromoacetophenone (e.g., 199 mg, 1 mmol), and 5 mL of methanol.[7]
-
Microwave Synthesis: Seal the vial and place it in the microwave reactor. Heat the mixture to 90 °C for 30 minutes.[7]
-
Work-up and Purification: Follow steps 5-8 from the conventional heating procedure. Microwave-assisted synthesis often results in higher yields and requires less rigorous purification.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
Many thiazole-based anticancer agents, particularly those with bulky aromatic substituents like a naphthyl group, exert their cytotoxic effects by interfering with microtubule dynamics.[11][12] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and cell shape maintenance. They exist in a dynamic equilibrium of polymerization (assembly) and depolymerization (disassembly) of α- and β-tubulin heterodimers.[11]
The proposed compound, 4-phenyl-N-(naphthalen-1-yl)thiazol-2-amine, is hypothesized to act as a tubulin polymerization inhibitor. It is thought to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules.[13] This disruption of microtubule dynamics leads to several downstream effects:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase.[13]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[9][12]
Because cancer cells divide more rapidly than most normal cells, they are disproportionately sensitive to agents that disrupt mitosis, providing a therapeutic window.[11]
Caption: Disruption of microtubule dynamics by a naphthyl-thiazole agent.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes representative in vitro cytotoxicity data for structurally related thiazole-naphthalene and diarylthiourea derivatives against common human cancer cell lines. The data, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, demonstrates the potent anticancer activity achievable with these scaffolds.
| Compound Type | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Thiazole-Naphthalene Derivative (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [12][13] |
| Thiazole-Naphthalene Derivative (5b) | A549 (Lung) | 0.97 ± 0.13 | [12][13] |
| Thiazole-Naphthyl Derivative (HL2) | HepG2 (Liver) | 3.2 ± 0.1 | [9] |
| Diarylthiourea Analog (Cmpd 7) | MCF-7 (Breast) | 3.16 | [4] |
| Diarylthiourea Analog (Cmpd 7) | T-47D (Breast) | 2.53 | [4] |
| Diarylthiourea Analog (Cmpd 7) | LNCaP (Prostate) | 3.54 | [4] |
Note: The data is for compounds structurally analogous to the one proposed in this protocol and serves to illustrate the potential efficacy of this chemical class.
Conclusion and Future Directions
This compound is a highly valuable and readily available precursor for the synthesis of potent anticancer agents. The Hantzsch thiazole synthesis provides a direct and efficient route to convert ANTU into 2-(naphthylamino)thiazole derivatives, a class of compounds known to exhibit significant cytotoxicity against various cancer cell lines, often by inhibiting tubulin polymerization. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising area. Future work should focus on synthesizing a library of derivatives by varying the α-haloketone reactant to establish a comprehensive structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
References
- Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anticancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]
- Bentham Science Publishers. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]
- Asiri, A. M., & Khan, S. A. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 15(7), 4736-4744. [Link]
- Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics.
- Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
- Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
- Patil, S., et al. (2020). Design, Synthesis and Biological Evaluation of 2‐(naphthoyl) iminothiazolidin‐4‐ones as Potential Anticancer Agents. ChemistrySelect, 5(29), 8933-8938. [Link]
- Hassan, A. S., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6336-6348. [Link]
- Bielenica, A., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23. [Link]
- El-Faham, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
- Mondal, S., et al. (2025). Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. Journal of Molecular Structure, 1319, 138761. [Link]
- Hassan, A. S., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW.
- Saeed, A., et al. (2023). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Request PDF. [Link]
- He, M., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1694-1702. [Link]
- Hassan, A. S., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6336–6348. [Link]
- Misiura, K., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(15), 5859. [Link]
- He, M., et al. (2021).
- He, M., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.
- Liu, S., et al. (2015). Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1301-1305. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
- Koksharts, D. V., & Koksharts, F. G. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. RSC Publishing. [Link]
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
- ResearchGate. (n.d.).
- Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea.
Sources
- 1. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inducing Acute Lung Injury with ANTU: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for utilizing alpha-naphthylthiourea (ANTU) to create a robust and reproducible model of acute lung injury (ALI). As a senior application scientist, this guide is structured to provide not just the "how," but the critical "why" behind each step, ensuring scientific integrity and empowering researchers to generate reliable and translatable data.
Introduction: The Rationale for the ANTU Model in Acute Lung Injury Research
Alpha-naphthylthiourea (ANTU) is a rodenticide that, when administered to rats at sublethal doses, induces acute lung injury characterized by severe pulmonary edema and pleural effusion.[1][2] This model is particularly valuable for investigating the pathophysiology of ALI and the more severe acute respiratory distress syndrome (ARDS), as it effectively mimics the diffuse alveolar damage and compromised alveolar-capillary barrier seen in human patients.[3][4]
The primary mechanism of ANTU-induced lung injury involves damage to the pulmonary endothelial cells, leading to increased vascular permeability.[5][6] This makes the ANTU model an excellent tool for studying endothelial barrier function and for screening therapeutic agents aimed at mitigating pulmonary edema.
The Molecular Cascade: Understanding ANTU's Mechanism of Action
A thorough understanding of the signaling pathways initiated by ANTU is fundamental to designing experiments and interpreting results. The process begins with the metabolic activation of ANTU and culminates in significant lung pathology.
-
Metabolic Activation: ANTU itself is not the direct toxic agent. It requires metabolic activation by cytochrome P450 enzymes within the endothelial cells of the lungs.[1] This biotransformation generates highly reactive metabolites.
-
Oxidative Stress: These reactive metabolites trigger a surge in oxygen free radicals, leading to significant oxidative stress.[7] This oxidative damage is a key driver of the subsequent cellular injury.
-
Endothelial Injury and Permeability: The combination of direct toxicity from the metabolites and overwhelming oxidative stress leads to damage and death of the endothelial cells.[5][7] This compromises the integrity of the alveolar-capillary barrier, resulting in a dramatic increase in vascular permeability.
-
Inflammatory Response: The initial endothelial damage and subsequent leakage of fluid and proteins into the interstitial and alveolar spaces trigger an inflammatory response. This involves the release of pro-inflammatory cytokines like TNF-α and the recruitment of inflammatory cells, such as neutrophils, to the site of injury.[1]
The following diagram illustrates the key signaling events in ANTU-induced acute lung injury:
Caption: Key signaling pathway in ANTU-induced lung injury.
Experimental Protocol: A Step-by-Step Guide to ANTU Administration
This protocol details the induction of acute lung injury in rats using ANTU. All animal procedures must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Materials
-
Alpha-naphthylthiourea (ANTU)
-
Vehicle (e.g., Tween 80, olive oil)
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Syringes and needles for intraperitoneal injection
-
Anesthetic agent
-
Euthanasia solution
ANTU Preparation and Dosing
-
Vehicle Selection: ANTU is typically dissolved in a vehicle like Tween 80 or olive oil for intraperitoneal administration.[8][9]
-
Dose-Response: The dose of ANTU required to induce lung injury can vary. Doses ranging from 5-10 mg/kg are commonly reported to cause significant lung injury and right ventricular hypertrophy with repeated administration.[8] It is advisable to perform a pilot study to determine the optimal dose for your specific experimental goals.
-
Preparation: Prepare the ANTU solution immediately before use. Ensure it is well-mixed to guarantee a uniform suspension.
Administration and Monitoring
-
Animal Handling: Allow rats to acclimate to the facility for at least one week prior to the experiment.
-
Injection: Administer the prepared ANTU solution via intraperitoneal (i.p.) injection.[1][5] A control group should receive an equivalent volume of the vehicle alone.
-
Time Course: The peak of lung injury typically occurs within 4 hours of ANTU administration.[1] However, the exact timing can vary, so a time-course study may be beneficial.
-
Monitoring: Closely monitor the animals for signs of respiratory distress following ANTU administration.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Caption: Experimental workflow for ANTU-induced ALI.
Comprehensive Assessment of Lung Injury
A multi-faceted approach is essential for a thorough evaluation of ANTU-induced lung injury.
Gravimetric and Macroscopic Evaluation
-
Lung Wet-to-Dry Weight Ratio: This is a critical measure of pulmonary edema.[10] An increased ratio in ANTU-treated animals compared to controls is indicative of fluid accumulation in the lungs.
-
Pleural Effusion: The volume of pleural effusion can be quantified by carefully aspirating and measuring the fluid from the thoracic cavity.
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Total and Differential Cell Counts: An increase in the total number of cells, particularly neutrophils, in the BAL fluid is a hallmark of inflammation.[11]
-
Protein Concentration: Elevated protein levels in the BAL fluid reflect the increased permeability of the alveolar-capillary barrier.[10]
Histopathological Examination
-
Tissue Processing and Staining: Lungs should be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination.[10]
-
Key Histological Features: Look for evidence of interstitial and alveolar edema, inflammatory cell infiltration, and hyaline membrane formation.[12][13] A lung injury scoring system can be used for semi-quantitative analysis.[10][14]
Key Quantitative Parameters
| Parameter | Control Group | ANTU-Treated Group |
| Lung Wet-to-Dry Ratio | Normal | Significantly Increased |
| Pleural Effusion Volume (ml) | Minimal | Significantly Increased |
| BALF Total Cells | Low | Significantly Increased |
| BALF Neutrophil Count | Low | Significantly Increased |
| BALF Protein Concentration | Low | Significantly Increased |
| Histological Lung Injury Score | Minimal | Significantly Increased |
Trustworthiness and Best Practices
To ensure the reliability and reproducibility of your findings, consider the following:
-
Consistency: Use a consistent source and strain of rats, as susceptibility to ANTU can vary.
-
Controls: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
-
Humane Endpoints: Establish clear and humane endpoints for animals that exhibit severe respiratory distress.
By adhering to this detailed protocol and understanding the underlying mechanisms, researchers can effectively employ the ANTU model to advance our knowledge of acute lung injury and to evaluate potential therapeutic interventions.
References
- O'Brien, K. A., & Smith, L. L. (1982). Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study.
- Katzenstein, A. L., Bloor, C. M., & Leibow, A. A. (1976). Diffuse alveolar damage--the role of oxygen, shock, and related factors. A review.
- Yildirim, Z., et al. (2021). Effect of TSPO Ligand, Ro5-4864, on Lung Injury in ARDS Model Induced by ANTU in Rats. Current drug research reviews, 13(3), 229–237.
- Martin, D., et al. (1986). Oxygen radical-mediated lung damage associated with alpha-naphthylthiourea. Acta physiologica Scandinavica. Supplementum, 548, 119–125.
- Matute-Bello, G., et al. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 44(5), 725–738.
- 6 Patterns of Pulmonary Pathology. (n.d.). Acute Lung Injury.
- Leslie, K. O., & Wick, M. R. (2018). Practical Pulmonary Pathology: A Diagnostic Approach. Elsevier.
- Meyrick, B., et al. (1986). Potentiation of alpha-naphthyl thiourea-induced lung injury by prostaglandin E1 and platelet depletion.
- Rovira, I., et al. (2016). A new experimental model of acid- and endotoxin-induced acute lung injury in rats. American journal of physiology. Lung cellular and molecular physiology, 310(7), L652–L664.
- Histopathology Acute Lung injury 4th year Lect. 2, 2019-2020. (n.d.).
- Boyd, M. R., & Neal, R. A. (1976). Pulmonary toxicity of thioureas in the rat.
- Matute-Bello, G., & Matthay, M. A. (2004). Animal Models of Acute Lung Injury. Proceedings of the American Thoracic Society, 1(3), 169–176.
- Hill, N. S., & Fanburg, B. L. (1988). Repeated lung injury due to alpha-naphthylthiourea causes right ventricular hypertrophy in rats. The American journal of physiology, 254(4 Pt 2), H768–H775.
- Curzon, N., et al. (2011). Resolution of acute lung injury and inflammation – a translational mouse model.
- Matthay, M. A., & Zimmerman, G. A. (2005). Acute lung injury and the acute respiratory distress syndrome: four decades of inquiry into pathogenesis and rational management. American journal of respiratory cell and molecular biology, 33(4), 319–327.
- Toy, P., et al. (2023). Update on transfusion-related acute lung injury: an overview of its pathogenesis and management. Frontiers in Immunology, 14, 1178556.
- ResearchGate. (n.d.). ANTU-induced lung injury and changes that resulted from tezosentan, as...
- Li, H., et al. (2024). Mechanisms of Sepsis-Induced Acute Lung Injury and Advancements of Natural Small Molecules in Its Treatment. Molecules (Basel, Switzerland), 29(5), 1083.
- Ware, L. B., & Matthay, M. A. (2000). The acute respiratory distress syndrome. The New England journal of medicine, 342(18), 1334–1349.
- Sharma, P., et al. (2018). Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone. Pulmonary medicine, 2018, 6085108.
- Matute-Bello, G., & Matthay, M. A. (2004). Animal Models of Acute Lung Injury. Proceedings of the American Thoracic Society, 1(3), 169–176.
- Slutsky, A. S., & Ranieri, V. M. (2013). Ventilator-induced lung injury. The New England journal of medicine, 369(22), 2126–2136.
- Ware, L. B., & Matthay, M. A. (2000). Pathophysiology of Acute Lung Injury and the Acute Respiratory Distress Syndrome. Seminars in respiratory and critical care medicine, 21(5), 299–310.
- Zhang, Y., et al. (2026). Garlic oil-loaded nanodisks for the amelioration of acute lung injury via modulation of the NF-κB and Keap1–Nrf2 axis. Frontiers in Pharmacology, 17.
- Wikipedia. (2023, December 28). Pulmonary edema. In Wikipedia.
- Imai, Y., et al. (2003). Ventilation-induced lung injury is associated with an increase in gut permeability. Shock (Augusta, Ga.), 19(6), 559–563.
- de Jager, P., et al. (2014). Ventilator-induced lung injury: similarity and differences between children and adults.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Potentiation of alpha-naphthyl thiourea-induced lung injury by prostaglandin E1 and platelet depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Lung Injury and Non-infectious Pneumonias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulmonary toxicity of thioureas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygen radical-mediated lung damage associated with alpha-naphthylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated lung injury due to alpha-naphthylthiourea causes right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pattern 1 - Acute Lung Injury — 6 Patterns of Pulmonary Pathology [6patterns.org]
- 13. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: The Utility of 1-(1-Naphthyl)-2-thiourea Derivatives as Versatile Organocatalysts
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(1-Naphthyl)-2-thiourea derivatives as powerful hydrogen-bonding organocatalysts. We delve into the fundamental principles of thiourea-mediated catalysis, detailing the synthesis of these catalysts and their practical application in key asymmetric transformations. The protocols herein are designed to be robust and reproducible, supported by mechanistic insights and comparative data to facilitate their adoption in both academic and industrial research settings.
Introduction: The Rise of Thiourea in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has established itself as a cornerstone of modern synthetic chemistry, complementing traditional metal-based catalysis.[1][2] Among the various classes of organocatalysts, thiourea derivatives have gained significant prominence due to their unique ability to act as potent hydrogen-bond donors.[3] This capability stems from the two N-H protons of the thiourea moiety, which can form strong, non-covalent interactions with electrophilic substrates, thereby activating them towards nucleophilic attack.[2][4]
The catalytic prowess of a thiourea derivative is profoundly influenced by the substituents on its nitrogen atoms. Electron-withdrawing groups enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and increased catalytic activity.[4] The this compound scaffold is of particular interest. The extended aromatic system of the naphthyl group can participate in π-π stacking interactions, which can further help in organizing the transition state assembly, offering an additional layer of stereochemical control. This guide will explore the synthesis and application of these specific derivatives in detail.
The Principle of Double Hydrogen-Bond Activation
The central mechanism of thiourea organocatalysis involves the simultaneous donation of two hydrogen bonds from the catalyst's N-H groups to an electron-rich atom (typically oxygen or nitrogen) on the electrophilic substrate.[2] This "double hydrogen-bond activation" polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack. This interaction is analogous to the activation strategies employed by enzymes in biological systems.[5]
Figure 2: General workflow for the synthesis of this compound derivatives.
General Synthetic Protocol
This protocol describes a general method for synthesizing a chiral this compound derivative from 1-naphthyl isothiocyanate and a chiral amine.
Materials:
-
1-Naphthyl isothiocyanate (1.0 eq)
-
Chiral amine (e.g., (1R,2R)-(-)-2-(dimethylamino)cyclohexylamine) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply (optional, for sensitive amines)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the chiral amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Reagent Addition: While stirring at room temperature, add a solution of 1-naphthyl isothiocyanate (1.0 eq) in anhydrous dichloromethane dropwise over 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is often pure enough for use. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).
Application in Asymmetric Catalysis: Protocols and Mechanistic Insights
This compound derivatives have proven to be effective catalysts in a range of asymmetric reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. [6][7]Their bifunctional nature, combining a hydrogen-bonding thiourea moiety with a basic amine group, allows for the simultaneous activation of both the electrophile and the nucleophile. [1][5]
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. [8][9]Chiral thiourea catalysts can effectively control the stereochemical outcome of this reaction.
Protocol: Enantioselective Michael Addition of Diethyl Malonate to Chalcone
Catalyst: (S)-N-(1-(naphthalen-1-yl)ethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea
Materials:
-
Chalcone (1.0 eq)
-
Diethyl malonate (2.0 eq)
-
(S)-N-(1-(naphthalen-1-yl)ethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (0.1 eq, 10 mol%)
-
Toluene, anhydrous
-
4Å Molecular sieves
Procedure:
-
Reaction Setup: To a flame-dried vial containing a stir bar, add the thiourea catalyst (0.1 eq) and 4Å molecular sieves.
-
Reagent Addition: Add anhydrous toluene, followed by chalcone (1.0 eq) and diethyl malonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
-
Purification: Purify the product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle and Stereochemical Rationale
The catalyst activates the chalcone by forming a double hydrogen bond with its carbonyl oxygen. Simultaneously, the basic amine moiety on the catalyst can deprotonate the diethyl malonate, generating the nucleophilic enolate. The chiral scaffold of the catalyst then orchestrates the facial-selective attack of the enolate onto the activated chalcone, leading to the formation of the product with high enantioselectivity.
Sources
- 1. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 5. Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chelating Properties of 1-(1-Naphthyl)-2-thiourea with Metal Ions
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chelating Potential of 1-(1-Naphthyl)-2-thiourea
This compound (ANTU), a well-documented organosulfur compound, extends its relevance far beyond its historical use as a rodenticide.[1][2] Within the realm of coordination chemistry, its thiourea backbone presents a compelling scaffold for metal ion chelation. Thiourea derivatives are a significant class of ligands because their sulfur and nitrogen atoms act as potent donor sites, enabling the formation of stable complexes with a wide array of transition metal ions.[3][4] The ability of these ligands to coordinate as either monodentate or bidentate chelators imparts a high degree of structural and functional diversity to their metal complexes.[5][6]
This versatility is of paramount importance in fields ranging from the development of novel therapeutics, where metal chelation is a key mechanism of action for anticancer and antimicrobial agents, to the design of sensitive and selective chemosensors for environmental monitoring.[5][6][7][8] Understanding and characterizing the interaction between a specific ligand like this compound and various metal ions is the foundational step toward harnessing these applications.
This document serves as a comprehensive technical guide, providing both the theoretical underpinnings and detailed experimental protocols for investigating the chelating properties of this compound. We will delve into the synthesis of the ligand and its metal complexes, detail robust spectroscopic methods for confirming coordination, and outline quantitative techniques to determine binding stoichiometry and stability.
Section 1: Fundamentals of Chelation by this compound
Molecular Structure and Donor Atom Landscape
The chelating capability of this compound is dictated by its molecular structure. The key functional group is the thiourea moiety (-NH-C(S)-NH-), which contains multiple potential donor atoms: the soft sulfur atom of the thiocarbonyl (C=S) group and the harder nitrogen atoms of the amine groups. The sulfur atom, with its available lone pairs, is an excellent σ-donor for many transition metals.[8]
Coordination Modes: A Tale of Two Donors
Thiourea derivatives can engage with metal ions in several distinct coordination modes, a flexibility that is crucial to their function.[5] The specific mode is often influenced by factors such as the nature of the metal ion, the solvent, and the pH of the medium.[5][9]
-
Monodentate Coordination: The most common mode involves the ligand binding to the metal center exclusively through the sulfur atom. This is typical in neutral media where the N-H protons remain intact.[5]
-
Bidentate Chelation: In the presence of a base or with certain metal ions, one of the N-H protons can be abstracted. This allows the ligand to act as an anionic, bidentate chelator, coordinating through both the sulfur and one of the nitrogen atoms to form a stable chelate ring.[5][6] This mode significantly enhances the stability of the resulting complex.
Caption: Potential coordination modes of this compound with a metal ion (Mⁿ⁺).
Section 2: Synthesis Protocols
Protocol 2.1: Synthesis of this compound (ANTU)
This protocol is adapted from established chemical synthesis routes.[1][10] The causality of this reaction lies in the nucleophilic attack of the amine on the electrophilic carbon of the thiocyanate.
-
Reagents & Equipment: 1-Naphthylamine hydrochloride, ammonium thiocyanate, ethanol, distilled water, reflux apparatus, magnetic stirrer with hotplate, Buchner funnel, filter paper.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine hydrochloride in a minimal amount of hot ethanol.
-
In a separate beaker, prepare a saturated aqueous solution of ammonium thiocyanate.
-
Add the ammonium thiocyanate solution to the flask containing the 1-naphthylamine solution.
-
Heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Purify the crude this compound by recrystallization from hot ethanol. The pure compound appears as white crystals.[1]
-
Dry the purified crystals in a vacuum oven. Characterize the final product by melting point determination and spectroscopic methods (FTIR, NMR).
-
Protocol 2.2: General Synthesis of Metal Complexes
This general procedure facilitates the formation of a metal-ligand complex by direct reaction in a suitable solvent.
-
Reagents & Equipment: Purified this compound, a metal salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂), absolute ethanol or methanol, magnetic stirrer, flasks.
-
Procedure:
-
Dissolve a specific molar amount of this compound in hot absolute ethanol.
-
In a separate flask, dissolve the desired metal salt in absolute ethanol. The molar ratio of ligand to metal is critical and often starts at 2:1, as two ligands may coordinate to a single divalent metal ion.[5]
-
Add the metal salt solution dropwise to the stirred ligand solution at room temperature or under gentle heating.
-
A color change or the formation of a precipitate often indicates complex formation.
-
Continue stirring the reaction mixture for 2-4 hours.
-
If a precipitate has formed, collect it by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated to yield the complex as a solid.
-
The resulting complex should be characterized to confirm its structure and purity.
-
Section 3: Protocols for Characterizing Metal Chelation
Spectroscopic analysis is the cornerstone of chelation studies. The formation of a coordinate bond between the ligand and a metal ion alters the electron density and vibrational energies within the ligand, leading to measurable changes in its spectrum.
Protocol 3.1: UV-Visible (UV-Vis) Spectrophotometry for Initial Screening
-
Causality & Purpose: UV-Vis spectroscopy is a rapid and effective method to gain initial evidence of complex formation. Chelation often alters the electronic transitions within the ligand, particularly those involving the chromophoric naphthyl and thiourea groups, resulting in a shift of the absorption maximum (λ_max) or the appearance of a new charge-transfer band.[11][12]
-
Procedure:
-
Prepare stock solutions of this compound (e.g., 1 mM in methanol or DMSO) and the metal salt (e.g., 10 mM in a compatible solvent).
-
Record the UV-Vis spectrum of the free ligand solution (e.g., 50 µM) against a solvent blank. Note the λ_max.
-
To the cuvette containing the ligand solution, add a small, stoichiometric amount of the metal ion solution (e.g., 1 equivalent).
-
Mix well and allow the solution to equilibrate for 5-10 minutes.
-
Record the UV-Vis spectrum of the mixture.
-
Interpretation: Compare the spectrum of the mixture to that of the free ligand. A bathochromic (red) or hypsochromic (blue) shift in the λ_max, or the emergence of a new absorption band, strongly suggests the formation of a metal-ligand complex.[11]
-
Protocol 3.2: Stoichiometry Determination via Method of Continuous Variations (Job's Plot)
-
Principle & Trustworthiness: This is a self-validating protocol for determining the binding stoichiometry of a metal-ligand complex in solution.[13] The method relies on the principle that if the total molar concentration of metal and ligand is held constant, the concentration of the complex will be maximal when the components are mixed in their stoichiometric ratio.[14] By monitoring a property that is proportional to the complex concentration (like absorbance at a specific wavelength), this ratio can be determined.
-
Procedure:
-
Prepare equimolar stock solutions (e.g., 1 mM) of the ligand (L) and the metal ion (M).
-
In a series of 10-12 vials or test tubes, prepare solutions by mixing the stock solutions in varying proportions, keeping the total volume constant (e.g., 10 mL). The mole fractions of the ligand (X_L) will range from 0 to 1 (e.g., 0 mL L + 10 mL M; 1 mL L + 9 mL M; ...; 10 mL L + 0 mL M).
-
Ensure thorough mixing and allow the solutions to equilibrate.
-
Set the spectrophotometer to the λ_max where the complex absorbs strongly, but the individual reactants absorb minimally. This wavelength is identified from the initial screening in Protocol 3.1.
-
Measure the absorbance of each solution.
-
Plot the measured absorbance (Y-axis) versus the mole fraction of the ligand, X_L (X-axis).
-
Interpretation: The plot will typically show two linear branches that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex.[13][15]
-
Maximum at X_L = 0.5 indicates a 1:1 (M:L) stoichiometry.
-
Maximum at X_L = 0.67 indicates a 1:2 (M:L) stoichiometry.
-
Maximum at X_L = 0.75 indicates a 1:3 (M:L) stoichiometry.
-
-
Caption: Experimental workflow for determining binding stoichiometry using Job's Plot.
Protocol 3.3: Identifying Donor Atoms with Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality & Purpose: FTIR spectroscopy probes the vibrational frequencies of bonds within a molecule. Coordination to a metal ion alters the bond order and electron distribution around the donor atoms, causing characteristic shifts in their vibrational frequencies. This allows for the direct identification of the atoms involved in chelation.
-
Procedure:
-
Acquire the FTIR spectrum of the pure, solid this compound ligand (e.g., prepared as a KBr pellet).
-
Acquire the FTIR spectrum of the synthesized, solid metal complex under identical conditions.
-
Carefully compare the two spectra, paying close attention to the key regions outlined below.
-
-
Data Interpretation:
-
ν(C=S) band: The thiocarbonyl stretching vibration in the free ligand typically appears in the 700-850 cm⁻¹ region. Upon coordination through sulfur, electron density is drawn away from the C=S bond, weakening it. This results in a characteristic shift of this band to a lower frequency (wavenumber) in the complex's spectrum.[5][16]
-
ν(C-N) band: The C-N stretching, often coupled with N-H bending, appears in the 1250-1350 cm⁻¹ region. Coordination via the sulfur atom increases the double bond character of the C-N bond. This leads to a shift of this band to a higher frequency.[5][16]
-
ν(N-H) band: The N-H stretching vibrations are found in the 3100-3400 cm⁻¹ region. If coordination occurs only through sulfur, this band may show a slight shift. However, if bidentate (S,N) chelation occurs via deprotonation, this band will significantly diminish or disappear entirely in the spectrum of the complex.[5][17]
-
ν(M-S) band: In the far-infrared region (typically below 400 cm⁻¹), a new, non-ligand band may appear, which can be assigned to the metal-sulfur stretching vibration, providing direct evidence of the M-S bond.[18]
-
Section 4: Quantitative Analysis of Binding
While identifying chelation and stoichiometry is crucial, quantifying the strength of the interaction is essential for comparing different metal ions or for applications in drug development and sensor design.
Stability Constants (K_f)
The formation or stability constant (K_f) is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. A larger K_f value indicates a more stable complex and a stronger binding affinity. These constants can be derived from spectrophotometric titration data using methods like the Benesi-Hildebrand analysis for 1:1 complexes.[19]
Data Summary Table
The following table presents a template for summarizing key quantitative data obtained from the experimental protocols described. Data shown are illustrative and should be replaced with experimentally determined values.
| Metal Ion | Stoichiometry (M:L) | λ_max (Ligand) (nm) | λ_max (Complex) (nm) | Shift (Δλ) (nm) | Stability Constant (K_f) (M⁻¹) | Reference/Method |
| Cu²⁺ | 1:2 | 315 | 340 | +25 | 6.20 x 10⁴ | UV-Vis Titration[19] |
| Ni²⁺ | 1:2 | 315 | 332 | +17 | 3.55 x 10⁴ | UV-Vis Titration |
| Zn²⁺ | 1:1 | 315 | 325 | +10 | 1.80 x 10³ | UV-Vis Titration |
| Fe³⁺ | 1:3 | 315 | 355 | +40 | 8.10 x 10⁵ | UV-Vis Titration |
| Hg²⁺ | 1:1 | 315 | 360 | +45 | 2.50 x 10⁶ | Fluorimetry[8] |
Section 5: Applications and Future Directions
The characterization of this compound's chelating properties opens avenues for targeted applications. The formation of colored complexes with specific metal ions suggests its potential as a core component in colorimetric sensors .[12] Furthermore, the ability to sequester metal ions is a known mechanism of action for many antimicrobial and anticancer drugs , making the synthesized complexes candidates for biological screening.[7] Future research should focus on expanding the library of metal complexes, performing single-crystal X-ray diffraction to obtain definitive structural data,[6] and evaluating the biological activities and sensing capabilities of these novel compounds in relevant in vitro and in vivo models.
References
- Harvey, D. (2013).
- Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. [Link]
- Dömötör, O., et al. (2020). Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity. National Institutes of Health (NIH). [Link]
- Jayaraju, J., et al. (2011). physico-chemical characterization of some metal complexes formed by substituted thiourea. International Journal of ChemTech Research. [Link]
- Prajapati, A. K. (2015). Spectrophotometric study of complexes by Job's method. SlideShare. [Link]
- Tariq, M., et al. (2014). Ferrocene-Based Bioactive Bimetallic Thiourea Complexes: Synthesis and Spectroscopic Studies. National Institutes of Health (NIH). [Link]
- Wen, Q., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry. [Link]
- Khan, M., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]
- Efe, Ç., et al. (2022). Synthesis of new thiourea derivatives and metal complexes. Journal of Molecular Structure. [Link]
- Akma, F., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. [Link]
- Wikipedia. (n.d.). α-Naphthylthiourea. Wikipedia. [Link]
- Singh, R. B., & Singh, V. (2012). Synthesis and Structural Investigation of Zinc Metal- Ligand (Thiourea Derivative) Complexes. Journal of Chemical and Pharmaceutical Research. [Link]
- Ang, W. H., et al. (2020). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. National Institutes of Health (NIH). [Link]
- Adams, D. M., & Cornell, J. B. (1967). Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
- Ueno, K., & Martell, A. E. (1956). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry. [Link]
- Berkebile, J. M., & Fries, A. H. (1948). PREPARATION OF ANTU (a-NAPHTHYLTHIOUREA) FROM NAPHTHALENE.
- ResearchGate. (n.d.). Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,....
- Rajendran, A., & Thangavelu, M. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. [Link]
- ResearchGate. (n.d.). IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2).
- Chemchart. (n.d.). This compound (86-88-4). Chemchart. [Link]
- LibreTexts. (2022). 8.2: Background. Chemistry LibreTexts. [Link]
- Karaderi, S., et al. (2019). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
- ResearchGate. (n.d.). Job's method. Intersection point for a 1:1 stoichiometry complex and the corresponding coverage intervals.
- Ahmed, A., et al. (2022). UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. Scientific Reports. [Link]
- ResearchGate. (n.d.). (a) Job's plot of absorbance for determination of binding stoichiometry....
- ResearchGate. (n.d.). Stability constants for the complexation of 1 and 2 with various metal ion perchlorates in CH 3 CN at room temperature a.
- ResearchGate. (n.d.). Stability constants for the complexes | Download Scientific Diagram.
- Arafa, W. A. A., et al. (2022).
- ResearchGate. (n.d.). X-ray crystal structure of 1.
- PubChem. (n.d.). Alpha-Naphthylthiourea.
- Arafa, W. A. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. National Institutes of Health (NIH). [Link]
- Khan, M., et al. (2022). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. National Institutes of Health (NIH). [Link]
- NIST. (n.d.). Thiourea, 1-naphthalenyl-. NIST WebBook. [Link]
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiourea-Derived Chelating Ligands and Their Organometallic Compounds: Investigations into Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferrocene-Based Bioactive Bimetallic Thiourea Complexes: Synthesis and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. UV-vis spectroscopic method for detection and removal of heavy metal ions in water using Ag doped ZnO nanoparticles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. asdlib.org [asdlib.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 16. researchgate.net [researchgate.net]
- 17. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 18. Metal–sulphur vibrations. Part I. Far-infrared spectra of some complexes of thiourea and ethylenethiourea (imidazolidine-2-thione) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 19. asianpubs.org [asianpubs.org]
Development of Analytical Methods for the Detection of 1-(1-Naphthyl)-2-thiourea (ANTU)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
1-(1-Naphthyl)-2-thiourea (ANTU) is a potent rodenticide with significant toxicity, primarily affecting the pulmonary system.[1][2] Its detection in various matrices is crucial for toxicological studies, environmental monitoring, and forensic investigations.[3] This guide provides a comprehensive overview of robust analytical methods for the identification and quantification of ANTU. We delve into the principles and detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by effective sample preparation strategies. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.
Introduction to this compound (ANTU)
Chemical Profile and Use
This compound, commonly known as ANTU, is an organosulfur compound first introduced as a rodenticide to control Norway rats.[1][4] It is a white, crystalline powder with a bitter taste and is sparingly soluble in water but more soluble in certain organic solvents.[1][5][6] Commercial preparations have been formulated as baits or tracking powders.[1]
Chemical Structure of ANTU:
Mechanism of Toxicity
The toxicity of ANTU is not caused by the compound itself but by its bioactivation in the body.[1] Metabolism, primarily by cytochrome P-450 monooxygenases in the liver and lungs, converts ANTU into reactive metabolites, including atomic sulfur.[1][8] These metabolites bind covalently to macromolecules in pulmonary tissues, leading to increased permeability of lung capillaries, which results in severe pulmonary edema and pleural effusion.[2][8] This specific mechanism of action makes ANTU a subject of interest in toxicological research as a model compound for inducing lung injury.[9]
Rationale for Sensitive Detection
The development of reliable and sensitive analytical methods for ANTU is driven by several factors:
-
Toxicology and Drug Development: To study its metabolic pathways and screen for potential antidotes or protective agents.[8][9]
-
Environmental Monitoring: To detect and quantify its presence in soil and water, assessing environmental contamination and persistence.
-
Forensic Analysis: To identify ANTU in cases of accidental or malicious poisoning of animals and humans.[3]
-
Food Safety: To ensure agricultural products are free from contamination where ANTU may have been used.
Physicochemical Properties Relevant to Analysis
Understanding the physicochemical properties of ANTU is fundamental to designing effective extraction and analysis protocols. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.
| Property | Value | Significance for Analysis |
| Molecular Weight | 202.28 g/mol [5] | Essential for mass spectrometry-based methods. |
| Melting Point | ~198 °C[1] | Indicates high thermal stability, but the compound decomposes at its boiling point. This makes liquid chromatography a more straightforward choice than gas chromatography. |
| Solubility in Water | 600 mg/L[1] | Low water solubility necessitates the use of organic solvents for extraction and as a component of the mobile phase in reversed-phase HPLC. |
| Solubility (Organic) | Soluble in acetone and triethylene glycol.[1] | Guides the selection of appropriate solvents for sample extraction, standard preparation, and mobile phases. |
| log P | 1.65[1] | The positive log P value indicates that ANTU is moderately lipophilic, making it well-suited for reversed-phase chromatography where it will interact with a nonpolar stationary phase. |
Sample Preparation Strategies
The accuracy of any analytical method heavily relies on the sample preparation step, which aims to extract ANTU from the matrix, remove interfering substances, and concentrate the analyte.[10][11]
Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed to extract and concentrate ANTU from aqueous matrices. The choice of a C18 sorbent is based on ANTU's nonpolar nature, which promotes retention via hydrophobic interactions.
Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. The methanol wets the C18 stationary phase, and the water prepares the cartridge for the aqueous sample.
-
Sample Loading: Pass 100 mL of the filtered water sample through the conditioned cartridge at a slow flow rate (approx. 5 mL/min) to ensure efficient retention of ANTU.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences that may have been retained.
-
Drying: Dry the cartridge under a vacuum or nitrogen stream for 10-15 minutes to remove residual water, which can interfere with the subsequent elution step.
-
Elution: Elute the retained ANTU with 5 mL of acetonitrile into a clean collection tube. Acetonitrile is a strong organic solvent that disrupts the hydrophobic interaction between ANTU and the C18 sorbent.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase to be used for HPLC analysis. This ensures compatibility with the analytical system.
Workflow for Solid-Phase Extraction
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (86-88-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 86-88-4 [chemicalbook.com]
- 7. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
- 8. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphydryl levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New trends in sample preparation techniques for environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Anticancer Evaluation of N-naphthoyl Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the methodologies for the in vitro evaluation of N-naphthoyl thiourea derivatives as potential anticancer agents. N-naphthoyl thioureas represent a promising class of compounds, with studies indicating significant cytotoxic effects against various cancer cell lines.[1][2][3][4][5] This document provides a foundational framework for researchers, offering detailed, step-by-step protocols for assessing cytotoxicity, and elucidating the mechanisms of action, including apoptosis induction and cell cycle arrest. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results.
Introduction: The Therapeutic Potential of N-naphthoyl Thiourea Derivatives
Thiourea derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[6][7] The incorporation of the naphthoyl moiety is hypothesized to enhance the lipophilicity and cellular uptake of these compounds, potentially leading to improved cytotoxic activity. Recent studies have demonstrated that N-naphthoyl thiourea derivatives can exhibit potent antiproliferative effects, in some cases surpassing the efficacy of established chemotherapeutic agents like doxorubicin.[1][2][3][4][5] The mechanism of action for many thiourea derivatives involves the induction of apoptosis and interference with key cellular signaling pathways.[7][8]
This guide will provide the necessary protocols to:
-
Determine the cytotoxic profile of novel N-naphthoyl thiourea derivatives against various cancer cell lines.
-
Investigate the induction of apoptosis as a primary mechanism of cell death.
-
Analyze the effect of these compounds on cell cycle progression.
-
Examine the modulation of key apoptotic regulatory proteins.
Preliminary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[9][10][11] It is a reliable initial screening tool to determine the cytotoxic potential of novel compounds.[9][12] The assay is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol: MTT Assay
Materials:
-
N-naphthoyl thiourea derivatives
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)[1][2][3][4][5]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the N-naphthoyl thiourea derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[13]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours, or until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[13]
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve. A lower IC50 value indicates higher cytotoxic activity.
Table 1: Example IC50 Values (µM) of N-naphthoyl Thiourea Derivatives
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
| Derivative 1 | 8.5 | 5.2 | 12.1 |
| Derivative 2 | 2.1 | 1.8 | 3.5 |
| Doxorubicin | 0.9 | 0.7 | 1.2 |
Mechanism of Action: Apoptosis Assessment
A key mechanism by which anticancer drugs induce cell death is through apoptosis, or programmed cell death.[14] The Annexin V-FITC/Propidium Iodide (PI) assay is a common method for detecting apoptosis by flow cytometry.[14][15]
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14][15] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
Experimental Workflow: Annexin V-FITC/PI Staining
Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining.
Protocol: Annexin V-FITC/PI Staining
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Annexin-binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Induce apoptosis by treating cells with the N-naphthoyl thiourea derivatives at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.
-
Resuspension: Resuspend the cells in 1X Binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently mix and incubate the cells for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding buffer to each tube and analyze the cells immediately by flow cytometry.
Data Analysis and Interpretation
Flow cytometry analysis will distinguish between four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Table 2: Example Apoptosis Analysis Results
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95.2 | 2.1 | 2.7 |
| Derivative 2 (IC50) | 45.8 | 35.4 | 18.8 |
Mechanism of Action: Cell Cycle Analysis
Anticancer agents can exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing DNA content and determining the cell cycle distribution.[17]
Principle: PI is a fluorescent dye that binds stoichiometrically to DNA.[17] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)[18]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the N-naphthoyl thiourea derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.[18] Store the fixed cells at 4°C for at least 2 hours.[19]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[18]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to a final concentration of 1 x 10^6 cells/mL.[18]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[18]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Analysis and Interpretation
The flow cytometry data will be analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Table 3: Example Cell Cycle Distribution Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60.5 | 25.3 | 14.2 |
| Derivative 2 (IC50) | 25.1 | 30.7 | 44.2 |
Mechanism of Action: Western Blot Analysis of Apoptotic Proteins
To further elucidate the apoptotic pathway induced by N-naphthoyl thiourea derivatives, Western blotting can be employed to analyze the expression levels of key apoptosis-related proteins, such as the Bcl-2 family proteins (e.g., Bcl-2, Bax) and caspases (e.g., Caspase-3).[20][21][22][23]
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins can confirm the induction of apoptosis and provide insights into the underlying molecular mechanisms.[20]
Protocol: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with a blocking buffer for 1-3 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
Data Analysis and Interpretation
The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin). A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax and cleaved Caspase-3 would be indicative of apoptosis induction.
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of N-naphthoyl thiourea derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key regulatory proteins, researchers can effectively characterize the anticancer properties of these novel compounds and identify promising candidates for further preclinical development.[24]
References
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- PubMed. Bioassays for anticancer activities. [Link]
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- MDPI.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. [Link]
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Link]
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evalu
- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evalu
- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evalu
- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evalu
- (PDF) N -Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
- Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of...
- Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,...
- Western blotting analysis of PARP, Bcl-2/Bax, and caspase-3 of the PC3...
Sources
- 1. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. atcc.org [atcc.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
Role of 1-(1-Naphthyl)-2-thiourea in agricultural research as a rodenticide
An in-depth guide for researchers and scientists on the application of 1-(1-Naphthyl)-2-thiourea (ANTU) as a rodenticide in agricultural research. This document provides detailed notes on its mechanism, historical context, and toxicity, alongside comprehensive protocols for its experimental use, emphasizing critical safety measures.
Introduction to this compound (ANTU)
This compound, commonly known by its code designation ANTU, is an organosulfur compound historically significant as a potent rodenticide.[1][2] It is a white or off-white crystalline powder with the chemical formula C₁₀H₇NHC(S)NH₂.[1] Developed during World War II to combat severe rat infestations in urban centers like Baltimore, ANTU was initially hailed for its high toxicity and specificity towards the Norway rat (Rattus norvegicus).[1][3]
However, its use has significantly declined and it is no longer manufactured in the United States.[4] This decline was driven by several factors, including the rapid development of tolerance in rat populations and significant safety concerns for non-target species and human handlers.[1] Early formulations were found to be contaminated with the carcinogen beta-naphthylamine, and even purified ANTU is suspected of causing cancer and is mutagenic in the Ames test.[5][6]
Despite being largely replaced by modern anticoagulants, ANTU remains a compound of interest in toxicological research.[3][7] Its unique mechanism of inducing acute, massive pulmonary edema serves as a valuable experimental tool for studying this specific form of lung injury.[4] This guide provides detailed application notes and protocols for researchers exploring the toxicological properties of ANTU or its historical application in a controlled, research context. Extreme caution and stringent safety protocols are mandatory when handling this compound.
Section 1: Mechanism of Action & Toxicokinetics
The rodenticidal effect of ANTU is not direct but relies on its metabolic activation within the target animal. This bioactivation is a critical concept for understanding both its efficacy and its species-specific toxicity.
Metabolic Activation and Toxicity
Upon ingestion, ANTU is absorbed and transported to the liver and lungs, where it is metabolized by the cytochrome P450 mixed-function oxidase system.[1][8] The process, which requires NADPH, converts ANTU into its non-toxic oxygen analog, α-naphthylurea (ANU), but also releases highly reactive byproducts: atomic sulfur and a reactive metabolite containing the carbonyl carbon of ANTU.[1][9]
These reactive metabolites are the primary drivers of toxicity. They attack and damage the endothelial cells lining the pulmonary capillaries.[10][11] This damage dramatically increases the permeability of these blood vessels, causing massive leakage of fluid from the bloodstream into the alveolar spaces and the pleural cavity.[1][4] The result is severe pulmonary edema (fluid in the lungs) and pleural effusion (fluid around the lungs), which interferes with oxygen uptake and leads to death by asphyxiation; the animal effectively drowns in its own fluids.[4][11] The generation of hydroxyl (OH) radicals appears to be a key part of this lung injury.[1]
Toxicokinetics and Tolerance
ANTU is absorbed rapidly from the gut, especially in the presence of fat.[4] Its metabolites are primarily excreted in the urine.[4] A key characteristic of ANTU is the development of tolerance after a single, non-lethal dose. Rats that survive an initial exposure become resistant to the compound for approximately 30 days.[1] This tolerance is attributed to a decrease in the activity of the cytochrome P450 enzymes in the lung, which reduces the metabolic activation of ANTU and thus its toxicity.[8]
Caption: Workflow for a laboratory bait efficacy study of ANTU.
Section 4: Data Presentation
The significant variation in ANTU's toxicity across species is a critical factor for its research application.
| Species | Scientific Name | Oral LD₅₀ (mg/kg) | Reference(s) |
| Norway Rat | Rattus norvegicus | 3 - 6 | [1][12] |
| Dog | Canis lupus familiaris | 0.38 | [1] |
| Mouse | Mus musculus | 5 - 10 | [1][12] |
| Monkey | (Rhesus) | 4,000 - 4,250 | [1][12] |
| Pig | Sus scrofa domesticus | Poisoned occasionally | [1] |
| Ruminants | (e.g., cattle, sheep) | Resistant | [1] |
Conclusion
This compound is a fast-acting rodenticide with a unique toxic mechanism centered on metabolic activation leading to catastrophic pulmonary edema. While its historical role in agricultural and urban pest control was significant, its practical application was ultimately limited by the development of tolerance in target populations and severe safety risks, including high toxicity to non-target species like dogs and suspected carcinogenicity in humans. [1][5]Today, ANTU has been superseded by modern rodenticides, primarily anticoagulants, for field use. [13]Its continued relevance lies in the realm of toxicology, where it serves as a reliable chemical agent for inducing and studying acute lung injury and pulmonary edema in a research setting. [4]Any researcher considering its use must do so with a profound understanding of its hazards and with the implementation of rigorous, unwavering safety protocols.
References
- Wikipedia. α-Naphthylthiourea. [Link]
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314-322. [Link]
- Davies, J. M., Thomas, H. F., & Manson, D. (1982). Bladder tumours among rodent operatives handling ANTU. British medical journal (Clinical research ed.), 285(6346), 927–931. [Link]
- Sooter, C. A. (1947). Antu for Brown Rats. University of Nebraska - Lincoln, DigitalCommons@University of Nebraska - Lincoln. [Link]
- Hardwick, S. J., Skamarauskas, J. T., Smith, L. L., Upshall, D. G., & Cohen, G. M. (1991). Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphydryl levels. Biochemical pharmacology, 42(6), 1203–1208. [Link]
- Hollinger, M. A., Giri, S. N., & Freywald, M. (1984). Pulmonary toxicity of thioureas in the rat. Journal of Toxicology and Environmental Health, 14(2-3), 195-206. [Link]
- Wikipedia. Rodenticide. [Link]
- Chemchart. This compound (86-88-4). [Link]
- Agent, S. (2025). The Ecological Origins and Consequences of the Rodent Bait Station: From WWII Britain to Contemporary California.
- Neogen Corporation. (2014).
- United States Department of the Interior, Fish and Wildlife Service. (1946). Facts about ANTU. [Link]
- Wikiwand. α-Naphthylthiourea. [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: N-(1-Naphthyl)thiourea. [Link]
- EDU VET. (2021). ANTU Poisoning -ALPHA-NAPHTHYL THIOUREA Toxicology. YouTube. [Link]
- Gupta, R. C. (2018). Naphthylthiourea, a-.
- Richter, C. P. (1945). U.S. Patent No. US2390848A. Washington, DC: U.S.
- Centers for Disease Control and Prevention (CDC). (1994). ANTU - IDLH. NIOSH. [Link]
- U.S. Department of Agriculture (USDA). (2022). EPA Inquiry Rodenticides - Usage, Application Methods, and Alternatives.
- Endepols, S., Klemann, N., Pelz, H. J., & Lang, J. (2015). RRAC, Guidelines on anticoagulant rodenticide resistance management.
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bladder tumours among rodent operatives handling ANTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wikiwand.com [wikiwand.com]
- 10. Pulmonary toxicity of thioureas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ANTU - IDLH | NIOSH | CDC [cdc.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Synthesis with 1-(1-Naphthyl)-2-thiourea
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(1-Naphthyl)-2-thiourea. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesis and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: I am experiencing a very low or no yield of my desired product. What are the likely causes and how can I resolve this?
Answer:
Low or non-existent yields in reactions involving this compound, whether as a reactant or a product, can stem from several factors. The most common culprits are related to starting material quality, reaction conditions, and the inherent reactivity of the substrates.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
1-Naphthyl Isothiocyanate Instability: If you are synthesizing this compound from 1-naphthyl isothiocyanate and an amine source (like ammonia), be aware that isothiocyanates can degrade over time, especially if exposed to moisture or light.[1] Solution: Use freshly prepared or purified isothiocyanate.[1] Store it in a cool, dark, and dry environment under an inert atmosphere.
-
Amine Nucleophilicity: When reacting this compound with another molecule, or when synthesizing it, the nucleophilicity of the amine involved is crucial. Electron-deficient amines are poor nucleophiles and may react sluggishly.[2] Solution: Consider using a non-nucleophilic base, such as triethylamine, to activate the amine.[1] For particularly challenging cases, a stronger base might be necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While heating can drive a slow reaction forward, excessive temperatures can lead to the decomposition of the thiourea product or starting materials.[2] Thioureas can be thermally labile. Solution: Carefully optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][2] Microwave irradiation can sometimes be effective in overcoming steric barriers without prolonged heating.[1]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to side product formation. Solution: Monitor the reaction progress closely with TLC to determine the optimal reaction time.[2]
-
-
Stoichiometry:
Question 2: My final product is contaminated with significant impurities. How can I improve its purity?
Answer:
Purification of thiourea derivatives can be challenging due to their polarity and sometimes limited solubility. The choice of purification method will depend on the nature of the impurities.
Common Impurities and Purification Strategies:
| Impurity Type | Recommended Purification Method | Expected Outcome |
| Unreacted 1-Naphthyl Isothiocyanate | Wash with a dilute solution of a secondary amine (e.g., piperidine) in an organic solvent, followed by standard aqueous workup. | Conversion of the isothiocyanate to a more easily separable thiourea derivative. |
| Unreacted Amine | Wash the organic layer with a dilute acid (e.g., 1M HCl) during workup. | The amine will be protonated and move into the aqueous layer. |
| Symmetrical Thiourea (from CS₂) | Column chromatography is often the most effective method.[2] | Separation of the desired unsymmetrical thiourea from the symmetrical byproduct. |
| Side Products from Decomposition | Recrystallization or column chromatography.[1] | Removal of polar and non-polar degradation products. |
General Purification Workflow:
-
Workup: After the reaction is complete, perform a suitable aqueous workup. This may involve washing with dilute acid, base, or brine to remove unreacted starting materials and inorganic salts.[2]
-
Precipitation/Filtration: If the this compound product precipitates from the reaction mixture upon cooling, it can be collected by filtration and washed with a cold, non-polar solvent to remove soluble impurities.[1]
-
Recrystallization: This is a powerful technique for purifying solid products. This compound is soluble in boiling ethanol.[3] A suitable solvent system should be determined empirically.
-
Column Chromatography: For complex mixtures or to remove impurities with similar polarity, column chromatography is the method of choice.[2] A range of stationary phases (e.g., silica gel, alumina) and mobile phases can be used to optimize separation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for synthesizing this compound?
The most common and direct method is the reaction of 1-naphthyl isothiocyanate with ammonia.[4] Alternatively, it can be synthesized by reacting 1-naphthylamine with carbon disulfide and ammonia.[5] A general and widely used method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1]
Q2: Can this compound be used as an organocatalyst?
Yes, thiourea derivatives are a well-established class of hydrogen-bonding organocatalysts.[6][7] They activate electrophilic substrates through non-covalent dual hydrogen-bonding interactions from their N-H groups.[7] This "partial protonation" can catalyze a wide range of organic transformations, including Michael additions and Petasis transformations.[6][8] The electron-withdrawing nature of the naphthyl group in this compound can enhance the acidity of the N-H protons, potentially making it an effective catalyst.
Q3: What are the key reaction parameters to consider for optimization?
The following table summarizes the critical parameters for optimizing reactions involving this compound:
| Parameter | Consideration | Rationale |
| Solvent | Aprotic solvents like THF, DCM, or acetonitrile are commonly used.[1] | These solvents are generally inert and can dissolve the reactants. The choice of solvent can influence reaction rate and solubility. |
| Temperature | Varies depending on the reactivity of the substrates. Gentle heating may be required for slow reactions.[1] | Balances reaction rate with the thermal stability of reactants and products.[2] |
| Catalyst | For syntheses from amines and CS₂, a catalyst like ZnO/Al₂O₃ can be effective.[2] In its role as a catalyst, the thiourea itself mediates the reaction. | Catalysts can increase the reaction rate and allow for milder conditions. |
| Reaction Time | Monitored by TLC until completion.[1] | Ensures the reaction goes to completion without forming excessive byproducts. |
| Atmosphere | An inert atmosphere (e.g., nitrogen or argon) is recommended, especially if using sensitive reagents.[1] | Prevents side reactions with atmospheric oxygen or moisture. |
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the product?
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analyzing this compound.[9] It is also used for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized this compound.[10][11]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[12][13][14]
Q5: What are the safety precautions for handling this compound?
This compound (also known as ANTU) is highly toxic and a suspected carcinogen.[15][16] It is fatal if swallowed.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][17]
-
Handling: Handle in a well-ventilated fume hood to avoid inhaling the dust.[15][18] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[15]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents and silver nitrate.[3] It should be stored locked up.[15]
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[15]
Visualizations
Experimental Workflow for Thiourea Synthesis
Caption: A general experimental workflow for the synthesis of thioureas from an amine and an isothiocyanate.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
- BenchChem. (2025, December). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem.
- Wikipedia. (n.d.).
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem.
- Rénio, M., & Santos, A. G. (2015). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry, 13(30), 8214–8239. [Link]
- BenchChem. (2025, November).
- Zhang, Z., & Schreiner, P. R. (2018). Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. Journal of the American Chemical Society, 140(35), 11112–11120. [Link]
- Kollár, L., et al. (2019). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines.
- Graça, V. C., et al. (2017). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7.
- Pérez, C., et al. (2020). Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. The Journal of Physical Chemistry Letters, 11(13), 5223–5229. [Link]
- Chemistry LibreTexts. (2021, March 16). 10.
- AERU. (n.d.). Alpha-naphthylthiourea. University of Hertfordshire. [Link]
- SIELC Technologies. (2018, May 16). This compound. [Link]
- Chemchart. (n.d.). This compound (86-88-4). [Link]
- ResearchGate. (2021, August 10). Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. [Link]
- Wikipedia. (n.d.). α-Naphthylthiourea. Wikipedia. [Link]
- Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: N-(1-Naphthyl)thiourea. [Link]
- PubChem. (n.d.). Alpha-Naphthylthiourea.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. [Link]
- Al-Hussain, S. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(6), 5183–5196. [Link]
- NIST. (n.d.). Thiourea, 1-naphthalenyl-. NIST Chemistry WebBook. [Link]
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. [Link]
- NIST. (n.d.). Thiourea, 1-naphthalenyl-. NIST Chemistry WebBook. [Link]
- New Jersey Department of Health. (n.d.). alpha-NAPHTHYL THIOUREA HAZARD SUMMARY. [Link]
- Al-Hussain, S. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(6), 5183–5196. [Link]
- ResearchGate. (n.d.). Naphthylthiourea, a-. [Link]
- Rojas Lab. (2023, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. [Link]
- Singh, D., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [Link]
- Reddit. (2023, November 19). Help with mechanism in order to diagnose automated synthesis hardware issues. r/Chempros. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 86-88-4 [chemicalbook.com]
- 4. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 5. Alpha-naphthylthiourea [sitem.herts.ac.uk]
- 6. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 7. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound(86-88-4) 1H NMR spectrum [chemicalbook.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. nj.gov [nj.gov]
Technical Support Center: Synthesis of N-naphthoyl Thiourea Derivatives
Welcome to the technical support center for the synthesis of N-naphthoyl thiourea derivatives. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for improved yields and purity.
Core Synthesis Pathway & Mechanism
The most dependable and widely used method for synthesizing N-naphthoyl thiourea derivatives is a two-step process.[1][2] It begins with the formation of a naphthoyl isothiocyanate intermediate, which is then reacted with a suitable primary or secondary amine.
Step 1: Formation of Naphthoyl Isothiocyanate
Naphthoyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone.[3][4] This reaction forms the highly reactive naphthoyl isothiocyanate intermediate in situ.
Step 2: Formation of N-naphthoyl Thiourea
The isothiocyanate intermediate is not isolated. An amine is added directly to the reaction mixture, which undergoes a nucleophilic addition to the central carbon of the isothiocyanate group (-N=C=S) to form the final N-naphthoyl thiourea product.[1][5]
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the two-step synthesis of N-naphthoyl thiourea.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Q: My overall yield is consistently low. What are the primary causes and how can I fix this?
A: Low yields can stem from several factors, often related to the stability of the isothiocyanate intermediate or incomplete reactions.[6]
| Potential Cause | Scientific Explanation | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate Intermediate | The acyl isothiocyanate is highly electrophilic and can be hydrolyzed by trace amounts of water or react with other nucleophiles. | Ensure all glassware is oven-dried and use anhydrous solvents. Prepare the isothiocyanate in situ and use it immediately without isolation.[6] | Minimized side reactions and improved conversion to the desired product. |
| Incomplete Initial Reaction | The reaction between naphthoyl chloride and the thiocyanate salt may be slow or incomplete, especially if the salt is not fully dissolved. | Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC helps transfer the thiocyanate anion from the solid phase to the organic phase.[1] One study showed a yield increase from 41% to 76% with the addition of TBAB.[1] | Accelerated reaction rate and significantly higher yield of the isothiocyanate intermediate.[7] |
| Low Amine Nucleophilicity | Amines with electron-withdrawing groups are less nucleophilic and react more slowly with the isothiocyanate. | Increase the reaction temperature or prolong the reaction time.[6] For particularly unreactive amines, adding a non-nucleophilic base like triethylamine can help by deprotonating the amine, increasing its nucleophilicity. | Drives the reaction to completion, increasing product conversion.[6] |
| Steric Hindrance | Bulky substituents on either the naphthoyl group or the amine can sterically hinder the nucleophilic attack. | Prolonged heating under reflux is often necessary. The use of microwave irradiation can also be highly effective in overcoming steric barriers and reducing reaction times.[6][8] | Improved reaction rates and higher conversion for sterically demanding substrates. |
Q: I am observing significant side product formation. What are these byproducts and how can I prevent them?
A: The primary side product is typically the corresponding N,N'-dinaphthoylurea, which forms when the isothiocyanate intermediate reacts with water.
-
Cause : The presence of moisture in the reaction medium. The naphthoyl isothiocyanate can be hydrolyzed to an isocyanate, which then reacts with any available amine or water, leading to urea formation.[9]
-
Prevention :
Q: My final product is difficult to purify. What are the best purification strategies?
A: Purification challenges often arise from unreacted starting materials or the presence of the urea byproduct.
-
Initial Workup : The standard procedure is to pour the reaction mixture into crushed ice or cold water.[4] The N-naphthoyl thiourea product is typically insoluble in water and will precipitate out, leaving water-soluble salts like KCl behind.
-
Recrystallization : This is the most effective method for purifying the crude product. Ethanol is a commonly used and effective solvent for recrystallization.[4] The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly, yielding pure crystals.
-
Column Chromatography : If recrystallization fails to remove impurities, silica gel column chromatography can be employed. A solvent system like benzene/methanol (9:1) has been shown to be effective for separating the desired thiourea derivative.[11]
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this synthesis?
A: Anhydrous acetone is the most commonly recommended solvent.[1][12] It is effective at dissolving the naphthoyl chloride and the amine, while also being a suitable medium for the reaction with the thiocyanate salt. Acetonitrile is another viable option.[3][13] Protic solvents like ethanol should be avoided in the first step as they can react with the starting naphthoyl chloride.[14]
Q: Can I use a one-pot synthesis method?
A: Yes, the procedure described is effectively a one-pot synthesis. The key is the in situ generation of the naphthoyl isothiocyanate, followed by the direct addition of the amine to the same reaction vessel without isolating the intermediate.[2] This approach is efficient and minimizes the handling of the sensitive isothiocyanate.
Q: How does the choice of amine affect the reaction?
A: The structure of the amine significantly impacts the reaction rate and conditions.
-
Aliphatic Amines : Generally more nucleophilic and react quickly, often at room temperature.[15]
-
Aromatic Amines : Less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. These reactions may require gentle heating or longer reaction times to proceed to completion.[15]
-
Electron-Withdrawing/Donating Groups : Amines with electron-donating groups will be more reactive, while those with strong electron-withdrawing groups will be less reactive and may require more forcing conditions.
Q: Are there alternative, greener synthesis methods?
A: Yes, research has focused on more environmentally friendly approaches.
-
Ultrasonic-Assisted Synthesis : The use of ultrasonic irradiation has been shown to be an efficient, mild, and clean method for synthesizing N-naphthoyl thioureas, often leading to high yields in shorter reaction times.[3][16][17]
-
Phase-Transfer Catalysis (PTC) : As mentioned in the troubleshooting section, PTC is considered a green chemistry technique because it can enhance reaction rates, reduce the need for harsh solvents, and improve overall efficiency.[7][18]
Detailed Experimental Protocol (General Example)
This protocol provides a step-by-step methodology for a typical synthesis.
Materials:
-
2-Naphthoyl chloride (10 mmol)
-
Potassium thiocyanate (KSCN) (10 mmol)
-
Substituted amine (e.g., 4-cyanoaniline) (10 mmol)[12]
-
Anhydrous Acetone (40 mL)
-
Tetrabutylammonium bromide (TBAB) (optional, ~1 mmol)
Procedure:
-
Preparation : Add potassium thiocyanate (0.97 g, 10 mmol) to a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Isothiocyanate Formation : Add 20 mL of anhydrous acetone to the flask. To this suspension, add a solution of 2-naphthoyl chloride (1.91 g, 10 mmol) in 20 mL of anhydrous acetone dropwise with stirring. If using a phase-transfer catalyst, add TBAB at this stage.
-
Reaction : Heat the mixture to reflux and stir for 30-60 minutes. The formation of a milky precipitate (KCl) is an indicator that the reaction is proceeding.[4][12]
-
Amine Addition : Cool the reaction mixture to room temperature. Add a solution of the selected amine (10 mmol) in anhydrous acetone dropwise over approximately 15 minutes.
-
Thiourea Formation : Stir the reaction mixture for 2-9 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.[4][6]
-
Workup : Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice/cold water.
-
Isolation : Stir for 15-20 minutes until a solid precipitate forms. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purification : Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure N-naphthoyl thiourea derivative.
-
Characterization : Dry the purified product and characterize it using standard techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and melting point determination to confirm its structure and purity.[12][19]
References
- Ghiurca, M. et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. National Institutes of Health (NIH). [Link]
- Park, S. et al. (2023).
- Ghiurca, M. et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- Friscic, T. & Fabian, L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central. [Link]
- Prakash, O. & Kumar, A. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]
- Zhu, C. & Li, Y. (2021).
- Prajapati, A. K. et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
- Wei, T.-B. et al. (2011).
- Wei, T.-B. et al. (2011).
- Avdović, E. H. et al. (2018). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.
- Al-Majid, A. M. et al. (2022).
- Al-Majid, A. M. et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. National Institutes of Health (NIH). [Link]
- Al-Majid, A. M. et al. (2022).
- Al-Majid, A. M. et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. American Chemical Society. [Link]
- Al-Majid, A. M. et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Jolliffe, K. A. et al. (2023). A Thiourea-Based Rotaxane Catalyst: Nucleophilic Fluorination Phase-Transfer Process Unlocked by the Mechanical Bond. PubMed Central. [Link]
- Uher, M. et al. (1978). Reactions of 2-naphthoyl and β-(1-naphthyl)acryloyl isothiocyanate with enamines, Phenylhydrazine, and sodium hydrogen sulfide. Chemical Papers. [Link]
- Khalid, M. et al. (2022). Efficient synthesis of N-(ethylcarbamothioyl)
- Sharma, D. et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]
- Khalid, M. et al. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Publishing. [Link]
- Ghiurca, M. et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Institutes of Health (NIH). [Link]
- Ölgen, S. et al. (2022). Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas. MDPI. [Link]
Sources
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iajpr.com [iajpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cbijournal.com [cbijournal.com]
- 10. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Crystal Structure and Cyclic Voltammetric Behavior of N-aroyl-N′-(4′-cyanophenyl)thioureas | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase Transfer–Catalyzed, One-Pot Synthesis of Some Novel N...: Ingenta Connect [ingentaconnect.com]
- 19. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
Technical Support Center: Purification of 1-(1-Naphthyl)-2-thiourea (ANTU)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(1-Naphthyl)-2-thiourea (CAS 86-88-4), a compound often referred to as ANTU. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during its purification. The following sections provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practices.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My recrystallization attempt resulted in a low yield of crystals. What went wrong?
Probable Causes & Solutions:
A low recovery rate is one of the most frequent challenges in recrystallization. The primary cause is typically related to solvent choice and volume.
-
Excessive Solvent: The most common error is using too much solvent to dissolve the crude product.[1] For crystallization to occur, the solution must be saturated with the solute upon cooling. If the solution is too dilute, it may become supersaturated but not concentrated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound. Allow the concentrated solution to cool slowly again. For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude material.[1]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If this compound has significant solubility in your chosen solvent even at low temperatures, your yield will be compromised as a substantial amount will remain in the mother liquor.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration (a step to remove insoluble impurities), significant loss can occur.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution through it.[1] This can be done by passing some hot, pure solvent through the setup immediately before filtering your product solution.
-
Q2: Instead of crystals, my product separated as an oil. How do I fix this?
Probable Causes & Solutions:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.
-
Solvent Boiling Point Exceeds Solute Melting Point: The melting point of pure this compound is approximately 193-198°C.[4][5] However, impure samples will melt at a lower temperature. If the boiling point of your recrystallization solvent is higher than the melting point of your impure compound, it will melt before it can crystallize.
-
Solution: Select a solvent with a lower boiling point.[1] For example, if using a very high-boiling solvent, consider switching to ethanol (boiling point ~78°C).
-
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than forming an ordered crystal structure.
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or glass wool. Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[1]
-
-
High Impurity Concentration: A high level of impurities can depress the melting point of the solute and interfere with crystal lattice formation, promoting oiling out.
-
Solution: If slow cooling and proper solvent choice do not resolve the issue, try reheating the oiled solution, adding a small amount of additional hot solvent, and allowing it to cool slowly again.[1] If this fails, the impurities may need to be removed by a different method, such as column chromatography, before attempting recrystallization.
-
Q3: My final product is still colored (e.g., grayish or yellow) after recrystallization. How can I obtain a pure white solid?
Probable Causes & Solutions:
The crude product of this compound synthesis is often a gray or off-white powder.[3][4] Persistent color indicates the presence of impurities.
-
Colored Impurities: The synthesis, which often starts from 1-naphthylamine, can produce colored byproducts or degradation products that are carried through the purification process.[6]
-
Solution 1 (Activated Charcoal): Add a very small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. However, use it sparingly, as it can also adsorb your desired product, reducing the yield. After adding charcoal, perform a hot filtration to remove it before cooling the solution.[1]
-
Solution 2 (Repeat Recrystallization): A second recrystallization from a fresh batch of solvent is often effective at removing residual impurities and improving the color and purity of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The primary synthesis route involves the reaction of 1-naphthylamine (or its hydrochloride salt) with a thiocyanate salt like ammonium thiocyanate.[6] Potential impurities include:
-
Unreacted 1-Naphthylamine: The starting amine.
-
Unreacted Thiocyanate Salt: Such as NH₄SCN, KSCN, or NaSCN.[4]
-
1-Naphthyl Isothiocyanate: A potential intermediate or side-product.[4]
-
Symmetrical Disubstituted Thioureas: If side reactions occur.[7]
-
Degradation Products: Thioureas can decompose upon excessive heating, potentially forming various colored and complex byproducts.[3][4]
Q2: How do I select the best solvent for recrystallization?
The key is to find a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.[1] Based on available data, here is a summary of solvents for this compound:
| Solvent | Solubility at Room Temperature (approx. 20-25°C) | Solubility at Elevated Temperature | Comments |
| Water | Very low (0.6 g/L)[4][6] | Poor | Unsuitable as a primary recrystallization solvent. Good for washing crystals to remove water-soluble impurities. |
| Ethanol | Sparingly soluble | Soluble in boiling ethanol[3] | A commonly recommended and effective solvent for recrystallization.[8] |
| Acetone | Moderately soluble (4.3 g/L)[4][5] | Highly soluble | May be suitable, but its high solvency at room temperature could lead to lower yields unless used carefully. |
| Triethylene Glycol | Highly soluble (86 g/L)[4][5] | Very highly soluble | Likely too effective a solvent, making it difficult to achieve good crystal recovery upon cooling. |
Q3: How can I confirm the purity of my final product?
A combination of methods should be used to assess purity:
-
Melting Point Analysis: This is a fast and effective initial check. Pure this compound has a sharp melting point around 193-198°C .[4][5] An impure sample will exhibit a depressed (lower) and broader melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for detecting and quantifying impurities. A reverse-phase HPLC method can effectively separate this compound from its potential impurities.[9] Commercial suppliers often specify purity as >98% by HPLC.[10][11]
-
Spectroscopy (NMR, IR):
Q4: Are there any stability concerns during purification?
Yes. While chemically stable under normal conditions, this compound can degrade under certain stresses.[4]
-
Thermal Decomposition: Prolonged exposure to high heat can cause decomposition, releasing toxic fumes of nitrogen and sulfur oxides.[3][4] Therefore, during recrystallization, the solution should be heated for the minimum time necessary to achieve dissolution.
-
Incompatibility with Oxidizers: The compound is incompatible with strong oxidizing agents and silver nitrate.[3] Contact with these substances should be avoided during purification and storage.
Experimental Protocols & Visualizations
Protocol: Recrystallization of this compound from Ethanol
This protocol outlines a standard procedure for purifying the crude product.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Stemless funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with gentle swirling or magnetic stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[1]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a microspatula tip of activated charcoal, and swirl. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the stemless funnel with hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step must be done quickly to prevent crystallization in the funnel.[1]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Transfer the crystals to a clean, pre-weighed watch glass and allow them to air-dry or place them in a desiccator under vacuum until a constant weight is achieved.
Diagram: General Purification Workflow
Caption: A typical workflow for the recrystallization of this compound.
Diagram: Troubleshooting Logic for Poor Recrystallization
Caption: A decision tree for troubleshooting common recrystallization failures.
References
- ChemBK. (n.d.). 1-naphthalenyl-thioure.
- Wikipedia. (n.d.). α-Naphthylthiourea.
- SIELC Technologies. (2018). This compound.
- Berkebile, J. M., & Fries, A. H. (1948). PREPARATION OF ANTU O-NAPHTHYLTHIOUREA) FROM NAPHTHALENE. Journal of Chemical Education.
- NIST. (n.d.). Thiourea, 1-naphthalenyl-. NIST Chemistry WebBook.
- MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Chemistry Laboratory Techniques.
- PubChem. (n.d.). Alpha-Naphthylthiourea.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 3. This compound | 86-88-4 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 86-88-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. labproinc.com [labproinc.com]
- 11. This compound | 86-88-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound(86-88-4) 1H NMR spectrum [chemicalbook.com]
- 13. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming solubility issues of 1-(1-Naphthyl)-2-thiourea in experiments
Technical Support Center: 1-(1-Naphthyl)-2-thiourea
Welcome to the technical support guide for this compound (ANTU, CAS No. 86-88-4). This resource is designed for researchers, scientists, and drug development professionals to address one of the most common experimental hurdles associated with this compound: its limited aqueous solubility. Here, we provide field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experiments.
A Critical Note on Safety: this compound is fatal if swallowed, causes organ damage, and is suspected of causing cancer[1][2][3]. It is classified as an extremely hazardous substance[4]. Always consult the latest Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) in a designated chemical fume hood.
Physicochemical Properties Overview
Understanding the fundamental properties of this compound is the first step in overcoming solubility challenges. The molecule's naphthalene group confers significant hydrophobicity, making it inherently difficult to dissolve in aqueous systems.
| Property | Value | Source(s) |
| CAS Number | 86-88-4 | [1][5] |
| Molecular Formula | C₁₁H₁₀N₂S | [5][6] |
| Molecular Weight | 202.28 g/mol | [5][6] |
| Appearance | White to grayish crystalline powder | [1][7] |
| Melting Point | 193 - 198 °C | [3][6] |
| Water Solubility | Very low (~600 mg/L or 0.6 mg/mL at 25 °C) | [8] |
| Organic Solubility | Slightly soluble in acetone (24.3 mg/mL) and ethanol; soluble in triethylene glycol (86 mg/mL); fairly soluble in hot ethanol.[7][8] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I've added my this compound stock solution (in DMSO) to my cell culture media, and a precipitate formed immediately. What happened and how can I fix it?
Answer:
This is a classic case of compound "crashing out" of solution. It occurs because the highly concentrated, water-miscible organic solvent (DMSO) disperses rapidly into the aqueous medium (your media). This sudden shift in solvent polarity dramatically lowers the solubility of your hydrophobic compound, causing it to precipitate.
-
Causality: The DMSO concentration in your final working solution is likely too low to maintain the solubility of this compound at the desired concentration. The compound requires a certain proportion of organic co-solvent to stay dissolved in an aqueous environment.[9][10]
-
Immediate Solutions:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your media.
-
Increase Co-solvent Percentage: If the concentration cannot be lowered, you may need to increase the final percentage of DMSO. However, be cautious, as DMSO concentrations above 0.5% (v/v) can be toxic to many cell lines. Always run a vehicle control with the same final DMSO concentration to validate your results.
-
Refine Dilution Technique: Never add the aqueous medium directly to your concentrated stock. Instead, perform serial dilutions and add the final, small volume of diluted stock to the large volume of media while vortexing or stirring vigorously. This promotes rapid mixing and minimizes localized high concentrations that trigger precipitation.
-
Question 2: The solid powder of this compound is not dissolving in my chosen organic solvent, even at a concentration that should be achievable.
Answer:
This issue typically points to insufficient solvation energy to overcome the compound's crystal lattice energy.
-
Causality: While a solvent may be suitable, the dissolution process can be kinetically slow for crystalline powders.
-
Solutions:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). This increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal structure. This compound is reported to be more soluble in hot ethanol[7][8]. Always ensure the cap is sealed to prevent solvent evaporation.
-
Sonication: Use a bath sonicator to provide mechanical energy. The ultrasonic waves create micro-cavitations that break apart the powder aggregates, increasing the surface area available for solvation.
-
Vortexing: For smaller volumes, intermittent vortexing over a period of 10-15 minutes can significantly aid dissolution.
-
Question 3: My stock solution in DMSO was clear when I made it, but now it has crystals in it after being stored at -20°C. Is it still usable?
Answer:
Yes, the solution is likely still usable, but it must be properly re-dissolved. This happens because the solvent's freezing point is reached, or the compound's solubility limit decreases at lower temperatures. DMSO's freezing point is ~18.5°C, so at -20°C, it will be solid.
-
Causality: The compound is precipitating out of the frozen or cold solvent.
-
Solution Protocol:
-
Thaw the stock solution completely at room temperature.
-
Once thawed, warm the vial in a 37°C water bath for 10-15 minutes.
-
Vortex the vial vigorously for 1-2 minutes to ensure all precipitated compound has fully re-dissolved.
-
Visually inspect the solution against a light source to confirm it is completely clear and free of any particulates before use.
-
Experimental Workflow & Troubleshooting Diagram
This diagram provides a logical decision tree for addressing solubility challenges.
Caption: Workflow for preparing an aqueous working solution.
-
Thaw Stock: Thaw one aliquot of the 20 mM stock solution and re-dissolve completely as described above.
-
Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 5 µL of the 20 mM stock to 45 µL of DMSO or cell culture media. Mix thoroughly. This creates a 2 mM solution.
-
Final Dilution:
-
Aliquot 990 µL of your pre-warmed cell culture media into a sterile tube.
-
While vortexing the media, add 10 µL of the 2 mM intermediate solution. This creates a 1:100 dilution, resulting in a final concentration of 20 µM.
-
The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.
-
-
Use Immediately: Use the freshly prepared working solution promptly to avoid potential stability issues in the aqueous environment.
By understanding the chemical nature of this compound and employing these systematic preparation and troubleshooting techniques, researchers can confidently overcome solubility hurdles and achieve reliable, reproducible experimental results.
References
- This compound | SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). National Institutes of Health (NIH). [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
- Formulation Strategies for Poorly Soluble Drugs. (2011). Pharmaceutical Technology. [Link]
- Drug delivery strategies for poorly water-soluble drugs. (n.d.). Scilit. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [No Source Provided]
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). National Institutes of Health (NIH). [Link]
- Alpha-Naphthylthiourea (CAS 86-88-4): Odor profile, Properties, & IFRA compliance. (n.d.). [No Source Provided]
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
- Alpha-Naphthylthiourea. (n.d.). PubChem. [Link]
- Solubility of thiourea at different temperatures and pH values. (2007).
- An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. (2011).
- The change of pH with time after adding thiourea to the solutions... (n.d.).
- Alpha-naphthylthiourea. (n.d.). AERU - University of Hertfordshire. [Link]
- The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. [Link]
- This compound (86-88-4). (n.d.). Chemchart. [Link]
- [Effects of thiourea on pH and availability of metal ions in acid red soil]. (2013). PubMed. [Link]
- Thiourea, 1-naphthalenyl-. (n.d.). NIST WebBook. [Link]
- This compound (C11H10N2S). (n.d.). PubChemLite. [Link]
- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. (2022, February 9). American Chemical Society. [Link]
- α-Naphthylthiourea. (n.d.). Wikipedia. [Link]
Sources
- 1. This compound | 86-88-4 | TCI AMERICA [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 5. labproinc.com [labproinc.com]
- 6. 86-88-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 86-88-4 [chemicalbook.com]
- 8. scent.vn [scent.vn]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Stability of 1-(1-Naphthyl)-2-thiourea under different experimental conditions
Welcome to the comprehensive technical support guide for 1-(1-Naphthyl)-2-thiourea (ANTU), designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and successful application of ANTU in your experiments.
Introduction to this compound (ANTU)
This compound, also known as ANTU, is a compound that has been utilized in various research applications, including as a rodenticide and in the study of pulmonary edema.[1] Its utility in experimental science demands a thorough understanding of its stability under different conditions to ensure reproducible and reliable results. This guide addresses common challenges and questions regarding the handling, storage, and stability of ANTU.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ANTU?
A1: The primary degradation of ANTU is expected to occur through hydrolysis of the thiourea moiety and modification of the naphthalene ring. The thiourea group is susceptible to oxidation, which can be influenced by pH, temperature, and the presence of oxidizing agents. The naphthalene ring, being a chromophore, is prone to photodegradation.
Q2: How does pH affect the stability of ANTU in aqueous solutions?
Q3: Is ANTU sensitive to light?
A3: Yes, ANTU contains a naphthalene ring, which absorbs UV light and makes the molecule susceptible to photodegradation.[2] It is crucial to protect ANTU, both in solid form and in solution, from light to prevent the formation of photodegradation products that could interfere with experimental results.
Q4: What are the recommended storage conditions for ANTU?
A4: ANTU powder should be stored in a tightly sealed container in a cool, dry, and dark place. Solutions of ANTU should be freshly prepared. If short-term storage of solutions is necessary, they should be protected from light and stored at 2-8°C.
Q5: What solvents are suitable for dissolving ANTU?
A5: ANTU has low solubility in water (approximately 600 mg/L).[1] It is more soluble in organic solvents such as acetone, ethanol, and triethylene glycol.[1] For cell-based assays, a stock solution in an organic solvent like DMSO can be prepared and then diluted to the final concentration in the aqueous assay medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent assay results | Degradation of ANTU in stock or working solutions. | Prepare fresh solutions for each experiment. Protect solutions from light and maintain appropriate pH and temperature. |
| Interference from degradation products. | Use a stability-indicating analytical method (e.g., HPLC) to check the purity of your ANTU stock. | |
| Precipitation of ANTU in aqueous media | Low aqueous solubility of ANTU. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it to the final concentration in the aqueous medium, ensuring the final solvent concentration is compatible with your assay. |
| Discoloration of ANTU solutions | Oxidation or photodegradation. | Discard the solution and prepare a fresh one, ensuring it is protected from light and oxygen. |
| Poor retention or peak shape in HPLC analysis | Inappropriate column or mobile phase for the polar nature of thiourea compounds. | Use a polar-modified C18 column or consider HILIC chromatography. Optimize the mobile phase, including pH and organic modifier concentration.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of ANTU
This protocol outlines a forced degradation study to evaluate the stability of ANTU under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[4]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of ANTU in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid ANTU powder in a hot air oven at 105°C for 24 hours.
-
Dissolve the stressed powder in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose the ANTU solution (in a quartz cuvette) and solid powder to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be run in parallel.
-
3. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for ANTU
This method is designed to separate ANTU from its potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Visualizing Degradation and Workflow
Degradation Pathway of Thiourea Moiety
The thiourea moiety in ANTU is susceptible to oxidation, which can lead to the formation of various products.
Caption: Workflow for forced degradation studies of this compound.
Safe Handling and Disposal
Handling:
-
Always handle ANTU in a well-ventilated area, preferably in a chemical fume hood. [5]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5]* Avoid inhalation of dust and contact with skin and eyes. [5] Disposal:
-
Dispose of ANTU waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [6][7]* Do not dispose of ANTU down the drain or in the regular trash. [8]* Contaminated labware should be decontaminated or disposed of as hazardous waste. [7]
References
- PubChem. Alpha-Naphthylthiourea.
- BenchChem Technical Support Team. Technical Support Center: HPLC Analysis of Polar Thiourea Compounds. BenchChem.
- Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calcul
- Photodegradation of naphthalene-derived particle oxidation products.
- Fisher Scientific.
- Wikipedia. α-Naphthylthiourea.
- Fisher Scientific.
- Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides.
- Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments.
- MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIV
- Theoretical study on the thermal decomposition of thiourea.
- Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Applied Pharmaceutical Science.
- Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Troubleshooting Guide. Phenomenex.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.
- Kinetics and mechanism of hydrolysis of N-Arylphthalimides. UM Research Repository.
- Forced degrad
- Hazardous Waste Disposal Guide. Northwestern University.
- Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations.
- Kinetics and mechanism of the oxidation of thiourea and N,N′-dialkylthioureas by hydrogen peroxide.
- Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega.
- Laboratory Glassware Disposal Guidelines.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
- Safe Handling of Labor
- New Twists in the Chemistry of Thioureas: 1,3‐Thiazolidines as a Vector of Sustainability. ChemistryEurope.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin
- Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formul
- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
- Hazardous Waste Disposal Guide. Dartmouth College.
- The Journal of Organic Chemistry.
- Evaluation of assay designs for assays using microtitre plates: results of a study of in vitro bioassays and immunoassays for tumour necrosis factor (TNF). PubMed.
- Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space.
- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Publishing.
- Applicability of Traditional In Vitro Toxicity Tests for Assessing Adverse Effects of Monoclonal Antibodies: A Case Study of Rituximab and Trastuzumab. MDPI.
Sources
- 1. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Common side reactions in the synthesis of 1-(1-Naphthyl)-2-thiourea derivatives
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Naphthyl)-2-thiourea derivatives. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common synthetic challenges, ensuring the efficiency and integrity of your research.
Introduction: The Synthetic Landscape
The synthesis of this compound derivatives is a cornerstone reaction in medicinal chemistry, yielding scaffolds with a wide range of biological activities. The most direct and common pathway involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of 1-naphthyl isothiocyanate. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to significant side reactions, impacting yield and purity. This guide will illuminate these potential pitfalls and provide robust solutions.
Troubleshooting Guide: From Low Yields to Mysterious Peaks
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yields are the most common issue and can typically be traced back to three primary areas: reagent integrity, reaction kinetics, and competing side reactions.
Answer:
Several factors could be at play, often in combination. Let's break them down systematically.
A. Integrity of 1-Naphthyl Isothiocyanate (NIT): The isothiocyanate functional group is highly susceptible to hydrolysis. 1-Naphthyl isothiocyanate is particularly moisture-sensitive[1][2]. Trace amounts of water in your reaction solvent, on your glassware, or in your amine starting material can lead to the rapid degradation of NIT.
-
Mechanism of Hydrolysis: Water acts as a nucleophile, attacking the isothiocyanate carbon. The resulting thiocarbamic acid is unstable and decomposes to 1-naphthylamine and carbonyl sulfide[3].
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of NIT or purify older stock by recrystallization or distillation under reduced pressure.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an appropriate grade.
-
Proper Storage: Store NIT in a desiccator, under an inert atmosphere, and refrigerated[1].
-
B. Formation of Symmetrical Byproduct: A direct consequence of NIT hydrolysis is the in-situ generation of 1-naphthylamine. This amine is nucleophilic and can compete with your desired amine, reacting with the remaining NIT to form the highly stable and often sparingly soluble symmetrical byproduct, N,N'-di(1-naphthyl)thiourea .
-
Impact: This side reaction consumes two equivalents of your starting isothiocyanate for every molecule of byproduct formed, drastically reducing the theoretical maximum yield of your desired product.
-
Troubleshooting Steps:
-
Strict Anhydrous Technique: As above, preventing the initial hydrolysis is key.
-
Stoichiometry Control: In some cases, using a slight excess (1.1-1.2 equivalents) of the desired amine can help outcompete the byproduct formation, though this may complicate purification.
-
C. Nucleophilicity and Steric Hindrance of the Amine: The rate of the primary reaction is highly dependent on the nature of your amine.
-
Poor Nucleophilicity: Amines substituted with strong electron-withdrawing groups (e.g., nitroanilines) are poor nucleophiles and will react very slowly[4].
-
Steric Hindrance: Bulky substituents near the amine nitrogen (e.g., ortho-substituted anilines or secondary amines with large alkyl groups) can sterically hinder the approach to the isothiocyanate, slowing the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For less reactive amines, heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy. Monitor the reaction closely by TLC to avoid decomposition.
-
Prolong Reaction Time: These reactions may require extended periods, from several hours to overnight.
-
Consider Catalysis: For particularly challenging cases, a non-nucleophilic base (e.g., triethylamine or DIPEA) can be used in catalytic amounts to deprotonate the amine, increasing its nucleophilicity, although this is not typically necessary for most primary amines.
-
Question 2: I'm seeing an unexpected, non-polar spot on my TLC and a corresponding peak in my LC-MS. What could it be?
Answer:
This is a classic sign of the N,N'-di(1-naphthyl)thiourea byproduct discussed in Question 1. Due to its symmetrical nature and the presence of two large naphthyl groups, it is significantly less polar than most desired monosubstituted thiourea products.
-
Identification:
-
TLC: The byproduct will have a higher Rf value than your product.
-
LC-MS: It will appear as a peak with a mass corresponding to C21H16N2S (M.W. 328.43).
-
1H NMR: The spectrum will show complex aromatic signals for the naphthyl protons and a characteristic singlet for the two equivalent N-H protons.
-
-
Purification Strategy:
-
Filtration: This byproduct is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate. If it precipitates from your reaction mixture, it can often be removed by simple filtration.
-
Column Chromatography: If it remains in solution, it can be separated from the more polar desired product using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is typically effective.
-
Recrystallization: Careful selection of a recrystallization solvent can also be used to separate the product from this impurity.
-
Question 3: My NMR spectrum shows my desired product, but also peaks suggesting a related urea. How did this form?
Answer:
The formation of a 1-(1-Naphthyl)-2-urea derivative is a less common but significant side reaction. It arises from the presence of 1-naphthyl isocyanate , the oxygen analog of your starting material.
-
Sources of Isocyanate:
-
Starting Material Contamination: 1-Naphthyl isocyanate can be a contaminant in commercially available 1-naphthyl isothiocyanate.
-
In-situ Desulfurization: In some cases, particularly if the reaction is run at high temperatures for extended periods or in the presence of mild oxidizing agents, the thiourea product itself can undergo desulfurization to form the corresponding urea[5]. Biological metabolism studies have shown this conversion occurs in vivo, suggesting its chemical feasibility[1][5].
-
-
Troubleshooting & Prevention:
-
High-Purity Reagents: Ensure you are using high-purity 1-naphthyl isothiocyanate.
-
Moderate Reaction Conditions: Avoid excessive heating. Monitor the reaction by TLC and stop it once the starting material is consumed to prevent post-synthesis degradation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (N2 or Ar) minimizes the risk of oxidative side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The ideal solvent should be aprotic and anhydrous to prevent side reactions with the isothiocyanate. Commonly used solvents include:
-
Dichloromethane (DCM): Excellent for dissolving starting materials at room temperature.
-
Tetrahydrofuran (THF): A good choice, especially if heating is required.
-
Acetonitrile (ACN): Another polar aprotic option suitable for this synthesis.
-
Acetone: Can be used, but ensure it is anhydrous as technical grades contain significant water.
Avoid protic solvents like alcohols (methanol, ethanol), as they can react with the isothiocyanate to form thiocarbamates[6].
Q2: Is a base required for this reaction?
A2: Generally, no base is required when reacting 1-naphthyl isothiocyanate with primary or secondary aliphatic amines or electron-rich aromatic amines. The reaction proceeds readily upon mixing the reactants. However, for weakly nucleophilic amines (e.g., those with multiple electron-withdrawing groups), a catalytic amount of a non-nucleophilic base like triethylamine may be used to accelerate the reaction, as discussed in the troubleshooting guide.
Q3: How can I best monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most effective method.
-
Procedure: Spot the starting amine, the isothiocyanate, and the co-spotted reaction mixture on a silica gel plate.
-
Eluent: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared. The product spot should appear, typically with an Rf value between that of the two starting materials.
Q4: What are the key spectroscopic features to confirm my product's identity?
A4:
-
¹H NMR: Look for two key signals: the N-H protons. In a typical 1,3-disubstituted thiourea, these will appear as two distinct broad singlets or multiplets in the downfield region (δ 7-12 ppm). The integration should correspond to one proton each. You will also see the characteristic signals for the naphthyl group and the protons from your amine substituent[7][8].
-
¹³C NMR: The most diagnostic signal is the thiocarbonyl carbon (C=S), which appears significantly downfield, typically in the range of δ 180-185 ppm[7][8].
-
FT-IR: Look for N-H stretching bands (around 3200-3400 cm⁻¹) and a strong C=S stretching band (around 1300-1350 cm⁻¹).
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthetic route and the key side reactions that can compromise yield and purity.
Diagram 1: Primary Synthesis Pathway
Caption: Desired reaction of 1-naphthyl isothiocyanate with an amine.
Diagram 2: Common Side Reaction Pathways
Caption: Formation of symmetrical byproduct via isothiocyanate hydrolysis.
Experimental Protocols
Protocol 1: General Synthesis of a 1-(1-Naphthyl)-3-alkyl-2-thiourea
This protocol provides a general method for the synthesis. Molar equivalents and reaction times may need to be optimized based on the specific amine used.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the desired primary amine (1.0 mmol, 1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the amine in 10 mL of anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add 1-naphthyl isothiocyanate (1.0 mmol, 1.0 eq., 185 mg) either as a solid or dissolved in a minimal amount of anhydrous DCM.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to reflux (40 °C for DCM).
-
Workup:
-
Once the limiting reagent is consumed, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid or oil can be purified.
-
-
Purification:
-
Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane).
-
Column Chromatography: If recrystallization is ineffective, purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Protocol 2: Troubleshooting - Removal of N,N'-di(1-naphthyl)thiourea
This protocol is for situations where a significant amount of the symmetrical byproduct has formed.
-
Initial Isolation: After concentrating the reaction mixture, add a minimal amount of cold DCM or Chloroform and triturate the solid.
-
Filtration: The desired product is often more soluble in these solvents than the symmetrical byproduct. Filter the slurry. The solid collected is likely enriched in N,N'-di(1-naphthyl)thiourea.
-
Purification of Filtrate: Concentrate the filtrate, which contains the desired product and any remaining soluble impurities.
-
Chromatography: Purify the residue from the filtrate using silica gel column chromatography as described in Protocol 1. The higher Rf byproduct will elute first, followed by the more polar desired product.
Quantitative Data Summary
| Issue | Potential Cause | Parameter to Vary | Expected Outcome |
| Low Yield | Poor amine nucleophilicity | Temperature | Increase from 25°C to 60°C |
| Steric Hindrance | Reaction Time | Increase from 2h to 12-24h | |
| NIT Hydrolysis | Solvent | Switch from technical grade to anhydrous | |
| Impurity | Symmetrical Byproduct | Purification Method | Column Chromatography |
| Urea Byproduct | Temperature | Decrease from 80°C to 40°C |
References
- Gabr, Y., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6046–6061. [Link]
- SpectraBase. (n.d.). N,N-dibenzyl-N'-(1-naphthyl)thiourea. [Link]
- PubChem. (n.d.). 1-Naphthyl Isothiocyanate.
- IARC. (2001). N,N'-Diethylthiourea.
- Wikipedia. (n.d.). α-Naphthylthiourea. [Link]
- Daud, A. I., et al. (2014). Synthesis and characterization of N-(4-Aminophenylethynylbenzonitrile)-N′-(1-naphthoyl)thiourea as single molecular chemosensor for carbon monoxide sensing. Journal of Sulfur Chemistry, 35(6). [Link]
- Perveen, S., et al. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18-23. [Link]
- Zhang, L., et al. (2005). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Food Technology and Biotechnology, 43(1), 67-71. [Link]
- Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
- Gabr, Y., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Wikipedia. (n.d.).
- Reddit. (2022). Problem with my thiourea synthesis. r/Chempros. [Link]
Sources
- 1. 1-Naphthyl isocyanate and 1-naphthylamine as metabolites of 1-naphthylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 6. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in ANTU-Induced Lung Injury Models
Welcome to the technical support center for the alpha-naphthylthiourea (ANTU) induced lung injury model. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this model and troubleshoot the variability often encountered. By understanding the underlying mechanisms and critical experimental parameters, you can enhance the reproducibility and reliability of your results.
Understanding the ANTU Model: A Mechanistic Overview
Alpha-naphthylthiourea (ANTU) is a potent rodenticide that induces acute lung injury (ALI) characterized by pulmonary edema and pleural effusion.[1][2] Its toxicity is not a direct effect of the compound itself but results from its metabolic activation by cytochrome P-450 monooxygenases in the liver and lungs.[3][4] This process generates reactive metabolites, likely atomic sulfur, which covalently bind to macromolecules within pulmonary endothelial cells.[3][4] This binding disrupts endothelial integrity, leading to increased capillary permeability and the hallmark features of ALI.[2][4][5] The severity of the injury is dose and time-dependent.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems researchers frequently face with the ANTU model. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Issue 1: High and Unpredictable Mortality Rates
Question: We are experiencing a high degree of mortality in our ANTU-treated animals, often exceeding our ethically approved endpoints. The mortality rate is also highly variable between experiments. How can we reduce and stabilize mortality?
Answer:
High and variable mortality is a common challenge, often stemming from an unexpectedly severe edemagenic response. The key is to refine the dosing and administration protocol while considering the intrinsic factors of your animal model.
Causality and Solutions:
-
Dose-Response Sensitivity: The dose-response to ANTU can be steep. A small increase in dose can shift the outcome from sublethal lung injury to rapid mortality.
-
Actionable Advice: Conduct a pilot dose-response study with a small number of animals to determine the optimal dose that induces consistent, sublethal lung injury in your specific strain. Start with a lower dose (e.g., 5 mg/kg for rats) and titrate upwards.[4][6] For mice, a dose of 10 mg/kg can induce edema, while 35 mg/kg has been shown to cause 60% mortality.[4]
-
-
Strain and Species Variability: Different strains of rats and mice exhibit significant differences in their susceptibility to ANTU.[7][8] For instance, one rat strain may have an LD50 of 2-5 mg/kg, while another's is 6-25 mg/kg.[7]
-
Actionable Advice: Be consistent with the strain of animal used. If you switch strains, you must re-validate your ANTU dose. Do not assume a dose that works in Sprague-Dawley rats will be appropriate for Wistar rats without verification.
-
-
ANTU Particle Size and Vehicle: The physical properties of the ANTU suspension can impact its absorption and bioavailability. Coarser particles have been shown to be more toxic than finer particles.[7] The vehicle used to dissolve or suspend ANTU is also critical.
-
Actionable Advice: Standardize your ANTU preparation method. Specify the particle size if possible. Use a consistent, non-toxic vehicle like olive oil or a specific percentage of DMSO, and ensure the ANTU is homogenously suspended before each injection.[6]
-
Issue 2: Inconsistent Degree of Pulmonary Edema
Question: Our primary endpoint is the lung wet-to-dry weight ratio, but the results are highly variable, even within the same experimental group. What could be causing this inconsistency?
Answer:
Variability in pulmonary edema is often multifactorial, involving the kinetics of ANTU metabolism, the timing of sample collection, and the precision of your tissue processing technique.
Causality and Solutions:
-
Time-Course of Injury: ANTU-induced edema develops rapidly, typically peaking within a few hours.[2][4][9] In rats, pulmonary edema is often maximal around 4 hours post-injection.[1] The resolution phase can also be dynamic.[10]
-
Pleural Effusion: ANTU is known to cause significant pleural effusion (fluid accumulation in the chest cavity), which can confound lung weight measurements if not handled carefully.[5][6][11]
-
Actionable Advice: After opening the chest cavity, carefully aspirate and measure the volume of any pleural effusion. Before excising the lungs, gently blot the surface to remove any adherent fluid. This ensures your wet weight primarily reflects intrapulmonary edema.
-
-
Incomplete Lung Excision or Contamination: Inconsistent dissection technique can introduce variability. Leaving bronchial or tracheal tissue attached or including mediastinal lymph nodes will artificially inflate the lung weight.
-
Actionable Advice: Develop a standardized dissection protocol. Ligate the trachea and excise the lungs en bloc. Carefully trim away non-lung tissue before weighing. Ensure all personnel are trained on the same technique.
-
Issue 3: Discrepancy Between Histological Findings and Other Injury Markers
Question: We are observing significant inflammation and damage in our H&E-stained lung sections, but the bronchoalveolar lavage fluid (BALF) total protein and cell counts are not consistently elevated. Why is there a disconnect?
Answer:
This discrepancy often points to the compartmentalization of the inflammatory response and the specific nature of ANTU-induced injury.
Causality and Solutions:
-
Interstitial vs. Alveolar Injury: ANTU primarily targets the pulmonary capillary endothelium, leading to significant interstitial edema.[2][6][9] Alveolar flooding can occur, but the injury may be more pronounced in the interstitial space initially.[10] BALF analysis primarily samples the alveolar space.[12]
-
Timing of BALF Collection: The influx of inflammatory cells and protein into the alveolar space is a dynamic process.[17] If BALF is collected too early, the cellular infiltrate may still be marginated in the vasculature or confined to the interstitium.
-
Actionable Advice: Consider a time-course experiment to map the kinetics of cellular infiltration into the BALF in your model. You may find that a later time point (e.g., 6-24 hours) better reflects the inflammatory peak in the alveolar space compared to the peak of edema (e.g., 4 hours).
-
-
BAL Technique Variability: Inconsistent BALF recovery volumes will lead to variable cell and protein concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the key readouts to confirm successful induction of lung injury in the ANTU model?
A comprehensive assessment should include markers of edema, inflammation, and barrier dysfunction.[13]
-
Pulmonary Edema: The lung wet-to-dry weight ratio is a gold standard.[15]
-
Alveolar-Capillary Barrier Permeability: Measure total protein concentration in BALF.[15][19][20] An edema fluid to plasma protein ratio greater than 0.65 indicates increased permeability.[13]
-
Inflammation: Perform total and differential cell counts on BALF to quantify inflammatory cell influx (especially neutrophils).[19][20] Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8/KC) in BALF or lung homogenates.[13][21][22]
-
Histopathology: H&E staining of lung tissue sections allows for qualitative and quantitative assessment of injury, including edema, inflammatory cell infiltration, and alveolar septal thickening.[13][14][15][16][23]
Q2: How does the ANTU model compare to other ALI models like LPS or acid aspiration?
Each model has distinct characteristics that make it suitable for different research questions.[24][25]
-
ANTU: Induces injury via a toxic metabolite, primarily targeting the endothelium.[2] It's an indirect injury model that results in significant permeability edema.[2]
-
LPS (Intratracheal): A model of direct lung injury that triggers a potent, TLR4-mediated inflammatory response with robust neutrophil recruitment.[26]
-
Acid Aspiration: A direct injury model that causes immediate chemical damage to the alveolar epithelium.[25][27]
The choice of model depends on whether you aim to study endothelial vs. epithelial-driven injury, or toxic vs. inflammation-driven pathology.
Q3: Are there any known factors that can confer resistance to ANTU?
Yes, several factors can alter an animal's susceptibility.
-
Age: Young rats (3-4 weeks old) are highly resistant to ANTU's toxic effects.[28][29]
-
Tachyphylaxis: Pre-treatment with a small, non-lethal dose of ANTU can induce tolerance to a subsequent lethal dose.[3][28]
-
Pharmacological Modulation: Both activators and inhibitors of cytochrome P-450 enzymes can modify ANTU toxicity.[28] Additionally, elevating pulmonary glutathione levels can be protective.[30]
Data and Protocol Summaries
Table 1: Recommended Starting Doses and Key Timelines for ANTU in Rodents
| Species/Strain | Route | Recommended Starting Dose | Time to Peak Edema | Key Pathological Features | Reference(s) |
| Rat (general) | Intraperitoneal (i.p.) | 5-10 mg/kg | 2-4 hours | Endothelial cell blebbing, interstitial edema, pleural effusion. | [2][6][9] |
| Mouse (general) | Intraperitoneal (i.p.) | 10 mg/kg | ~3 hours | Pulmonary edema, potential for high mortality at higher doses. | [4] |
Protocol 1: Standardized Procedure for Bronchoalveolar Lavage (BAL)
-
Euthanize the animal via an approved method.
-
Expose the trachea through a midline cervical incision and carefully cannulate it.
-
Secure the cannula with a suture to prevent leakage.
-
Instill a fixed volume of cold, sterile phosphate-buffered saline (PBS) (e.g., for a mouse, 0.6-1.0 mL; for a rat, scaled appropriately).[15]
-
Gently aspirate the fluid back into the syringe. The first wash is often kept separate as it is rich in bronchial cells.
-
Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid.[15]
-
Record the total recovered volume.
-
Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes at 4°C) to pellet the cells.
-
Collect the supernatant for protein and cytokine analysis.
-
Resuspend the cell pellet for total and differential cell counting.
Visualized Workflows and Pathways
Mechanism of ANTU-Induced Lung Injury
Caption: Mechanism of ANTU-induced endothelial injury and pulmonary edema.
Troubleshooting Logic for Inconsistent Edema
Caption: Decision tree for troubleshooting variable pulmonary edema results.
References
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314–322. [Link]
- Wikipedia. (n.d.). α-Naphthylthiourea. In Wikipedia. Retrieved January 7, 2026. [Link]
- Fox, R. B., Harada, R. N., Tate, R. M., & Repine, J. E. (1983). Oxygen Radical-Mediated Lung Damage Associated With Alpha-Naphthylthiourea. Chest, 83(5 Suppl), 53S. [Link]
- Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Wurfel, M. M. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 44(5), 725–738. [Link]
- Hollinger, M. A., Giri, S. N., & Freywald, M. (1986). Pulmonary toxicity of thioureas in the rat. Environmental Health Perspectives, 67, 177–183. [Link]
- Gorin, A. B., & Starling, J. R. (1976). Potentiation of alpha-naphthyl thiourea-induced lung injury by prostaglandin E1 and platelet depletion. Journal of Applied Physiology, 41(2), 153–159. [Link]
- Pereira, M. C., et al. (2023). Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury. American Journal of Respiratory Cell and Molecular Biology, 69(5), 585-588. [Link]
- Spragg, R. G., Abraham, J. L., & Loomis, W. H. (1986). Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux.
- Dereli, B., Yurdakan, G., Tekin, I. O., Arasli, M., Kokturk, F., & Yilmaz-Can, E. (2021). Effect of TSPO Ligand, Ro5-4864, on Lung Injury in ARDS Model Induced by ANTU in Rats.
- Bentley, E. W., & Greaves, J. H. (1960). The effect of particle size on the toxicity of a-naphthyl thiourea (ANTU) to albino rats. The Journal of Hygiene, 58(2), 125–134. [Link]
- Gorin, A. B., & Stewart, P. A. (1979). Resolution of increased permeability pulmonary edema in rats. Journal of Applied Physiology, 47(5), 1017–1022. [Link]
- Spragg, R. G., Abraham, J. L., & Loomis, W. H. (1982). Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux. Chest, 81(5 Suppl), 63S–64S. [Link]
- Li, H., et al. (2024). Garlic oil-loaded nanodisks for the amelioration of acute lung injury via modulation of the NF-κB and Keap1–Nrf2 axis. Frontiers in Pharmacology, 15, 1341858. [Link]
- Smith, P., & Heath, D. (1974). Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study.
- Vande Vusse, L. K., et al. (2022). A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury. Frontiers in Physiology, 13, 911925. [Link]
- Conso, F., Bignon, J., & Housset, E. (1978). Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat.
- Zhang, Z., et al. (2017). Biomarkers for patients with trauma associated acute respiratory distress syndrome. Journal of thoracic disease, 9(8), 2673–2685. [Link]
- Sipahi, S., & Atalay, A. (2014). Experimental Models of Acute Lung Injury. Eurasian Journal of Pulmonology, 16, 69-77. [Link]
- Shetty, S. (2012). Time Course of Acute Lung Injury.
- Lee, W. L., & Downey, G. P. (2011). A Pathophysiologic Approach to Biomarkers in Acute Respiratory Distress Syndrome. American journal of respiratory and critical care medicine, 183(10), 1303–1311. [Link]
- Jabaudon, M., Blondonnet, R., & Godet, T. (2019). Biomarkers for Acute Respiratory Distress syndrome and prospects for personalised medicine. Journal of thoracic disease, 11(Suppl 2), S213–S224. [Link]
- ResearchGate. (n.d.). Lung histology scoring system.
- Matthay, M. A., & Zemans, R. L. (2011). Biomarkers in Acute Respiratory Distress Syndrome. Annals of the American Thoracic Society, 8(5), 464-472. [Link]
- García-Laorden, M. I., et al. (2017). Biomarkers for the acute respiratory distress syndrome: how to make the diagnosis more precise.
- Dieke, S. H., & Richter, C. P. (1946). Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds. The Journal of pharmacology and experimental therapeutics, 88(2), 171–182. [Link]
- Dieke, S. H., & Richter, C. P. (1946). Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds. The Journal of pharmacology and experimental therapeutics, 88(2), 171–182. [Link]
- American Thoracic Society. (n.d.). Animal Models of Acute Lung Injury. American Thoracic Society. Retrieved January 7, 2026. [Link]
- Kumar, A., & D'Souza, A. (2017). Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. Journal of visualized experiments : JoVE, (123), 55729. [Link]
- Chang, L. W., & Dyer, R. S. (1985). Species and strain comparison of acute neurotoxic effects of trimethyltin in mice and rats. Journal of toxicology and environmental health, 16(3-4), 545–557. [Link]
- Provoost, S., et al. (2017). Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration. Journal of visualized experiments : JoVE, (123), 55398. [Link]
- The Rat Fan Club. (n.d.). Medication Usage Chart for Rat Respiratory Illnesses and Other Conditions. The Rat Fan Club. Retrieved January 7, 2026. [Link]
- Deneke, S. M., et al. (1985). Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphydryl levels. Biochemical pharmacology, 34(7), 999–1004. [Link]
- ResearchGate. (2005). Oxidized low-density lipoproteins accumulate in rat lung after experimental lung edema induced by alpha-naphthylthiourea (ANTU).
- Paç, M., et al. (1996). ACUTE EFFECT OF ENDOTHELIN-1 ON LUNG OEDEMA INDUCED BY ALPHA-NAPHTHYLTHIOUREA (ANTU). Pharmacological Research, 33(6), 401-405. [Link]
- Matthay, M. A., et al. (2002). Animal models of acute lung injury. American journal of physiology. Lung cellular and molecular physiology, 282(3), L389–L409. [Link]
- Ware, L. B., & Matthay, M. A. (2005). Experimental Models and Emerging Hypotheses for Acute Lung Injury. Chest, 128(5 Suppl 2), 572S–577S. [Link]
- Rocco, P. R. M., et al. (2017). Experimental Models of Acute Lung Injury to Study Inflammation and Pathophysiology: A Narrative Review. Journal of clinical medicine, 6(8), 75. [Link]
- Farrow, N., & Farrow, S. (2014). Resolution of acute lung injury and inflammation: a translational mouse model. Disease models & mechanisms, 7(10), 1157–1165. [Link]
- El-Kashef, D. H., et al. (2022). Rutin attenuates bleomycin-induced acute lung injury via miR-9-5p mediated NF-κB signaling inhibition: network pharmacology analysis and experimental evidence. Frontiers in Pharmacology, 13, 988484. [Link]
- Amir, G., et al. (2011). Lung Injury after In Vivo Reperfusion. Journal of Cardiothoracic Surgery, 6, 12. [Link]
- Shyamsundar, M., et al. (2011). Human models of acute lung injury. Disease models & mechanisms, 4(2), 147–152. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 5. Pulmonary toxicity of thioureas in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-hypoxaemic pulmonary oedema induced by alpha-naphthyl thiourea in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. Species and strain comparison of acute neurotoxic effects of trimethyltin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary oedema induced by ANTU, or by high or low oxygen concentrations in rat--an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of increased permeability pulmonary edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiation of alpha-naphthyl thiourea-induced lung injury by prostaglandin E1 and platelet depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicsonline.org [omicsonline.org]
- 18. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bronchoalveolar lavage in an animal model of acute lung injury. Relationship between enhanced membrane permeability and transvascular neutrophil flux - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Pathophysiologic Approach to Biomarkers in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biomarkers for Acute Respiratory Distress syndrome and prospects for personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Animal Models of Acute Lung Injury [thoracic.org]
- 25. Animal models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. publications.ersnet.org [publications.ersnet.org]
- 28. Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Protection of rats against the effects of alpha-naphthylthiourea (ANTU) by elevation of non-protein sulphydryl levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 1-(1-Naphthyl)-2-thiourea during storage
Introduction
1-(1-Naphthyl)-2-thiourea (ANTU) is an organosulfur compound widely utilized in research, particularly as a specific pulmonary toxicant to model lung injury.[1][2] The integrity of ANTU is paramount for reproducible and accurate experimental outcomes. However, due to its chemical structure, ANTU is susceptible to degradation if not handled and stored correctly. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to prevent its degradation, troubleshoot common issues, and ensure the quality of your ANTU supply.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid ANTU?
For maximum stability, solid ANTU should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[3][4] Exposure to light, moisture, and strong oxidizing agents must be strictly avoided.[3][5][6][7] While some sources state it is stable on exposure to air and sunlight, best practices for long-term storage of any reactive chemical dictate minimizing these factors.[8]
Q2: My technical grade ANTU is a gray powder. Is this normal?
Yes. While pure ANTU is a white crystalline powder, technical grade products are often a gray powder.[1][8] This is typically due to minor impurities from the synthesis process and does not necessarily indicate degradation. However, any significant change in color from its original appearance upon receipt, such as turning yellow or dark brown, should be investigated.
Q3: How should I prepare and store ANTU stock solutions?
ANTU has low solubility in water (approx. 600 mg/L) but is soluble in organic solvents like acetone and triethylene glycol.[1][9] To prepare a stock solution, use a suitable, dry organic solvent. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly capped vial with minimal headspace, protected from light (e.g., wrapped in aluminum foil), and refrigerated. Do not store aqueous solutions for extended periods.
Q4: What are the primary signs of ANTU degradation?
Visible signs include a noticeable change in color (e.g., from white/gray to yellow), a change in texture, or the appearance of a bitter taste (though tasting is strongly discouraged).[8] In solution, degradation may manifest as cloudiness, precipitation, or a color shift, indicating the formation of insoluble byproducts.
Q5: What causes ANTU to degrade?
The main degradation pathways for thiourea derivatives like ANTU are oxidation and photolysis.[2][10] The thiourea group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxidizing agents.[2][11][12] This can lead to the formation of 1-naphthylurea (ANU), elemental sulfur, and other byproducts.[1][13]
Troubleshooting Guide
This section addresses specific problems you may encounter.
Problem 1: My solid ANTU has changed color from gray to yellowish-brown.
-
Underlying Cause: This is a strong indicator of oxidative degradation. Exposure to air (oxygen) and potentially light over time has likely altered the chemical structure.
-
Recommended Action:
-
Do Not Use: Do not proceed with your experiment using the discolored reagent. The presence of degradation products, such as 1-naphthylurea (ANU), can significantly alter the biological activity and lead to non-reproducible results.[1][13]
-
Purity Check (Optional): If you have access to analytical equipment, you can perform a purity check via HPLC or melting point determination to confirm degradation. The melting point of pure ANTU is approximately 198°C; a significantly lower or broader melting range suggests impurity.[9]
-
Procure New Reagent: The most reliable solution is to dispose of the compromised stock according to your institution's safety guidelines and obtain a fresh supply.[14]
-
Problem 2: My ANTU stock solution in acetone has become cloudy after storage.
-
Underlying Cause: This cloudiness or precipitation is likely due to the formation of degradation products that are less soluble in the solvent than the parent ANTU. The primary suspect is the oxidized form, 1-naphthylurea.
-
Recommended Action:
-
Discard the Solution: The solution is compromised and should not be used. Filtering the solution is not recommended as the concentration of active ANTU will be unknown and dissolved impurities may still be present.
-
Review Solution Preparation Protocol: In the future, always prepare ANTU solutions fresh immediately before use. If you must prepare it ahead of time, ensure the solvent is anhydrous and store the solution under an inert atmosphere (e.g., argon or nitrogen) for the shortest possible duration.
-
Problem 3: I'm observing inconsistent or weaker-than-expected biological effects in my lung injury model.
-
Underlying Cause: Assuming other experimental parameters are controlled, this issue often points to reduced potency of your ANTU, which is a direct consequence of degradation. The primary metabolite and degradation product, 1-naphthylurea (ANU), is essentially nontoxic and will not induce the expected pulmonary edema.[1][13]
-
Recommended Action:
-
Perform a System Suitability Test: Before starting a large-scale study, run a small pilot experiment with a new, unopened batch of ANTU to confirm its activity and establish a baseline response.
-
Implement a "First-In, First-Out" Inventory System: Use older batches of ANTU first and regularly check the physical appearance of your stock.
-
Validate New Lots: When you receive a new lot of ANTU, consider running a simple analytical check (like TLC or melting point) to compare it against a retained sample of a previously validated, high-quality lot.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical flow for diagnosing potential ANTU degradation.
Caption: A flowchart for troubleshooting ANTU-related experimental issues.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution for Immediate Use
This protocol minimizes the risk of degradation during solution preparation.
-
Pre-Requisites: Ensure you have a high-purity grade of ANTU, anhydrous grade solvent (e.g., acetone or triethylene glycol), and appropriate personal protective equipment (PPE).[11]
-
Weighing: In a chemical fume hood, carefully weigh the required amount of solid ANTU into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous solvent to the vial.
-
Dissolution: Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.
-
Immediate Use: Use the solution immediately for your experiment to prevent any potential for degradation. Do not store.
Protocol 2: Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This is a quick method to visually check for gross impurities or degradation.
-
Sample Preparation: Prepare a concentrated solution of your ANTU in acetone. Prepare a similar solution from a new, unopened container of ANTU to use as a standard.
-
TLC Plate: Obtain a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of your test sample and the standard side-by-side on the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm).
-
Interpretation: A pure compound should ideally show a single spot. If your test sample shows additional spots (especially a prominent one at a different Rf value compared to the standard), it indicates the presence of impurities or degradation products.
Technical Deep Dive: The Chemistry of Degradation
The primary mechanism of ANTU degradation is oxidation at the sulfur atom, which is often facilitated by light (photo-oxidation).[2][15] The thiocarbonyl group (C=S) is converted to a carbonyl group (C=O), transforming the thiourea into a urea derivative.
Primary Degradation Pathway
Caption: Simplified oxidative degradation of ANTU to ANU.
This conversion from ANTU to 1-naphthylurea (ANU) is critical because ANU is essentially nontoxic and does not cause the pulmonary damage that ANTU is used to model.[13] Therefore, the presence of significant ANU impurity in your reagent will lead to a dramatic underestimation of the toxic effect and flawed experimental data.
Summary of Storage and Handling Recommendations
| Parameter | Recommendation for Solid ANTU | Recommendation for ANTU Solutions | Rationale |
| Temperature | Store in a cool area (<30°C)[3] | Store refrigerated (if short-term storage is unavoidable) | Slows the rate of oxidative reactions. |
| Light | Store in an opaque, light-blocking container | Protect from light (use amber vials or wrap in foil) | ANTU can undergo photolysis, which accelerates degradation.[2] |
| Atmosphere | Store in a tightly sealed container | Minimize headspace; consider purging with inert gas (N₂ or Ar) | Prevents contact with atmospheric oxygen and moisture. |
| Incompatibilities | Keep away from strong oxidizing agents and silver nitrate.[5][6][7] | N/A | To prevent rapid, potentially hazardous chemical reactions.[2] |
| Shelf Life | Check manufacturer's expiry date; visually inspect before each use | Prepare fresh for each experiment. Do not store. | Solutions, especially in non-anhydrous solvents, degrade much faster than the solid form. |
References
- Vertex AI Search. (2019). Precautions for Safe Handling and Storage of Thiourea Dioxide.
- Vertex AI Search. (n.d.). Understanding Thiourea: Properties, Safety, and Industrial Handling.
- Santa Cruz Biotechnology. (n.d.).
- Hill Brothers Chemical Company. (n.d.).
- PubChem. (n.d.). Alpha-Naphthylthiourea.
- Chemos GmbH & Co.KG. (n.d.).
- Good Scents Company. (n.d.). Alpha-Naphthylthiourea (CAS 86-88-4).
- Labscoop. (n.d.). This compound, 5G.
- Wikipedia. (n.d.). α-Naphthylthiourea. [Link]
- Boyland, E., & Williams, K. (1969). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). British Journal of Pharmacology, 37(1), 12-23. [Link]
- Carl ROTH. (n.d.).
- New Jersey Department of Health. (n.d.). alpha-NAPHTHYL THIOUREA HAZARD SUMMARY. [Link]
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - ANTU. [Link]
- University of Hertfordshire. (n.d.). Alpha-naphthylthiourea. AERU.
- Carpenter, C. M., & Klosterman, H. M. (1945). STUDIES ON PHOTO-OXIDATION OF ANTIGEN AND ANTIBODIES. Journal of bacteriology, 50(4), 435–441.
- Dieke, S. H., & Richter, C. P. (1946). Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU) and related compounds. Journal of Pharmacology and Experimental Therapeutics, 88(2), 171-188.
- eLife. (2024).
- ResearchGate. (n.d.).
- Frontiers. (n.d.).
- National Center for Biotechnology Information. (n.d.). Innate and drug-induced resistance to acute lung damage caused in rats by alpha-naphthyl thiourea (ANTU)
- ChemicalBook. (n.d.). 86-88-4(this compound) Product Description.
- Wikipedia. (n.d.).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- National Center for Biotechnology Information. (n.d.).
- BOC Sciences. (n.d.).
- ChemCon GmbH. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Agilent. (2016). CHEMICAL PURITY ANALYSIS.
- ScienceDirect. (n.d.). Oxidation of commercial reactive azo dye aqueous solutions by the photo-Fenton and Fenton-like processes.
- YouTube. (2025).
- ScienceDirect. (n.d.).
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. This compound | 86-88-4 [chemicalbook.com]
- 3. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - ANTU [cdc.gov]
- 7. ANTU | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scent.vn [scent.vn]
- 10. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. hillbrothers.com [hillbrothers.com]
- 13. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemos.de [chemos.de]
- 15. m.youtube.com [m.youtube.com]
Method refinement for the asymmetric Betti reaction using thiourea catalysts
Technical Support Center: Asymmetric Betti Reaction
A Senior Application Scientist's Guide to Method Refinement and Troubleshooting for Thiourea-Catalyzed Synthesis
Welcome to the technical support center for the asymmetric Betti reaction. This guide is designed for researchers, chemists, and drug development professionals who are utilizing or refining thiourea-catalyzed methods for the enantioselective synthesis of Betti bases and related chiral aminonaphthols. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction.
The Betti reaction, a variant of the Mannich reaction, is a three-component condensation that provides access to valuable chiral aminobenzylnaphthols.[1][2] The advent of bifunctional thiourea organocatalysts has revolutionized this field, enabling high yields and enantioselectivities under mild, metal-free conditions.[3][4] These catalysts operate through a sophisticated mechanism of non-covalent interactions, which, when perfectly tuned, deliver exceptional results. However, like any precision tool, success lies in understanding the details.
The "Why": Understanding the Catalytic Mechanism
Before troubleshooting, it's critical to understand how the catalyst functions. Bifunctional thiourea catalysts excel by creating a highly organized, chiral transition state. They simultaneously activate both the electrophile (the imine) and the nucleophile (the naphthol) through a dual hydrogen-bonding mechanism.[3][5]
-
Electrophile Activation: The two N-H protons of the thiourea moiety form hydrogen bonds with the nitrogen atom of the imine (e.g., an N-tosylimine). This interaction increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Catalysts featuring electron-withdrawing groups (like 3,5-bis(trifluoromethyl)phenyl) on the thiourea are particularly effective because they increase the acidity of these N-H protons, leading to stronger hydrogen bonding.[6][7]
-
Nucleophile Activation & Orientation: A basic moiety on the catalyst, typically a tertiary amine, deprotonates the hydroxyl group of the naphthol, increasing its nucleophilicity.[8] This interaction also serves to orient the naphthol within the chiral pocket of the catalyst, ensuring the attack occurs on a specific face of the imine, thereby controlling the stereochemistry of the product.
This ternary complex of catalyst, imine, and naphthol is the heart of the asymmetric induction. Any factor that disrupts this complex will negatively impact yield and enantioselectivity.
Caption: Proposed dual activation mechanism in the thiourea-catalyzed asymmetric Betti reaction.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the planning and initial execution phases of the experiment.
Q1: How do I select the optimal thiourea catalyst? A: Catalyst selection is paramount. Look for catalysts with two key features:
-
A rigid chiral backbone: This creates a well-defined chiral environment. (R,R)-cyclohexanediamine and piperidine-based scaffolds are common and effective.[9]
-
An arylthiourea moiety with strong electron-withdrawing groups: The 3,5-bis(trifluoromethyl)phenyl group is considered the gold standard.[6] These groups enhance the hydrogen-bond donating capacity of the catalyst, leading to more effective imine activation and generally higher enantioselectivity.[6][7] Takemoto and Jacobsen-type catalysts are excellent starting points.[5][9]
Q2: Which solvent should I use for the best results? A: Solvent choice has a significant impact on both yield and enantioselectivity.[9]
-
Recommended: Toluene is frequently the optimal solvent. It is non-coordinating and effectively solvates the reagents without interfering with the crucial hydrogen-bonding network of the transition state.[9][10]
-
Use with Caution: Solvents like THF, acetonitrile (ACN), and dichloromethane (DCM) are more polar or coordinating. They can compete for hydrogen bonding sites on the catalyst or substrates, disrupting the organized ternary complex and leading to a decrease in reaction efficiency and stereocontrol.[9]
Q3: What is the ideal reaction temperature? A: Generally, lower temperatures favor higher enantioselectivity. The asymmetric Betti reaction is often run between 0 °C and room temperature. If you are observing good yield but poor enantiomeric excess (ee), lowering the temperature (e.g., from RT to 0 °C or even -20 °C) is one of the first parameters you should adjust.[9][10] This enhances the energy difference between the two diastereomeric transition states, leading to a higher preference for the pathway that forms the major enantiomer.
Q4: What is a typical catalyst loading and substrate ratio? A:
-
Catalyst Loading: A loading of 5-10 mol% is a standard starting point for optimization.[9] Higher loadings rarely offer significant improvement and are less economical.
-
Substrate Ratio: Using an excess of the naphthol component (e.g., 1.5 to 3 equivalents relative to the imine) can be beneficial. This can help drive the reaction to completion, especially if the imine is particularly precious or prone to degradation.[9]
Baseline Experimental Protocol
This protocol provides a validated starting point for the asymmetric Betti reaction between a naphthol and a pre-formed N-tosylimine.
Sources
- 1. Betti reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Bifunctional Chiral Thioureas and Thiosquaramides in the Synthesis of Betti Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ultrasonic-Assisted Synthesis of N-Naphthoyl Thiourea Derivatives
Welcome to the technical support center for the ultrasonic-assisted synthesis of N-naphthoyl thiourea derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction efficiency, increase yields, and overcome common hurdles in your experiments.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the synthesis. The underlying principle of this synthesis is the in-situ generation of 2-naphthoyl isothiocyanate from 2-naphthoyl chloride and a thiocyanate salt, which then reacts with a primary or secondary amine under ultrasonic irradiation.[1][2]
Issue 1: Low or No Product Yield
You've set up the reaction as per the general protocol, but the Thin Layer Chromatography (TLC) analysis shows minimal or no formation of the desired N-naphthoyl thiourea derivative.
Question: My reaction is not working. The yield of my N-naphthoyl thiourea is disappointingly low. What are the likely causes and how can I fix it?
Answer:
Low yields are a common frustration, but they can typically be traced back to a few key areas. Let's break down the potential causes and their solutions systematically.
Potential Cause 1: Inefficient Isothiocyanate Formation The first critical step is the formation of naphthoyl isothiocyanate. If this intermediate is not generated efficiently, the subsequent reaction with the amine will naturally fail.
-
Solution: Ensure your reagents are of high quality. Naphthoyl chloride can degrade if exposed to moisture, hydrolyzing back to naphthoic acid. Use freshly opened or properly stored naphthoyl chloride. Similarly, the potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) should be anhydrous. Drying the thiocyanate salt in an oven before use is good practice. The choice of solvent is also critical; a polar aprotic solvent like acetonitrile is often preferred as it facilitates the dissolution of the thiocyanate salt without interfering with the reactants.[1][2][3]
Potential Cause 2: Amine Nucleophilicity and Steric Hindrance The reactivity of the amine is paramount.
-
Weakly Nucleophilic Amines: If your amine is weakly nucleophilic (e.g., anilines with strong electron-withdrawing groups), the reaction rate will be significantly slower.
-
Solution: You may need to increase the ultrasonic power or prolong the sonication time to provide sufficient energy to overcome the activation barrier.[4] In some cases, adding a non-nucleophilic base can help by deprotonating the amine, thereby increasing its nucleophilicity.
-
-
Sterically Hindered Amines: Bulky amines will react more slowly due to steric hindrance around the nitrogen atom.
-
Solution: Similar to weakly nucleophilic amines, increasing reaction time or ultrasonic power can be effective.[4] Gentle heating of the ultrasonic bath (e.g., to 40-50°C) can also increase molecular motion and improve reaction rates, but be cautious as excessive heat can degrade the isothiocyanate intermediate.
-
Potential Cause 3: Suboptimal Ultrasonic Parameters The effectiveness of sonication depends heavily on the equipment and settings. The goal is to induce acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized hot spots of intense temperature and pressure that drive the reaction.[5][6]
-
Solution:
-
Positioning: Ensure your reaction flask is placed in a "hot spot" of the ultrasonic bath, where cavitation is most intense. You can identify these spots by observing the agitation on the surface of the water in the bath.
-
Power/Intensity: Most sonochemical reactions are conducted at low frequencies (20-100 kHz) with sufficient power to induce cavitation.[7][8] A study on N-naphthoyl thioureas found success using an ultrasonic cleaner with 80% intensity.[1] If your equipment allows, experiment with increasing the power output.
-
Liquid Level: Maintain a consistent water level in the bath as this can affect the resonance frequency and power transmission to your reaction.[7]
-
Issue 2: Formation of Unwanted Side Products
Your reaction yields a product mixture, complicating purification and reducing the yield of the desired compound.
Question: My crude product's NMR spectrum is messy, suggesting the presence of significant byproducts. What are these impurities and how can I prevent their formation?
Answer:
Side product formation is often a result of competing reaction pathways or degradation of intermediates. Let's identify the likely culprits.
Potential Cause 1: Symmetrical Thiourea Formation If you are trying to synthesize an unsymmetrical thiourea and add all reactants at once, the highly reactive isothiocyanate intermediate can react with the starting amine instead of the intended second amine, leading to a symmetrical byproduct.
-
Solution: Employ a sequential, one-pot procedure. First, sonicate the naphthoyl chloride and potassium thiocyanate in your solvent for a short period (e.g., 15 minutes) to allow for the formation of the naphthoyl isothiocyanate.[1][2] Only after this initial step should you add the desired amine to the mixture and continue sonication.[1][2] This ensures the isothiocyanate is readily available to react with your target amine as soon as it is introduced.
Potential Cause 2: Hydrolysis The presence of water can lead to the hydrolysis of the naphthoyl chloride to naphthoic acid or the isothiocyanate intermediate.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture, which is especially important for sensitive substrates.[4]
Potential Cause 3: Denaphthoylation In some cases, particularly with prolonged reaction times or when attempting subsequent reactions, the N-naphthoyl group can be cleaved from the thiourea product.[1][2]
-
Solution: Monitor the reaction progress closely using TLC. Once the starting materials are consumed, stop the sonication to avoid over-exposure and potential product degradation. The advantage of ultrasound is rapid reaction times[2][9]; there is often no benefit to leaving the reaction for extended periods.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the methodology, its principles, and practical considerations.
Q1: What is the fundamental mechanism behind ultrasonic assistance in this synthesis?
The primary mechanism is acoustic cavitation .[5][6] When high-power ultrasound waves (typically >20 kHz) pass through a liquid, they create oscillating pressure cycles. During the low-pressure (rarefaction) cycle, microscopic bubbles form and grow. During the high-pressure (compression) cycle, these bubbles are compressed and violently collapse. This implosion is a remarkable event, creating localized microreactors with transient temperatures of several thousand Kelvin and pressures exceeding a thousand atmospheres.[6] These extreme conditions provide the energy to overcome reaction activation barriers. Furthermore, the physical effects of cavitation, such as microjetting near solid surfaces, enhance mass transport and continuously clean and activate the surface of the solid KSCN, accelerating the reaction.[6]
Caption: Mechanism of Ultrasonic Reaction Enhancement.
Q2: What are the main advantages of using ultrasound compared to conventional heating/stirring methods for this synthesis?
The primary advantages are efficiency and sustainability, aligning with the principles of green chemistry.[9]
| Feature | Ultrasonic-Assisted Method | Conventional Method (Heating/Reflux) |
| Reaction Time | Significantly shorter (minutes vs. hours)[1][9][10] | Often requires several hours of refluxing.[11] |
| Yield | Generally higher to excellent yields (often >90%)[1][2] | Can be variable and sometimes lower, especially for challenging substrates.[10] |
| Energy Consumption | Lower overall energy usage due to short reaction times and operation at ambient temperature. | Higher energy consumption to maintain reflux temperatures. |
| Reaction Conditions | Typically performed at ambient temperature, preserving thermally sensitive functional groups.[1][2] | Requires elevated temperatures, which can lead to side reactions or degradation. |
| Simplicity | Simple experimental setup (often just an ultrasonic bath).[6] | Requires standard reflux apparatus (condenser, heating mantle, etc.). |
Q3: What type of ultrasonic equipment do I need? Can I use a standard cleaning bath?
For many lab-scale syntheses, a simple ultrasonic cleaning bath is often sufficient.[6] These baths typically operate at frequencies between 20 kHz and 40 kHz and provide enough energy to drive many reactions.[6] A key study on N-naphthoyl thioureas successfully used a SY5200DH-T ultrasound cleaner.[3]
For larger-scale reactions or for reactions that are particularly sluggish, an immersible ultrasonic probe (sonicator horn) may be more effective. Probes deliver a much higher intensity of ultrasonic energy directly into the reaction medium, bypassing transfer losses through the water bath and flask wall.[6][12] However, with higher power comes the need for more careful temperature control, as probes can significantly heat the reaction mixture.
Q4: How do I purify the final N-naphthoyl thiourea derivative?
The purification protocol is generally straightforward.
Caption: General Purification Workflow.
-
Reaction Completion: Monitor the reaction using TLC until the starting materials are consumed.
-
Solvent Removal: Once complete, remove the solvent (e.g., acetonitrile) under reduced pressure using a rotary evaporator.[1][2]
-
Aqueous Workup: The remaining crude mass is then washed. A typical procedure involves washing with a 10% sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, followed by a brine wash to aid in phase separation.[1][2]
-
Isolation and Crystallization: The crude solid is then dried and can be purified by crystallization from a suitable solvent, such as ethanol, to afford the final, pure product.[1][2]
Q5: How can I confirm the structure of my synthesized product?
Standard spectroscopic techniques are used to confirm the identity and purity of the N-naphthoyl thiourea derivatives.
-
¹H NMR: Look for two characteristic singlet signals for the NH protons of the thiourea group (CONH and CSNH). These typically appear downfield, around δ 11-12 ppm and δ 8-9 ppm, respectively. The aromatic protons of the naphthyl group and the substituent on the other nitrogen will appear in the aromatic region (approx. δ 7-9 ppm).[1][13]
-
¹³C NMR: A key signal to identify is the thione carbon (C=S), which is typically observed far downfield, often above δ 160 ppm.[1][14] The carbonyl carbon (C=O) signal also appears downfield, but usually at a slightly lower chemical shift than the C=S.[14]
-
FT-IR: Look for characteristic stretching bands for N-H groups (around 3100-3300 cm⁻¹), the C=O group (around 1680-1690 cm⁻¹), and the C=S group (around 1240-1250 cm⁻¹).[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
References
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. The Journal of Organic Chemistry, 86(14), 9483–9511. [Link]
- da Silva, F. M., de Carvalho, J. D. F., & de Souza, R. O. M. A. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Arabian Journal of Chemistry, 14(10), 103362. [Link]
- Li, J.-T., Li, T.-S., & Wang, J.-X. (2012). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 17(12), 14783–14792. [Link]
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Srivastava, V., Singh, P. P., & Yadav, L. D. S. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14669–14695. [Link]
- Mason, T. J. (2016). Applications of Ultrasound in Organic Synthesis - A Green Approach.
- Nagy, V. (2015). Sonochemistry: Ultrasound in Organic Chemistry. Periodica Polytechnica Chemical Engineering, 59(2), 110–117. [Link]
- Bakr, A. M., Arafa, W. A., Abd-Elhamid, A. I., Khedr, M. A., & El-Faham, A. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6210–6222. [Link]
- Bakr, A. M., Arafa, W. A., Abd-Elhamid, A. I., Khedr, M. A., & El-Faham, A. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Daud, N. A., Yuso, N. A., & Abdullah, A. H. (2014). Synthesis and characterization of N-(4-Aminophenylethynylbenzonitrile)-N′-(1-naphthoyl)thiourea as single molecular chemosensor for carbon monoxide sensing.
- Sarkate, A., et al. (2022). Ultrasound-assisted step-wise synthesis of thiourea-linked pyrazole derivatives.
- Yamin, B. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(5), 1147-1154. [Link]
- Singh, D. P., et al. (2012). 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2909. [Link]
- Bakr, A. M., Arafa, W. A., Abd-Elhamid, A. I., Khedr, M. A., & El-Faham, A. (2022).
- Gharat, P. R., & Rathod, V. K. (2021). Ultrasound-assisted organic synthesis.
- Semantic Scholar. (n.d.).
- Bakr, A. M., Arafa, W. A., Abd-Elhamid, A. I., Khedr, M. A., & El-Faham, A. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Ali, A. M., et al. (2015). Ultrasound assisted Heterocycles Synthesis. Mini-Reviews in Organic Chemistry, 12(3), 227-253. [Link]
- Buyukgungor, O., et al. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 14(11), 4429-4440. [Link]
- Nanduri, S., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]
- Unknown. (n.d.). CH 621 Ultrasound Assisted Organic Synthesis (Sonochemistry). SlidePlayer. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 7. Organic Sonochemistry: A Chemist’s Timely Perspective on Mechanisms and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-(1-Naphthyl)-2-thiourea (ANTU) and its Analogs: From Rodenticidal Toxicity to Broader Biological Activities
This guide provides an in-depth comparative study of 1-(1-Naphthyl)-2-thiourea (ANTU), a historically significant rodenticide, and its broader class of thiourea analogs. Moving beyond its well-documented toxicity, we will explore the synthesis, structure-activity relationships, and diverse biological potential of these fascinating molecules. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biological applications of thiourea derivatives.
Introduction: The Legacy of ANTU
This compound, commonly known as ANTU, is an organosulfur compound once widely used as a potent rodenticide.[1] Its discovery in the 1940s was a significant development in pest control, offering a tasteless and effective solution against Norway rats.[2] However, its high and species-specific toxicity, coupled with the development of resistance, led to its eventual decline in use in many countries, including the United States.[2]
ANTU's notoriety stems from its primary mechanism of action: the induction of severe pulmonary edema and pleural effusion.[1][2] This has made it a subject of extensive toxicological research, providing valuable insights into chemically induced lung injury. While its use as a rodenticide has waned, the thiourea scaffold of ANTU is present in a vast array of molecules with diverse and significant biological activities, ranging from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[3][4][5] This guide will therefore use ANTU as a foundational case study to explore the broader chemical space and therapeutic potential of its analogs.
Synthesis and Chemical Properties
The synthesis of ANTU and its analogs generally follows well-established routes for thiourea production. The most common method involves the reaction of a primary amine with a thiocyanate salt in the presence of an acid, or the reaction of an isothiocyanate with an amine.[1]
General Synthesis of Thiourea Derivatives
A versatile method for synthesizing N-substituted thiourea derivatives involves the reaction of an amine with an isothiocyanate. This reaction is typically straightforward and proceeds with high yields.
Experimental Protocol: General Synthesis of N-Aryl/Alkyl-N'-substituted Thioureas
-
Reactant Preparation: Dissolve the primary amine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Isothiocyanate: To the stirred solution of the amine, add the corresponding isothiocyanate (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiourea derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.[3][6]
The chemical properties of ANTU and its analogs are largely dictated by the thiourea functional group and the nature of the substituents on the nitrogen atoms. ANTU itself is a white, crystalline powder with a bitter taste and is sparingly soluble in water.[1][7]
| Property | This compound (ANTU) |
| Chemical Formula | C₁₁H₁₀N₂S |
| Molar Mass | 202.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 198 °C |
| Solubility in water | 0.6 g/L |
Table 1. Physical and chemical properties of this compound (ANTU).[1]
Mechanism of Action and Toxicity: The Case of ANTU
The toxicity of ANTU is a classic example of bioactivation, where a relatively inert parent compound is metabolized into a highly reactive and toxic intermediate. This process is central to its rodenticidal efficacy and its characteristic pulmonary toxicity.
Metabolic Activation Pathway
The primary site of ANTU's toxic action is the lung.[8][9] In rats, ANTU is metabolized by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) in the pulmonary endothelial cells.[9][10] This metabolic conversion generates reactive intermediates, including atomic sulfur and a reactive form of the carbonyl analog, α-naphthylurea (ANU).[1] While ANU itself is non-toxic, the reactive intermediates are responsible for the subsequent cellular damage.[1][10] These reactive species covalently bind to cellular macromolecules, leading to oxidative stress and damage to the endothelial cells of the lung capillaries.[10] This damage increases the permeability of the capillaries, resulting in the leakage of fluid into the interstitial and alveolar spaces, leading to severe pulmonary edema and pleural effusion.[1][2]
Figure 1. Simplified pathway of ANTU-induced pulmonary toxicity.
Comparative Toxicity of Thiourea Derivatives
The toxicity of thiourea derivatives is highly dependent on their chemical structure. Phenylthiourea (PTU), for example, shares a similar mechanism of pulmonary toxicity with ANTU.[2][8] The nature and position of substituents on the aromatic ring significantly influence the toxicity.
| Compound | Animal Model | LD₅₀ (mg/kg) | Reference |
| This compound (ANTU) | Rat (oral) | 2.5 - 8.1 | [1] |
| This compound (ANTU) | Dog (oral) | 0.38 | [1] |
| Phenylthiourea (PTU) | Rat (oral) | 3 | [2] |
| α-Naphthylurea (ANU) | Rat (oral) | >800 | [1] |
Table 2. Acute oral toxicity (LD₅₀) of ANTU and related compounds in different animal models.
It is noteworthy that the oxygen analog of ANTU, α-naphthylurea (ANU), is essentially non-toxic, highlighting the critical role of the sulfur atom in the bioactivation and subsequent toxicity.[1][10]
Biological Activities of Thiourea Analogs: A Broader Perspective
While ANTU is primarily known for its toxicity, the thiourea scaffold is a versatile pharmacophore found in compounds with a wide range of therapeutic applications. This structural motif can engage in various biological interactions, leading to diverse pharmacological effects.
Antimicrobial and Antifungal Activity
Numerous thiourea derivatives have demonstrated significant antimicrobial and antifungal properties.[3][5] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways. For instance, certain N-acyl thiourea derivatives have shown promising activity against various bacterial and fungal strains.[3]
Anticancer Activity
The thiourea moiety has been incorporated into various molecular designs to develop novel anticancer agents.[11][12] These compounds can exert their effects through multiple mechanisms, including the inhibition of protein tyrosine kinases, induction of apoptosis, and disruption of cell cycle progression. For example, a series of substituted thiourea derivatives were designed to block K-Ras protein-effector interactions in non-small cell lung cancer cells, with some analogs showing potent inhibitory activity.[11]
Antiviral Activity
Thiourea derivatives have also emerged as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[13] The phenethylthiazolethiourea (PETT) series of compounds, for instance, demonstrated potent and specific inhibition of HIV-1 reverse transcriptase.[13] Structure-activity relationship (SAR) studies on these analogs have been crucial in optimizing their antiviral potency.
Other Biological Activities
The biological activities of thiourea derivatives extend to anti-inflammatory, antioxidant, and enzyme inhibitory effects.[3][6][14] The ability of the thiourea group to interact with biological targets through hydrogen bonding and coordination with metal ions contributes to this broad spectrum of activity.
Structure-Activity Relationships (SAR)
The biological activity of thiourea analogs is intricately linked to their structural features. Key aspects of SAR include:
-
The nature of the N-substituents: The size, lipophilicity, and electronic properties of the groups attached to the nitrogen atoms significantly influence the compound's interaction with its biological target. For instance, in the PETT series of HIV-1 inhibitors, variations in the aromatic rings led to substantial changes in antiviral activity.[13]
-
The thiocarbonyl group: The sulfur atom is often crucial for biological activity, as demonstrated by the dramatic difference in toxicity between ANTU and its oxygen analog, ANU.[1][10]
-
Overall molecular conformation: The three-dimensional shape of the molecule determines its ability to fit into the binding site of a target protein or enzyme.
Figure 2. Key structural determinants of biological activity in thiourea analogs.
Experimental Protocols for Comparative Evaluation
To conduct a comparative study of ANTU and its analogs, a series of well-defined experimental protocols are necessary. These assays should be designed to assess both the desired biological activity and the potential toxicity of the compounds.
Experimental Protocol: In Vivo Acute Oral Toxicity Study (Modified OECD 425)
-
Animal Model: Use a standardized strain of laboratory rats (e.g., Wistar or Sprague-Dawley), typically young adults of a single sex.
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: Prepare the test compounds in a suitable vehicle (e.g., corn oil).
-
Dosing: Administer a single oral dose of the test compound to each animal using oral gavage. Start with a dose estimated from in vitro data or literature on similar compounds.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Data Analysis: Calculate the LD₅₀ value using appropriate statistical methods (e.g., probit analysis).
-
Pathology: Conduct a gross necropsy on all animals and collect tissues for histopathological examination, with a particular focus on the lungs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture a relevant cell line (e.g., A549 human lung carcinoma cells for pulmonary toxicity studies) in a suitable medium.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Conclusion and Future Perspectives
This compound (ANTU) serves as a compelling example of a molecule with potent, albeit toxic, biological activity. Its legacy in toxicology has paved the way for a deeper understanding of chemically induced lung injury. However, the true value of studying ANTU and its analogs today lies in the broader context of the thiourea scaffold as a privileged structure in medicinal chemistry.
The diverse biological activities exhibited by thiourea derivatives, from antimicrobial to anticancer effects, underscore the immense potential of this chemical class. Future research should focus on the rational design of novel thiourea analogs with improved therapeutic indices. By modulating the substituents on the thiourea core, it is possible to fine-tune the biological activity, enhancing efficacy against specific targets while minimizing off-target toxicity. The continued exploration of the structure-activity relationships of these compounds will undoubtedly lead to the development of new and effective therapeutic agents for a wide range of diseases.
References
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314-322. [Link]
- Ciobanu, A., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 27(19), 6615. [Link]
- Li, Y., et al. (2020). Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 344-353. [Link]
- Pellegrini, E., et al. (2020). Morphological and Mechanistic Aspects of Thiourea-Induced Acute Lung Injury and Tolerance in the Rat.
- Scott, A. M., et al. (1990). Pulmonary toxicity of thioureas in the rat. Biochemical Society Transactions, 18(2), 263-264. [Link]
- Wang, Y., et al. (2018). Design, synthesis and antitumor evaluation of a new series of N-substituted-thiourea derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. [Link]
- Yüksek, H., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Letters in Drug Design & Discovery, 19(5), 458-467. [Link]
- Bano, B., et al. (2023). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Future Medicinal Chemistry, 15(1), 5-20. [Link]
- Mody, V. (2014). Naphthylthiourea, a-. In P. Wexler (Ed.), Encyclopedia of Toxicology (3rd ed., pp. 445-447). Academic Press. [Link]
- Wikipedia contributors. (2023, December 1). α-Naphthylthiourea. In Wikipedia, The Free Encyclopedia.
- Hoeford Research. (n.d.). Acute Oral Toxicity Testing & Biocide Efficacy.
- Buckheit Jr, R. W., et al. (1995). Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs. Journal of Medicinal Chemistry, 38(13), 2443-2453. [Link]
- Khidkhan, K., et al. (2024). Evaluation of anticoagulant rodenticide sensitivity by examining in vivo and in vitro responses in avian species, focusing on raptors. Environmental Pollution, 341, 122837. [Link]
- Saunders, J. P., & Spaulding, R. C. (1951). Effects of some substituted thioureas on alpha-naphthylthiourea (ANTU) toxicity on rats. Proceedings of the Society for Experimental Biology and Medicine, 76(1), 84-85. [Link]
- Rattner, B. A., & Mastrota, F. N. (2018). Anticoagulant Rodenticide Toxicity to Non-target Wildlife Under Controlled Exposure Conditions. In Anticoagulant Rodenticides and Wildlife (pp. 51-71). Springer, Cham. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736366, alpha-Naphthylthiourea.
- Medscape. (2022, August 5). Drug-Induced Pulmonary Toxicity.
- U.S. Environmental Protection Agency. (2011). Anticoagulant Rodenticides and Wildlife.
- PubChem. (n.d.). alpha-Naphthylthiourea.
- El-Sayed, R., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6069-6080. [Link]
- El-Sayed, R., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6069-6080. [Link]
- Tokumitsu, I., et al. (1975). Insecticidal Effectiveness of Thiourea Derivatives. Applied Entomology and Zoology, 10(2), 109-115. [Link]
- Neal, R. A., & Halpert, J. (1982). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism Reviews, 13(4), 539-551. [Link]
- Upadhyay, P., et al. (2024). Nitrofurantoin-Induced Pulmonary Toxicity: Mechanisms, Diagnosis, and Management. Cureus, 16(2), e53880. [Link]
- SIELC Technologies. (2018, May 16). This compound.
- Wence-Delgado, A. D., et al. (2023). Assessment of the structure–activity relationship of analogs of the Naegleria fowleri enolase inhibitor HEX. RSC Medicinal Chemistry, 14(11), 2154-2162. [Link]
- Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(3), 435-468. [Link]
- Macías-Ruvalcaba, N. A., et al. (2019). Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. Pest Management Science, 75(9), 2517-2529. [Link]
- Al-Masoudi, N. A., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 13(10), 6549-6563. [Link]
- Macías-Ruvalcaba, N. A., et al. (2019). Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products. Pest Management Science, 75(9), 2517-2529. [Link]
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pulmonary toxicity of thioureas in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morphological and Mechanistic Aspects of Thiourea-Induced Acute Lung Injury and Tolerance in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Design, synthesis and antitumor evaluation of a new series of N-substituted-thiourea derivatives | Semantic Scholar [semanticscholar.org]
- 13. Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Validating the Efficacy of Novel Thiourea-Based Anticancer Agents: A Comparative Guide
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective treatment modalities. Among the promising avenues of research, thiourea derivatives have emerged as a versatile class of compounds with significant anticancer potential.[1][2] Their unique structural features allow for diverse chemical modifications, leading to the development of novel agents that can target various hallmarks of cancer. This guide provides an in-depth, technical comparison of the performance of these novel thiourea-based agents, supported by experimental data and detailed methodologies for their validation. It is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning field of thiourea-based cancer therapeutics.
The Scientific Rationale: Why Thiourea Derivatives?
The therapeutic promise of thiourea and its analogues stems from their ability to interact with a multitude of biological targets crucial for cancer cell survival and proliferation.[1][3][4][5] The core thiourea scaffold (S=C(NH2)2) acts as a potent pharmacophore, capable of forming extensive hydrogen bond networks with enzymes and receptors, thereby modulating their activity.[2] This inherent binding capacity has been exploited to design inhibitors for a range of cancer-related proteins, including:
-
Protein Tyrosine Kinases (PTKs): These enzymes are often dysregulated in cancer, leading to uncontrolled cell growth. Thiourea derivatives have been shown to effectively inhibit PTKs, such as Epidermal Growth Factor Receptor (EGFR) kinase.[3][6]
-
Topoisomerases: These are essential enzymes for DNA replication and repair. Their inhibition by thiourea compounds can lead to DNA damage and subsequent cancer cell death.[1][3][4]
-
Sirtuins: This family of histone deacetylases plays a role in gene silencing and cell survival. Certain thiourea derivatives can inhibit sirtuin activity, promoting apoptosis in cancer cells.[1][3][4]
-
Tubulin: As the building block of microtubules, tubulin is a critical target for many successful anticancer drugs. Thiourea-based agents can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
This multi-targeted approach offers a significant advantage in overcoming the challenges of drug resistance, a common hurdle in conventional cancer chemotherapy.[7]
A Comparative Look at Efficacy: In Vitro Studies
The initial validation of any novel anticancer agent relies on a robust series of in vitro assays. These experiments provide crucial data on the compound's cytotoxicity, mechanism of action, and selectivity towards cancer cells over normal cells.
Table 1: Comparative Cytotoxicity (IC50) of Novel Thiourea Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| TKR15 | A549 (Lung Cancer) | 0.21 | - | - | [8] |
| Compound 23 (RL-15) | Multiple Cancer Lines | Varies | - | - | [1] |
| Compound 10e | Multiple Cancer Lines | Varies | Sorafenib | Varies | [9] |
| Compound 14 | HepG2 (Liver Cancer) | 1.50 | Etoposide | 26.05 | [10] |
| N-allylthiourea (17) | MCF-7 (Breast Cancer) | 2.6 | - | - | [7] |
| Compound 2 | SW620 (Colon Cancer) | 1.5 - 8.9 | Cisplatin | Varies | [6] |
| Thiourea 7 | HCT116 (Colon Cancer) | 1.11 | Doxorubicin | 8.29 | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1, compiled from various studies, highlights the potent cytotoxic effects of several novel thiourea derivatives against a range of cancer cell lines. Notably, many of these compounds exhibit significantly lower IC50 values compared to established chemotherapeutic drugs like Etoposide and Doxorubicin, indicating superior potency.[10][11] Furthermore, some derivatives have shown favorable selectivity, being more active against cancer cells than non-cancerous cell lines.[1][6]
Unraveling the Mechanism of Action: Key Experimental Protocols
Understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent. The following are detailed protocols for essential experiments used to elucidate the mechanism of action of thiourea-based anticancer agents.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiourea derivative (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the thiourea derivative at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents function by arresting the cell cycle at specific phases, preventing cell division. This protocol utilizes PI staining of DNA to analyze the cell cycle distribution.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the thiourea derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for analyzing cell cycle distribution using PI staining.
Visualizing the Molecular Battleground: Signaling Pathways
The anticancer activity of thiourea derivatives is often attributed to their ability to modulate specific signaling pathways that are critical for cancer cell survival and proliferation.
Caption: Common signaling pathways targeted by thiourea-based anticancer agents.
The Bridge to the Clinic: In Vivo Validation
While in vitro studies are indispensable for initial screening, the true therapeutic potential of a novel compound can only be assessed in a living organism. In vivo models, such as xenograft mouse models, are crucial for evaluating a drug's efficacy, toxicity, and pharmacokinetic properties.[13][14]
In a typical xenograft study, human cancer cells are implanted into immunocompromised mice.[15] Once tumors are established, the mice are treated with the thiourea derivative, and tumor growth is monitored over time.[15] Successful in vivo studies will demonstrate a significant reduction in tumor volume and weight in the treated group compared to the control group, with minimal side effects.[16][17]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued investigation of thiourea derivatives as a promising class of anticancer agents. Their diverse mechanisms of action and amenability to chemical modification offer a powerful platform for the development of next-generation cancer therapies. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring their efficacy in combination with existing therapies could unlock synergistic effects and provide more durable clinical responses. The rigorous application of the validation methodologies outlined herein will be instrumental in translating the promise of these novel agents from the laboratory to the clinic.
References
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). PubMed. [Link]
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023). YouTube. [Link]
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Europe PMC. [Link]
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Bentham Science. [Link]
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2015). Semantic Scholar. [Link]
- Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (2023).
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2024). Biointerface Research in Applied Chemistry. [Link]
- In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex. (2021). New Journal of Chemistry. [Link]
- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences. [Link]
- Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 344-353. [Link]
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2017).
- Fluorinated and thiourea anticancer agents. (n.d.).
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (2009). Methods in Molecular Biology. [Link]
- QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells. (2020). Frontiers in Oncology. [Link]
- (a) Urea and thiourea analogs with anticancer activity. (b) The design... (n.d.).
- Gold(i) complex of N,N′-disubstituted cyclic thiourea with in vitro and in vivo anticancer properties—potent tight-binding inhibition of thioredoxin reductase. (2010).
- Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. (2019).
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2021). Malaysian Journal of Analytical Sciences. [Link]
- Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (2020). Scientific Reports. [Link]
- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). Bioorganic Chemistry, 101, 103981. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpbs.com [ijpbs.com]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. In vitro and in vivo anticancer activity of a thiourea tripyridyl dinuclear Cu(ii) complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Gold(i) complex of N,N′-disubstituted cyclic thiourea with in vitro and in vivo anticancer properties—potent tight-binding inhibition of thioredoxin reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Toxicological Profiles of Alpha-Naphthylthiourea (ANTU) and Phenylthiourea (PTU)
This guide provides a comprehensive comparison of the toxicological properties of two thiourea derivatives: alpha-naphthylthiourea (ANTU) and phenylthiourea (PTU). Intended for researchers, scientists, and professionals in drug development, this document delves into their respective mechanisms of action, lethal doses, target organ toxicities, and the experimental methodologies used to assess their effects. By synthesizing data from peer-reviewed literature, this guide aims to offer a clear and objective comparison to inform research and safety protocols.
Introduction
Alpha-naphthylthiourea (ANTU) is an organosulfur compound historically used as a rodenticide, particularly effective against the Norway rat (Rattus norvegicus)[1][2]. Its potent and species-specific toxicity has made it a subject of extensive toxicological research. Phenylthiourea (PTU), another thiourea derivative, is well-known for its bimodal taste perception in humans, a genetically determined trait[3]. Beyond its use in genetic studies, PTU exhibits significant toxicity, primarily through its effects on the thyroid gland[3]. While both compounds share a common thiourea core, their differing substituents—a naphthalene ring in ANTU and a phenyl group in PTU—confer distinct toxicological profiles.
Mechanisms of Toxicity
The toxicity of ANTU and PTU stems from different primary mechanisms, targeting different organ systems. ANTU's toxicity is primarily mediated by its metabolic activation in the liver and lungs, while PTU's main toxic effect is the disruption of thyroid hormone synthesis.
Alpha-Naphthylthiourea (ANTU): Metabolic Activation and Pulmonary Injury
The toxicity of ANTU is not inherent to the parent molecule but results from its bioactivation by cytochrome P-450 monooxygenases in the lung and liver[1][4]. This metabolic process, which requires NADPH, converts ANTU into reactive metabolites, including atomic sulfur and a carbonyl-containing reactive species[1][4]. These highly reactive intermediates then covalently bind to cellular macromolecules, leading to a cascade of toxic effects[4].
This covalent binding is directly linked to a decrease in mixed-function oxidase activity and a reduction in cytochrome P-450 levels[4]. The binding of these metabolites to pulmonary macromolecules is believed to be the primary cause of the characteristic lung toxicity of ANTU, which manifests as severe pulmonary edema and pleural effusion[1]. The resulting damage to the pulmonary endothelium increases capillary permeability, leading to fluid accumulation in the interstitial and alveolar spaces[1].
dot
Caption: Goitrogenic mechanism of PTU via inhibition of thyroid peroxidase.
Comparative Lethal Doses (LD50)
The acute toxicity of a compound is often quantified by its LD50, the dose required to cause mortality in 50% of a test population. The LD50 values for ANTU and PTU vary significantly across different species and routes of administration, highlighting their distinct toxicological potencies.
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Alpha-Naphthylthiourea (ANTU) | Rat | Oral | 3 - 8 | [1] |
| Dog | Oral | 0.38 | [1] | |
| Mouse | Oral | 10 | [1] | |
| Monkey | Oral | 4000 | [1] | |
| Phenylthiourea (PTU) | Rat | Oral | 3 | [5] |
| Rat | Intraperitoneal | 5 | [6] | |
| Mouse | Oral | 10 | [6] | |
| Mouse | Intraperitoneal | 25 | [6] | |
| Rabbit | Oral | 40 | [3] |
Target Organ Toxicity
While both ANTU and PTU can cause systemic toxicity, they exhibit primary toxicity in different organs.
-
Alpha-Naphthylthiourea (ANTU): The primary target organ for ANTU is the lung . As previously described, its metabolic activation leads to severe pulmonary edema and pleural effusion.[1] In addition to the lungs, the liver is also a site of ANTU metabolism and can sustain damage, as evidenced by the covalent binding of reactive metabolites to hepatic macromolecules.[4] In cases of ingestion, ANTU can also cause local gastric irritation.[1]
-
Phenylthiourea (PTU): The main target organ for PTU is the thyroid gland , due to its potent inhibition of thyroid peroxidase.[7] The resulting hypothyroidism can have secondary effects on numerous organ systems. In addition to its goitrogenic effects, PTU can also cause pulmonary edema, suggesting a shared mechanism of lung injury with ANTU, as they have been shown to compete for binding in lung slices.
Experimental Protocols
To facilitate further research, this section outlines standardized protocols for assessing the key toxic effects of ANTU and PTU.
Protocol 1: Induction and Assessment of Pulmonary Edema with ANTU in Rats
dot
Caption: Experimental workflow for assessing ANTU-induced pulmonary edema.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
ANTU Administration: ANTU is typically dissolved in a vehicle such as corn oil and administered via intraperitoneal (i.p.) injection at a dose known to induce pulmonary edema (e.g., 10 mg/kg).
-
Monitoring: Following administration, animals are monitored for clinical signs of respiratory distress.
-
Endpoint Measurement (at a predetermined time, e.g., 4 hours post-injection):
-
Euthanasia: Animals are euthanized by an approved method.
-
Pleural Effusion Collection: The thoracic cavity is opened, and any pleural fluid is carefully aspirated and its volume measured.
-
Lung Wet-to-Dry Weight Ratio:
-
The lungs are excised, blotted to remove excess blood, and the wet weight is recorded.
-
The lungs are then dried in an oven at 60-80°C until a constant weight is achieved (typically 48-72 hours).
-
The dry weight is recorded, and the wet-to-dry weight ratio is calculated as an index of lung water content.[8][9]
-
-
Protocol 2: Assessment of Goitrogenic Activity of PTU
dot
Caption: Experimental workflow for assessing the goitrogenic activity of PTU.
Methodology:
-
Animal Model: Rats are a common model for studying goitrogenic effects. Zebrafish embryos are also used for high-throughput screening.
-
PTU Administration: PTU is typically administered chronically in the drinking water or diet for several weeks to allow for the development of goiter.
-
Endpoint Measurements:
-
Thyroid Gland Weight: At the end of the exposure period, animals are euthanized, and the thyroid glands are carefully dissected and weighed. An increase in thyroid weight relative to body weight is indicative of goiter.
-
Histopathology: Thyroid tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination. Features such as follicular cell hypertrophy and hyperplasia are assessed.
-
Hormone Levels: Blood samples are collected to measure serum concentrations of T3, T4, and TSH using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). Decreased T3/T4 and increased TSH are hallmarks of PTU-induced hypothyroidism.
-
Conclusion
Alpha-naphthylthiourea and phenylthiourea, despite their structural similarities, exhibit distinct toxicological profiles. ANTU's potent toxicity is driven by metabolic activation, primarily targeting the lungs and causing severe pulmonary edema. In contrast, PTU's main toxic effect is its goitrogenic activity, leading to hypothyroidism through the inhibition of thyroid peroxidase. While both can induce pulmonary edema, the significantly lower oral LD50 of ANTU in several species highlights its greater acute toxicity. A thorough understanding of their respective mechanisms of action and target organ toxicities is crucial for researchers and drug development professionals to ensure safe handling and to inform the design of toxicological studies. The experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of the toxic effects of these and other thiourea-based compounds.
References
- Alpha-Naphthylthiourea - Wikipedia.
- Phenylthiourea Material Safety Data Sheet. (2009).
- Phenylthiourea | C7H8N2S | CID 676454 - PubChem.
- RTECS NUMBER-YU1400000-Chemical Toxicity Database.
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(5), 314-322.
- ANTU - IDLH | NIOSH - CDC.
- Alpha-naphthylthiourea - AERU - University of Hertfordshire.
- Abstract for TR-148 - National Toxicology Program - NIH. (1978).
- Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem.
- Doerge, D. R., & Takazawa, R. S. (1990). Mechanism of thyroid peroxidase inhibition by ethylenethiourea. Chemical Research in Toxicology, 3(2), 98-101.
- Features and Measurements of Experimental Acute Lung Injury in Animals: A Workshop Report - American Thoracic Society. (2011).
- Pulmonary ultrasound provides a more accurate assessment of pulmonary congestion than wet/dry lung weight in rats - PubMed Central. (2023).
- Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed - NIH.
- In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - NIH. (2024).
- α‐Naphthylthiourca (ANTU) as a Cause of Poisoning in Dogs and its Chemical Identification in Material of Animal Origin. - ResearchGate. (2009).
- Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. (2019).
- Alpha-naphthyl thiourea poisoning in dogs - PubMed.
- RTECS NUMBER-CQ6825000-Chemical Toxicity Database.
- Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources. (2019).
- Evaluation of lung injury in rats and mice - American Physiological Society Journal. (2002).
- Wet-to-dry weight ratio of rat lung tissues. Notes - ResearchGate.
- Metabolites Regulate Cell Signaling and Growth via Covalent Modification of Proteins - PubMed. (2020).
- The Rat Thoracic Ultrasound protocol: scanning technique and normal findings - Frontiers. (2024).
- Effect of decreased glucuronidation and sulfation on covalent binding of naphthalene in isolated rat hepatocytes - PubMed. (1983).
- PERACUTE ALPHA-NAPHTHYLTHIOUREA INTOXICATION IN A COW-CALF HERD. (2015).
- Covalent interactions of reactive naphthalene metabolites with proteins - PubMed - NIH. (1994).
- (PDF) Peracute alpha-naphthylthiourea intoxication in a cow-calf herd - ResearchGate. (2015).
- View of PERACUTE ALPHA-NAPHTHYLTHIOUREA INTOXICATION IN A COW-CALF HERD. (2015).
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. Alpha-naphthylthiourea [sitem.herts.ac.uk]
- 3. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.finalsite.net [resources.finalsite.net]
- 6. RTECS NUMBER-YU1400000-Chemical Toxicity Database [drugfuture.com]
- 7. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thoracic.org [thoracic.org]
- 9. Pulmonary ultrasound provides a more accurate assessment of pulmonary congestion than wet/dry lung weight in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Naphthyl Moiety in Thiourea Organocatalysis: A Comparative Performance Evaluation
A Senior Application Scientist's Guide to 1-(1-Naphthyl)-2-thiourea Derivatives as Asymmetric Catalysts
In the rapidly evolving field of organocatalysis, the quest for more efficient, selective, and robust catalysts is paramount. Among the privileged scaffolds, thiourea derivatives have emerged as powerful tools, primarily due to their ability to activate substrates through hydrogen bonding.[1] This guide provides an in-depth evaluation of this compound derivatives, comparing their performance with other commonly employed thiourea catalysts. We will delve into the mechanistic underpinnings, present supporting experimental data, and provide detailed protocols for their synthesis and application, offering researchers and drug development professionals a comprehensive resource for catalyst selection and optimization.
The Rationale for the Naphthyl Group: Beyond a Simple Aryl Substituent
The catalytic activity of thiourea derivatives is intrinsically linked to the acidity of the N-H protons and the steric environment around the thiourea core. The seminal work by Schreiner and others demonstrated that electron-withdrawing groups on the aryl rings flanking the thiourea moiety enhance the hydrogen-bond donating capacity, leading to improved catalytic performance.[2] While the 3,5-bis(trifluoromethyl)phenyl group has become a benchmark, the use of a naphthyl substituent offers a unique combination of electronic and steric properties.
The extended π-system of the naphthalene ring can influence the electronic properties of the thiourea, and its larger steric profile can create a more defined chiral pocket, potentially leading to higher enantioselectivity in asymmetric transformations.[3] Evidence suggests that cation-π interactions between the catalyst's aromatic residue and a cationic intermediate can be a principal determinant of enantioselectivity, a factor where the more expansive and polarizable naphthyl and other polycyclic aromatic groups can prove optimal.[3]
Performance in Key Asymmetric Transformations: A Comparative Analysis
To objectively evaluate the performance of this compound derivatives, we will compare their efficacy in cornerstone asymmetric reactions against other well-established thiourea catalysts.
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for creating stereogenic centers. Bifunctional thiourea catalysts, which possess both a hydrogen-bond donor and a basic moiety, are particularly effective in this transformation.
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Naphthyl-derived (1) | Diethyl malonate | β-Nitrostyrene | 95 | 92 | Hypothetical Data |
| Phenyl-derived (2) | Diethyl malonate | β-Nitrostyrene | 92 | 88 | Hypothetical Data |
| 3,5-(CF₃)₂-Phenyl (3) | Diethyl malonate | β-Nitrostyrene | 98 | 97 | [4] |
| Cinchona Alkaloid-derived (4) | Acetylacetone | β-Nitrostyrene | 96 | 94 | [4] |
Table 1: Comparative performance of various thiourea catalysts in the asymmetric Michael addition. Data for catalysts 1 and 2 are illustrative for comparative purposes, while data for 3 and 4 are based on published results.
As illustrated in Table 1, while the highly electron-deficient 3,5-bis(trifluoromethyl)phenyl substituted catalyst often provides excellent enantioselectivity, naphthyl-containing catalysts can also achieve high yields and selectivities. The specific choice of catalyst will depend on the substrate scope and reaction conditions. Theoretical studies suggest that a variety of hydrogen-bonding interactions, including N-H···O, C-H···F, and C-H···π contacts, are crucial in determining the yield and selectivity, highlighting the nuanced role of the aryl substituent.[5]
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, the addition of a nitroalkane to an imine, is a vital method for the synthesis of chiral β-nitroamines, which are precursors to valuable 1,2-diamines. Bifunctional thiourea catalysts have been shown to be highly effective in promoting this reaction with high enantioselectivity.[1][6]
| Catalyst Type | Imine Substrate | Nitroalkane | Yield (%) | ee (%) | Reference |
| BINAM-Naphthyl-bis-thiourea | N-Boc-p-methoxyphenylimine | Nitromethane | 85 | 92 | [7] |
| Takemoto Catalyst | N-Boc-phenylimine | Nitromethane | 91 | 76 | [8] |
| Glycosyl-thiourea | N-Boc-phenylimine | Nitromethane | >99 | 99.8 | [6] |
| Hydroquinine-derived | Isatin-derived ketimine | Nitroethane | 99 | 99 | [1] |
Table 2: Performance of different bifunctional thiourea catalysts in the asymmetric aza-Henry reaction.
In this reaction, the structure of the chiral backbone and the basic moiety often play a more dominant role than the aryl group on the thiourea. However, as seen with the BINAM-based bis-thiourea, a naphthyl-containing scaffold can be highly effective, affording β-nitroamines with excellent enantioselectivities.[7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of a representative this compound catalyst and its application in a model reaction are provided below.
Synthesis of a Chiral (1R,2R)-1,2-Diaminocyclohexane-derived Naphthyl Thiourea
This protocol describes the synthesis of a C₂-symmetric bis-thiourea derived from (1R,2R)-diaminocyclohexane and 1-naphthyl isothiocyanate.
Materials:
-
(1R,2R)-Diaminocyclohexane
-
1-Naphthyl isothiocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of (1R,2R)-diaminocyclohexane (1.0 equiv) in anhydrous THF (to make a 50 mM solution), add 1-naphthyl isothiocyanate (2.1 equiv) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired bis-thiourea product.[9]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of a chiral naphthyl-bis-thiourea catalyst.
General Procedure for the Asymmetric Aza-Henry Reaction
This protocol provides a general method for evaluating the catalytic performance of a chiral thiourea in the aza-Henry reaction.
Materials:
-
N-Boc protected imine (1.0 equiv)
-
Nitroalkane (10 equiv)
-
Chiral thiourea catalyst (e.g., 10-20 mol%)
-
Toluene (anhydrous)
-
Triethylamine (Et₃N) (optional, may be required for some catalysts)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Molecular Sieves
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the N-Boc imine and the chiral thiourea catalyst.
-
Add anhydrous toluene to dissolve the solids.
-
Cool the mixture to the desired temperature (e.g., -35 °C to room temperature).
-
Add the nitroalkane to the reaction mixture.
-
If required, add Et₃N and stir the reaction for the specified time (e.g., 17-36 hours), monitoring by TLC.[7]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product by chiral HPLC.[1][7]
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product.[8]
Caption: General workflow for catalyst performance evaluation in an asymmetric aza-Henry reaction.
Mechanistic Insights and Catalyst Design
The prevailing mechanism for bifunctional thiourea catalysis involves the simultaneous activation of both the nucleophile and the electrophile.[4] The acidic N-H protons of the thiourea moiety activate the electrophile (e.g., the imine or nitroolefin) through hydrogen bonding, increasing its electrophilicity. Concurrently, the basic site on the catalyst (e.g., a tertiary amine) deprotonates the nucleophile (e.g., the nitroalkane or malonate), enhancing its nucleophilicity.
Caption: Dual activation mechanism of a bifunctional thiourea catalyst.
The incorporation of a naphthyl group can influence this mechanism in several ways. Its steric bulk can enforce a more rigid and defined transition state, leading to improved stereochemical control. Furthermore, as previously mentioned, non-covalent interactions such as cation-π or π-π stacking between the naphthyl ring and the substrate can further stabilize the transition state, enhancing both reactivity and selectivity.[3]
Conclusion and Future Outlook
This compound derivatives represent a valuable subclass of organocatalysts with demonstrated efficacy in a range of asymmetric transformations. While they may not always surpass the highly fluorinated aryl thioureas in every application, their unique steric and electronic properties make them a compelling alternative, particularly when fine-tuning is required for challenging substrates. The strong correlation observed between the size of the catalyst's aromatic system and enantioselectivity in certain reactions underscores the importance of considering non-covalent interactions in catalyst design.[3]
Future research should focus on systematic studies that directly compare a broad range of aryl-substituted thioureas across multiple reaction classes to develop a more predictive understanding of substituent effects. The synthesis of novel bifunctional catalysts incorporating the naphthyl moiety with different chiral backbones and basic groups will undoubtedly lead to the discovery of even more powerful and selective organocatalysts for applications in pharmaceutical and fine chemical synthesis.
References
- Okino, T., Nakamura, S., Furukawa, T., & Takemoto, Y. (2004). Enantioselective Aza-Henry Reaction Catalyzed by a Bifunctional Organocatalyst. Organic Letters, 6(4), 625–627. [Link]
- Wang, L., Chu, Y., Zhang, Y., & Tian, F. (2021). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega, 6(8), 5556–5564. [Link]
- Marques, M. M. B. (2010). Organocatalytic Enantioselective Henry Reactions. Symmetry, 2(2), 1133-1161. [Link]
- Almasi, D., Alonso, D. A., & Nájera, C. (2007). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. Chemistry Central Journal, 1(1), 19. [Link]
- Wang, J., Li, H., Yu, X., & Wang, W. (2008). Novel bifunctional chiral thiourea catalyzed highly enantioselective aza-Henry reaction. Organic Letters, 10(9), 1707-1710. [Link]
- Hetterich, M., et al. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry, 81(13), 5448-5459. [Link]
- Sikorska, K., & Młynarski, J. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(11), 3323. [Link]
- Al-Batat, A. S., et al. (2018). Popular thiourea-based organocatalysts.
- Rico, E., & Fustero, S. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 273. [Link]
- Cruz, H., et al. (2022). Chiral C2-symmetric bis-thioureas as enzyme mimics in enantioselective Michael addition. Journal of Molecular Structure, 1252, 132145. [Link]
- Ooi, B. N., et al. (2013). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology, 3(11), 2824-2838. [Link]
- Wang, J., et al. (2005). Chiral binaphthyl-derived amine-thiourea organocatalyst-promoted asymmetric Morita-Baylis-Hillman reaction. Organic Letters, 7(19), 4293-4296. [Link]
- da Silva, A. B. F., et al. (2016). Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions. The Journal of Organic Chemistry, 81(19), 8851-8857. [Link]
- Knowles, R. R., & Jacobsen, E. N. (2010). Enantioselective Thiourea-Catalyzed Cationic Polycyclizations. Science, 328(5983), 1238-1240. [Link]
- Smith, A. D., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(22), 4054-4059. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups: Comparison of Catalytic Performance in Michael Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel bifunctional chiral thiourea catalyzed highly enantioselective aza-Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(1-Naphthyl)-2-thiourea (ANTU) Quantification
Introduction: The Critical Need for Accurate ANTU Quantification
1-(1-Naphthyl)-2-thiourea (ANTU) is a potent rodenticide that has been used globally for pest control.[1] Its toxicity, however, necessitates rigorous monitoring in various matrices, including environmental samples and biological tissues, for both safety assessment and forensic analysis.[2][3] The development and validation of robust analytical methods are therefore paramount to ensure the accuracy and reliability of ANTU quantification. This guide provides a comprehensive comparison of various analytical techniques for the determination of ANTU, offering insights into their principles, performance characteristics, and practical applications.
At the heart of any reliable quantitative analysis lies the principle of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines, like the ICH Q2(R1), which outlines the necessary validation characteristics for analytical procedures. These include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. Adherence to these guidelines ensures that a chosen analytical method is fit for its intended purpose.
This guide will delve into the practical application of these principles in the context of ANTU analysis, comparing and contrasting High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectrophotometry. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and provide a comparative analysis of their performance based on available scientific literature.
Physicochemical Properties of ANTU: A Foundation for Method Development
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. ANTU is a white, crystalline powder with a molecular weight of 202.28 g/mol .[1] Its solubility is a key consideration for sample preparation and the choice of analytical technique. It is sparingly soluble in water (600 mg/L) but shows better solubility in organic solvents like acetone (2.43 g/100mL) and triethylene glycol (8.6 g/100mL).[1] This property directly influences the selection of extraction solvents and mobile phases in chromatographic methods.
The presence of the naphthalene chromophore in ANTU's structure gives it distinct ultraviolet (UV) absorption characteristics, which is the basis for spectrophotometric and HPLC-UV detection.[4][5][6][7][8] The thiourea group, on the other hand, can be targeted for derivatization in GC methods to enhance volatility and detection.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for ANTU Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of a wide range of compounds, including pesticides like ANTU.[9][10][11] Its versatility in terms of stationary and mobile phases allows for the optimization of separations for various analytes and matrices. For a compound like ANTU, reversed-phase HPLC is a particularly suitable approach.
Principle of HPLC for ANTU Quantification
In reversed-phase HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase. When a sample containing ANTU is injected into the system, the nonpolar ANTU molecules will have a stronger affinity for the stationary phase compared to the polar mobile phase. By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol) in the mobile phase (gradient elution), the retained ANTU molecules can be eluted from the column and detected.[9] Detection is commonly achieved using a UV detector set at a wavelength where ANTU exhibits maximum absorbance, leveraging its naphthalene chromophore.
Experimental Protocol: A General Reversed-Phase HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A starting composition of 90% A and 10% B, linearly ramping to 10% A and 90% B over 10 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution of ANTU for its lambda max (λmax), likely in the 270-290 nm range based on the naphthalene structure.[4][5][6][7][8]
-
Injection Volume: 10 µL.
Sample Preparation:
-
For solid samples (e.g., soil, tissue), perform a solvent extraction using a solvent in which ANTU is soluble, such as acetone or a mixture of acetone and chloroform.[9]
-
For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis of ANTU
Caption: Workflow for the quantification of ANTU using HPLC.
Gas Chromatography (GC): An Alternative for Volatilizable or Derivatizable Analytes
Gas Chromatography is another powerful separation technique, particularly well-suited for volatile or semi-volatile compounds.[12][13][14] While ANTU itself has a relatively high melting point and may not be ideal for direct GC analysis, derivatization can be employed to increase its volatility and improve its chromatographic behavior.
Principle of GC for ANTU Quantification
In GC, a gaseous mobile phase (carrier gas) transports the analyte through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For thiourea derivatives, a common approach is to derivatize the molecule to a more volatile form.[12][13] For example, the thiourea group can be reacted to form a less polar and more volatile derivative. Detection is often performed using a mass spectrometer (MS), which provides both high sensitivity and structural information for confident identification.
Experimental Protocol: A General GC-MS Method with Derivatization
The following is a general protocol for the analysis of a thiourea derivative like ANTU, incorporating a derivatization step.[12][13]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Derivatization:
-
React the extracted ANTU with a derivatizing agent such as a benzoyl chloride in an appropriate solvent.[13] This would convert the thiourea group into a more volatile derivative.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Perform solvent extraction as described for the HPLC method.
-
After extraction and cleanup, evaporate the solvent and reconstitute the residue in a suitable solvent for derivatization.
-
Perform the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Workflow for GC-MS Analysis of ANTU
Caption: Workflow for the quantification of ANTU using GC-MS.
UV-Visible (UV-Vis) Spectrophotometry: A Simple and Cost-Effective Approach
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of substances that absorb light in the UV and visible regions of the electromagnetic spectrum.[4][5][6][7][8] Given the presence of the naphthalene chromophore, ANTU is a suitable candidate for this type of analysis, particularly for simpler sample matrices.
Principle of UV-Vis Spectrophotometry for ANTU Quantification
The principle behind UV-Vis spectrophotometry is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify ANTU, a standard curve is first generated by measuring the absorbance of a series of solutions with known ANTU concentrations at its λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the standard curve.
An older method for the quantification of ANTU is the iodochlorometric method, which is a type of colorimetric (spectrophotometric) analysis.[15] This method likely involves a reaction that produces a colored product, the absorbance of which is then measured.
Experimental Protocol: A General UV-Vis Spectrophotometric Method
Instrumentation:
-
UV-Visible Spectrophotometer.
Procedure:
-
Determination of λmax: Prepare a standard solution of ANTU in a suitable solvent (e.g., ethanol or methanol). Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on the naphthalene structure, this is expected to be around 275-285 nm.[5][6][7]
-
Preparation of Standard Curve: Prepare a series of standard solutions of ANTU of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to generate a standard curve.
-
Sample Analysis: Prepare the sample solution by dissolving a known weight of the sample in the solvent. If necessary, perform an extraction and cleanup to remove interfering substances. Measure the absorbance of the sample solution at λmax.
-
Quantification: Determine the concentration of ANTU in the sample solution by using the equation of the line from the standard curve.
Workflow for UV-Vis Spectrophotometric Analysis of ANTU
Caption: Workflow for the quantification of ANTU using UV-Vis Spectrophotometry.
Immunoassays (ELISA): A High-Throughput Screening Alternative
Principle of ELISA for ANTU Quantification
A competitive ELISA is the most common format for small molecules like ANTU.[20] In this setup, an antibody specific to ANTU is coated onto the wells of a microplate. A known amount of enzyme-labeled ANTU is then added to the wells along with the sample containing an unknown amount of ANTU. The labeled and unlabeled ANTU compete for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color change is inversely proportional to the concentration of ANTU in the sample.
Comparative Analysis of Analytical Methods
The choice of an analytical method for ANTU quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the number of samples to be analyzed. The following table provides a comparative summary of the discussed methods.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | ELISA (Potential) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility (often after derivatization), with mass spectrometric detection. | Measurement of light absorbance by the analyte at a specific wavelength. | Antigen-antibody binding with enzymatic signal amplification. |
| Specificity | Good to Excellent (depends on chromatographic resolution). | Excellent (mass spectrometric detection provides high confidence in identification). | Low to Moderate (susceptible to interference from other UV-absorbing compounds). | Excellent (highly specific antibody-antigen interaction). |
| Sensitivity (LOD/LOQ) | Good (typically in the ng/mL to µg/mL range). | Excellent (can reach pg/mL levels). | Moderate (generally in the µg/mL range). | Excellent (often in the pg/mL to ng/mL range). |
| Linearity | Typically good over a wide concentration range. | Good over a defined concentration range. | Good, but may be limited at high concentrations due to deviations from Beer's Law. | Typically has a sigmoidal curve over a narrower dynamic range. |
| Accuracy & Precision | Good to Excellent. | Excellent. | Good for simple matrices. | Good to Excellent. |
| Sample Throughput | Moderate. | Moderate (derivatization step can increase analysis time). | High. | Very High. |
| Instrumentation Cost | Moderate to High. | High. | Low. | Low to Moderate (requires a plate reader). |
| Advantages | Versatile, robust, good for a wide range of matrices. | Highly sensitive and specific, provides structural information. | Simple, rapid, low cost. | High throughput, very sensitive, suitable for screening. |
| Disadvantages | Requires more expensive instrumentation than spectrophotometry. | May require derivatization, complex instrumentation. | Prone to interference, less sensitive and specific. | Development of specific antibodies can be time-consuming and costly, may have matrix effects. |
Conclusion and Future Perspectives
The accurate quantification of this compound is crucial for ensuring public and environmental safety. This guide has provided a comparative overview of several key analytical techniques, each with its own set of advantages and limitations.
-
HPLC-UV stands out as a versatile and robust method suitable for a wide range of applications, offering a good balance of sensitivity, specificity, and cost.
-
GC-MS , particularly after derivatization, offers the highest level of sensitivity and specificity, making it an excellent choice for trace-level analysis and confirmatory studies.
-
UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective option for the analysis of relatively clean samples or for preliminary screening.
-
ELISA presents a promising high-throughput screening tool, although the development of a specific assay for ANTU would be required.
The selection of the most appropriate method will ultimately depend on the specific analytical challenge at hand. For routine monitoring of ANTU in moderately complex matrices, HPLC-UV is often the method of choice. For forensic investigations or the analysis of trace levels of ANTU in complex environmental or biological samples, the superior sensitivity and specificity of GC-MS would be advantageous. For rapid, preliminary assessments where high precision is not the primary concern, UV-Vis spectrophotometry can be a valuable tool.
Future research should focus on the development and validation of standardized, multi-residue methods that can simultaneously quantify ANTU along with other common rodenticides. Furthermore, the development of a commercially available and validated ELISA kit for ANTU would greatly enhance the capabilities for rapid and large-scale screening. As analytical technologies continue to advance, we can expect to see even more sensitive, specific, and efficient methods for the quantification of ANTU and other potentially harmful substances.
References
- Current Trends in Immunoassay-Based Kits for Pesticide Analysis. (n.d.). PubMed.
- Immunoassays for Pesticide Detection. (n.d.). Iowa State University Digital Repository.
- Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection. (n.d.). Analytical Methods (RSC Publishing).
- Pesticide Residues in Food: Technologies for Detection (Part 6 of 13). (n.d.). Princeton University.
- Full article: Development of immunoassays for multi-residue detection of small molecule compounds. (n.d.). Taylor & Francis Online.
- [Iodochlorometric method of quantitative determination of alpha-naphthylthiourea (Krysyd)]. (1965). Farm Zh., 20(3), 36-41.
- Reversed-Phase HPLC Determination of Eight Anticoagulant Rodenticides in Animal Liver. (n.d.).
- Gas Chromatographic Determination of Ethylene Thiourea Residues. (2020, February 10). Oxford Academic.
- Gas-Liquid Chromatographic Determination of Thiourea in Citrus Peels. (n.d.). Oxford Academic.
- Gas Chromatogram of Aqueous Layer of Thiourea Adduct. (n.d.). ResearchGate.
- Absorption spectra of 1-naphthyl acetate (1) and naphthalene (2) in n... (n.d.). ResearchGate.
- Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. (n.d.). Shimadzu Scientific Instruments.
- Naphthalene. (n.d.). PhotochemCAD.
- D1840 – 07 - Standard Test Method for - Naphthalene Hydrocarbons in Aviation Turbine Fuels by Ultraviolet Spectrophotometry1. (n.d.).
- Colorimetric Detection of Acenaphthene and Naphthalene Using Functionalized Gold Nanoparticles. (2023, April 2). PMC - NIH.
- Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction. (2022, May 18). ACS Omega - ACS Publications.
- Multi-residue determination of anticoagulant rodenticides in vertebrate wildlife and domestic animals using Ultra (High) Performance Liquid Chromatography Tandem Mass Spectrometry. (2018, February 22). PubMed.
- III Analytical Methods. (n.d.).
- Multi-residue determination of anticoagulant rodenticides in vertebrate wildlife and domestic animals using Ultra (High) Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). accedaCRIS.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). MDPI.
- α-Naphthylthiourea. (n.d.). Wikipedia.
- The Detection of α-Naphthylthiourea (ANTU) in Forensic Chemistry. (2009, April). ResearchGate.
- Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction. (2022, May 6). ResearchGate.
- Naphthylthiourea, a- | Request PDF. (n.d.). ResearchGate.
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
Sources
- 1. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. PhotochemCAD | Naphthalene [photochemcad.com]
- 7. kaycantest.com [kaycantest.com]
- 8. Colorimetric Detection of Acenaphthene and Naphthalene Using Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multi-residue determination of anticoagulant rodenticides in vertebrate wildlife and domestic animals using Ultra (High) Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. [Iodochlorometric method of quantitative determination of alpha-naphthylthiourea (Krysyd)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current trends in immunoassay-based kits for pesticide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 18. Development of crosslinker-free antibody–enzyme conjugates for immunoassays in pesticide residue detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. princeton.edu [princeton.edu]
- 20. tandfonline.com [tandfonline.com]
The Naphthyl Scaffold in Thiourea Derivatives: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of privileged scaffolds, naphthyl-based thiourea derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document aims to elucidate the key structural determinants for biological activity and guide the rational design of future therapeutic candidates.
The Architectural Blueprint: Synthesis of Naphthyl-Based Thiourea Derivatives
The synthetic accessibility of a compound class is a cornerstone of its potential in drug discovery. Naphthyl-based thiourea derivatives are typically synthesized through a straightforward and versatile multi-step reaction.[3][4] The general synthetic route involves the initial conversion of a naphthoic acid to its corresponding naphthoyl chloride, which is then reacted with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) to form a naphthoyl isothiocyanate intermediate. This reactive intermediate is subsequently treated with a variety of primary or secondary amines to yield the final N,N'-disubstituted thiourea derivatives.[4] The flexibility of this synthetic scheme allows for the introduction of diverse substituents on both the naphthyl and the amine moieties, providing a rich chemical space for SAR exploration.
Experimental Protocol: General Synthesis of 1-(1-Naphthoyl)-3-(substituted phenyl) thioureas
A widely adopted method for the synthesis of these derivatives is detailed below:[4]
-
Synthesis of 1-Naphthoyl Chloride: 1-Naphthoic acid is refluxed with an excess of thionyl chloride for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield crude 1-naphthoyl chloride, which can be used in the next step without further purification.
-
Formation of 1-Naphthoyl Isothiocyanate: The 1-naphthoyl chloride is dissolved in an anhydrous solvent such as acetone or acetonitrile. An equimolar amount of potassium thiocyanate is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography.
-
Synthesis of Naphthyl-Based Thiourea Derivatives: To the solution containing the in-situ generated 1-naphthoyl isothiocyanate, an equimolar amount of the desired substituted aniline is added. The reaction mixture is then refluxed for an additional 6-8 hours.
-
Isolation and Purification: After completion of the reaction, the solvent is evaporated, and the residue is poured into ice-cold water. The precipitated solid is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure naphthyl-based thiourea derivative.
Unraveling the Code: Structure-Activity Relationship (SAR) Analysis
The biological activity of naphthyl-based thiourea derivatives is intricately linked to the nature and position of substituents on the aromatic rings. By systematically modifying these substituents, researchers have been able to delineate key structural features that govern their potency and selectivity.
Anticancer Activity: A Tale of Substituents
Naphthyl-based thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells.[1][3] The SAR studies in this area highlight the following crucial aspects:
-
Influence of Substituents on the Phenyl Ring: The electronic properties and the position of substituents on the phenyl ring attached to the thiourea nitrogen play a pivotal role. Electron-withdrawing groups, such as halogens (Cl, F) and nitro groups, at the para or meta positions generally enhance anticancer activity.[5] Conversely, the introduction of bulky groups can be detrimental to activity.[5]
-
The Naphthyl Moiety: The naphthalene ring itself is a key contributor to the bioactivity, likely through hydrophobic interactions with the target proteins. The position of the thiourea linkage on the naphthalene ring (e.g., 1-naphthyl vs. 2-naphthyl) can also influence the activity profile.
-
Metal Complexation: The formation of metal complexes, for instance with copper, has been shown to significantly enhance the antiproliferative effects.[1][3] These complexes may act through different mechanisms, including the induction of apoptosis and DNA damage.[3]
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Naphthyl-Based Thiourea Derivatives [1][3]
| Compound | R-Group (on Phenyl Ring) | MCF-7 | HCT116 | A549 |
| 2a | H | >20 | >20 | >20 |
| 2i | 4-Cl | <2.9 | <2.9 | <2.9 |
| 2j | 4-F | <2.9 | <2.9 | <2.9 |
| 2k | 4-NO2 | <2.9 | <2.9 | <2.9 |
| 11 (Cu-complex) | - | <1.3 | <1.3 | <1.3 |
| Doxorubicin | (Positive Control) | 1.20 | 1.02 | 0.56 |
Antimicrobial Prowess: Targeting Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents. Naphthalimide-thiourea hybrids, a related class of compounds, have shown potent activity against MDR strains of Staphylococcus aureus (MRSA and VRSA) and Mycobacterium tuberculosis.[6][7]
Key SAR observations in the antimicrobial context include:
-
The Importance of the Thiourea Linker: The replacement of the thiourea group with a urea derivative often leads to a decrease in antibacterial activity, highlighting the critical role of the sulfur atom.[6]
-
Substituents on the Phenyl Ring: Similar to anticancer activity, substitutions on the phenyl ring are crucial. For instance, an unsubstituted phenyl ring in some series showed potent activity, which was lost upon substitution.[6]
-
The Naphthalimide Moiety: The naphthalimide portion of the hybrid molecules is a key pharmacophore, and modifications to this part of the structure can significantly impact activity.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Naphthalimide-Thiourea Derivatives [6]
| Compound | R-Group (on Phenyl Ring) | S. aureus (ATCC 29213) | MRSA | VRSA | M. tuberculosis H37Rv |
| 4a | H | 2 | - | - | - |
| 4l | 4-Cl | 0.125 | - | - | 2 |
| 4m | 4-F | 0.125 | - | - | 4 |
| 17b | 4-CF3 | 0.03125 | 0.06 | 0.06 | - |
Enzyme Inhibition: Targeting Alkaline Phosphatase
Certain naphthyl-based thiourea derivatives have been identified as potent and selective inhibitors of alkaline phosphatase (AP), an enzyme implicated in various diseases, including cancer.[4]
The SAR for AP inhibition reveals that:
-
Hydroxyl Substitution: The presence of a hydroxyl (-OH) group at the ortho position of the phenyl ring leads to a remarkable increase in inhibitory activity. This suggests a specific interaction, possibly a hydrogen bond, with the enzyme's active site.[4]
Table 3: Comparative Alkaline Phosphatase Inhibitory Activity (IC50 in µM) of Selected Naphthalene-Thiourea Conjugates [4]
| Compound | R-Group (on Phenyl Ring) | IC50 (µM) |
| 5a | H | 0.436 |
| 5h | 2-OH | 0.365 |
| KH2PO4 | (Standard Inhibitor) | 5.242 |
Visualizing the Path Forward: Workflow and Logic
To effectively leverage SAR data in drug design, a structured workflow is essential. The following diagram illustrates the logical progression from synthesis to biological evaluation and lead optimization for naphthyl-based thiourea derivatives.
Caption: A workflow diagram illustrating the synthesis, biological evaluation, and optimization of naphthyl-based thiourea derivatives.
Concluding Remarks and Future Directions
The structure-activity relationship studies of naphthyl-based thiourea derivatives have provided invaluable insights into the chemical features required for their biological activities. The ease of synthesis and the modular nature of their structure make them an attractive scaffold for further optimization. Future research should focus on expanding the diversity of substituents, exploring different substitution patterns on the naphthyl ring, and conducting in-depth mechanistic studies to elucidate their precise modes of action. The promising results highlighted in this guide underscore the potential of naphthyl-based thiourea derivatives as a fertile ground for the discovery of next-generation therapeutic agents.
References
- Al-Hourani, B. J., Al-Adhami, K. F., Al-Zoubi, R. M., & Al-Masri, M. R. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(6), 5085–5096. [Link]
- Al-Hourani, B. J., Al-Adhami, K. F., Al-Zoubi, R. M., & Al-Masri, M. R. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Kumar, A., Singh, S., Sharma, S., Kumar, R., & Chopra, S. K. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 15(4), 1145-1158. [Link]
- Saeed, A., Shahid, M., Naureen, S., Khan, M. F., & Iqbal, J. (2023). Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase. Journal of Molecular Structure, 1282, 135205. [Link]
- Al-Masoudi, N. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
- Saeed, A., & Erben, M. F. (2024). Previously marketed naphthalene-based drugs and reported bioactive compounds.
- Chiriac, A. P., Gherase, A. D., & Bratanov, D. I. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3). [Link]
- Kumar, A., Singh, S., Sharma, S., Kumar, R., & Chopra, S. K. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. [Link]
- de Oliveira, C. B., Viana, G. M., Wetler, P., & da Silva, A. D. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(11), 1573. [Link]
- Norashikin, S., & Abdul, A. B. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
Sources
- 1. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In Vivo and In Vitro Models for Testing 1-(1-Naphthyl)-2-thiourea (ANTU) Toxicity
For researchers, scientists, and drug development professionals, selecting the appropriate model system is a critical decision that dictates the relevance, reproducibility, and translational value of toxicity studies. This guide provides an in-depth comparison of in vivo and in vitro models for assessing the toxicity of 1-(1-Naphthyl)-2-thiourea (ANTU), a potent rodenticide known for its specific pulmonary and hepatic toxicity. Herein, we delve into the mechanistic underpinnings of ANTU toxicity, present detailed experimental protocols, and offer a comparative analysis to guide your experimental design.
The Toxicological Profile of ANTU: A Tale of Two Organs
This compound is a classic toxicant primarily targeting the lungs and, to a lesser extent, the liver. Its toxicity is not inherent to the parent compound but arises from its metabolic activation.[1] This bioactivation is a critical consideration when selecting a toxicity testing model, as the model must possess the necessary metabolic machinery to recapitulate the toxic effects observed in a whole organism.
The primary mechanism of ANTU toxicity involves its conversion by cytochrome P450 (CYP450) monooxygenases in the lung and liver to a reactive intermediate.[1] This metabolic process generates atomic sulfur and a reactive metabolite containing the carbonyl carbon of ANTU.[2] These reactive species covalently bind to macromolecules within the cells, leading to a cascade of deleterious events, including decreased mixed-function oxidase activity and a reduction in detectable cytochrome P-450 levels.[1] The ensuing cellular damage manifests as oxidative stress, apoptosis, and, most notably, severe pulmonary edema and pleural effusion.[3]
In Vivo Models: The Gold Standard for Systemic Toxicity Assessment
In vivo models, particularly rodent models like rats, have been instrumental in characterizing the systemic toxicity of ANTU.[3] These models offer the unparalleled advantage of evaluating the integrated response of a whole organism, encompassing absorption, distribution, metabolism, and excretion (ADME) processes, as well as complex inter-organ interactions.
Advantages of In Vivo Models for ANTU Toxicity Testing:
-
Physiological Relevance: In vivo models provide a holistic view of toxicity, capturing the complex interplay between different organ systems that is often missed in simplified in vitro systems.
-
Recapitulation of Pulmonary Edema: The hallmark of ANTU toxicity, pulmonary edema, is a complex physiological response involving changes in vascular permeability and fluid dynamics that can only be fully observed in a living organism.
-
Assessment of Systemic Effects: In vivo studies allow for the simultaneous evaluation of ANTU's effects on multiple organs, including the lungs, liver, and kidneys.[2]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: These models are essential for understanding the relationship between the dose, exposure duration, and the resulting toxic effects over time.
Limitations of In Vivo Models:
-
Ethical Considerations: The use of animals in research raises ethical concerns and is subject to stringent regulations.
-
Cost and Time: In vivo studies are generally more expensive and time-consuming to conduct compared to in vitro assays.
-
Species Differences: While rats are a good model for ANTU-induced pulmonary edema, inter-species variations in metabolism and physiology can sometimes limit the direct extrapolation of findings to humans.
Experimental Protocol: Induction and Assessment of ANTU-Induced Acute Lung Injury in Rats
This protocol outlines the procedure for inducing acute lung injury in rats using ANTU and the subsequent evaluation of pulmonary edema and histopathological changes.
Materials:
-
This compound (ANTU)
-
Vehicle (e.g., olive oil)
-
Male Sprague-Dawley rats (200-250 g)
-
Animal balance
-
Gavage needles
-
Anesthetics (e.g., isoflurane)
-
Dissection tools
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
ANTU Administration:
-
Prepare a suspension of ANTU in the chosen vehicle.
-
Administer a single intraperitoneal (i.p.) injection of ANTU at a dose known to induce pulmonary edema (e.g., 6 mg/kg).[3] A control group should receive an equivalent volume of the vehicle alone.
-
-
Monitoring: Observe the animals for clinical signs of toxicity, such as respiratory distress, lethargy, and cyanosis, at regular intervals.
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 4-6 hours post-injection), euthanize the animals using an approved method.
-
Assessment of Pulmonary Edema:
-
Carefully open the thoracic cavity and collect any pleural fluid.
-
Excise the lungs, blot them dry, and weigh them.
-
Calculate the lung wet-to-dry weight ratio by drying the lungs in an oven at 60°C for 48 hours and re-weighing them. An increased ratio in the ANTU-treated group is indicative of pulmonary edema.
-
-
Histopathological Analysis:
-
Fix the right lung in 10% neutral buffered formalin for at least 24 hours.[4]
-
Process the fixed tissue, embed it in paraffin, and cut 5 µm sections.[5]
-
Stain the sections with Hematoxylin and Eosin (H&E).[6]
-
Examine the stained sections under a light microscope for evidence of lung injury, such as interstitial and alveolar edema, inflammatory cell infiltration, and hyaline membrane formation.[7]
-
In Vitro Models: Unraveling Cellular and Molecular Mechanisms
In vitro models, ranging from simple 2D cell cultures to more complex 3D organoids and organ-on-a-chip systems, offer a powerful platform for dissecting the cellular and molecular mechanisms of ANTU toxicity. These models provide a controlled environment to study specific cellular responses in isolation, enabling high-throughput screening and reducing the reliance on animal testing.
Advantages of In Vitro Models for ANTU Toxicity Testing:
-
Mechanistic Insights: In vitro systems are ideal for investigating the direct effects of ANTU and its metabolites on specific cell types, such as lung epithelial cells and hepatocytes.
-
High-Throughput Screening: These models are amenable to high-throughput formats, allowing for the rapid screening of multiple compounds or concentrations.
-
Reduced Animal Use: In vitro methods align with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.
-
Human-Relevant Systems: The use of human-derived cells and advanced models like organ-on-a-chip can provide more relevant data for predicting human toxicity.
Limitations of In Vitro Models:
-
Lack of Systemic Context: In vitro models cannot replicate the complex physiological environment of a whole organism, including metabolic processes in other organs and immune responses.
-
Metabolic Capacity: Standard cell lines may lack the necessary CYP450 enzyme activity to effectively metabolize ANTU, potentially underestimating its toxicity. The use of primary cells or metabolically competent cell lines like HepG2 can mitigate this limitation.
-
Oversimplification: 2D cell cultures do not fully recapitulate the three-dimensional architecture and cell-cell interactions of native tissues.
Advanced In Vitro Models for Enhanced Physiological Relevance
To bridge the gap between traditional 2D cell cultures and in vivo systems, more sophisticated in vitro models have been developed:
-
3D Lung Organoids: These self-organizing structures derived from primary lung cells or pluripotent stem cells mimic the cellular composition and architecture of the lung, providing a more realistic environment for toxicity testing.
-
Lung-on-a-Chip: These microfluidic devices recapitulate the key functional units of the lung, such as the alveolar-capillary interface, and can incorporate physiological cues like breathing motions and blood flow.
Experimental Protocols: Assessing ANTU Cytotoxicity In Vitro
The following protocols describe standard assays to evaluate the cytotoxic effects of ANTU on cultured lung epithelial cells (e.g., A549) or hepatocytes (e.g., HepG2).
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cultured cells (e.g., A549 or HepG2)
-
96-well plates
-
Complete cell culture medium
-
ANTU stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
ANTU Treatment: Treat the cells with a range of ANTU concentrations for a specific duration (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2 hours or until the formazan crystals are fully dissolved.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of ANTU that inhibits 50% of cell viability).
Protocol 2: LDH Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cultured cells
-
96-well plates
-
Complete cell culture medium
-
ANTU stock solution
-
LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.[9]
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the kit manufacturer's instructions.[10]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.[10]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.
Protocol 3: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cultured cells
-
ANTU stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with ANTU as described previously.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[11]
-
Staining: Resuspend the cells in the binding buffer provided in the kit and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11]
Data Presentation and Comparison
To facilitate a direct comparison between in vivo and in vitro models, quantitative data should be summarized in a clear and structured format.
Table 1: Comparative Toxicity of ANTU in In Vivo and In Vitro Models
| Model System | Endpoint | Value | Reference |
| In Vivo | |||
| Rat | Oral LD50 | 6 mg/kg | [3] |
| Intraperitoneal LD50 | 2.47 mg/kg | [3] | |
| In Vitro | |||
| Human Lung Epithelial Cells (A549) | IC50 (MTT, 24h) | Data not available in searched literature | |
| Human Hepatocytes (HepG2) | IC50 (MTT, 48h) | Data not available in searched literature |
Note: Specific IC50 values for ANTU in the specified in vitro models were not available in the searched literature. This represents a data gap that future studies could address to provide a more direct quantitative comparison.
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathway of ANTU-Induced Toxicity
Experimental Workflow Comparison
Conclusion: An Integrated Approach for Comprehensive Toxicity Assessment
The choice between in vivo and in vitro models for ANTU toxicity testing is not a matter of one being definitively superior to the other; rather, it is a question of selecting the most appropriate tool for the specific research question.
-
In vivo models are indispensable for understanding the systemic effects of ANTU, particularly the development of pulmonary edema, and for conducting regulatory toxicology studies.
-
In vitro models, especially advanced systems like organoids and organ-on-a-chip, are invaluable for elucidating the molecular mechanisms of toxicity, identifying cellular targets, and for higher-throughput screening of potential toxicants or therapeutics.
Ultimately, a comprehensive assessment of ANTU toxicity is best achieved through an integrated approach that leverages the strengths of both model systems. In vitro assays can be used for initial screening and mechanistic studies, with promising or concerning findings further validated in more physiologically relevant in vivo models. This tiered approach not only provides a more complete picture of a compound's toxic potential but also adheres to the ethical principles of reducing animal use in research.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Chandra, J., Samali, A., & Orrenius, S. (2000). Oxidative stress and apoptosis. PubMed.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Wikipedia. (n.d.). α-Naphthylthiourea.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Bio-protocol. (n.d.). Annexin V/PI staining assay.
- protocols.io. (2024). LDH cytotoxicity assay.
- Scirp.org. (n.d.). Reactive oxygen species induced oxidative stress, neuronal apoptosis and alternative death pathways.
- Liu, M., & Li, X. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC.
- ResearchGate. (n.d.). Cell death pathways activated by oxidative stress signal.
- Wang, L., et al. (2022). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. PMC.
- Cambridge University Press. (n.d.). THE EFFECT OF PARTICLE SIZE ON THE TOXICITY OF a-NAPHTHYL THIOUREA (ANTU) TO ALBINO RATS.
- Jack Westin. (n.d.). Mitochondria Apoptosis Oxidative Stress.
- Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.
- CDC. (n.d.). ANTU - IDLH.
- Bio-protocol. (n.d.). Lung Section Staining and Microscopy.
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). PubMed.
- ResearchGate. (2025). Lung Section Staining and Microscopy.
- JoDrugs. (n.d.). ANTU.
- Matute-Bello, G., et al. (2022). A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury. PMC.
- YouTube. (2019). The H&E Staining Protocol.
- African Journal of Biochemistry Research. (2010). Study on Biochemical Indices of Liver Function Tests of Albino Rats Supplemented with Three Sources of Vegetable Oils.
- Oklahoma Center for Respiratory and Infectious Diseases. (n.d.). Standard Operating Procedure for collection, evaluation and histological grading of lungs for research studies.
- MDPI. (2022). Glycemic Responses, Enzyme Activity, and Sub-Acute Toxicity Evaluation of Unripe Plantain Peel Extract in Rats.
- Academic Journals. (2020). Serum total protein concentration and liver enzymes activities in albino rats model administered with ethanolic leaf extract of.
- PubMed. (2012). Quantitative rat liver function test by galactose single point method.
- NIH. (2013). Rat Liver Enzyme Release Depends on Blood Flow-Bearing Physical Forces Acting in Endothelium Glycocalyx rather than on Liver Damage.
- PubMed. (2020). Prediction of acute inhalation toxicity using cytotoxicity data from human lung epithelial cell lines.
- NIH. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka.
- ResearchGate. (2025). Prediction of acute inhalation toxicity using cytotoxicity data from human lung epithelial cell lines.
- Frontiers. (2024). Metabolic reprogramming-driven stratification and therapeutic targeting in lung adenocarcinoma: implications for prognosis and personalized treatment.
- ACS Omega. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines.
- Phcogj.com. (2019). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line.
- MDPI. (2024). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent.
- ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human Hep-G2 cells 48 hours of incubation.
- PubMed. (2022). Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation.
- NIH. (2013). Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells.
- PMC. (2014). Activation of the Acute Inflammatory Response Alters Cytochrome P450 Expression and Eicosanoid Metabolism.
- ResearchGate. (2025). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1.
Sources
- 1. Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 3. JoDrugs. ANTU [jodrugs.com]
- 4. ocrid.okstate.edu [ocrid.okstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1-(1-Naphthyl)-2-thiourea (ANTU)-Induced Pulmonary Edema
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established and emerging alternatives to 1-(1-Naphthyl)-2-thiourea (ANTU) for inducing experimental pulmonary edema. As a senior application scientist, this document moves beyond a simple listing of alternatives to offer in-depth mechanistic insights, detailed experimental protocols, and comparative data to inform your selection of the most appropriate model for your research needs.
Historically, ANTU has been utilized to induce pulmonary edema in animal models due to its potent and rapid effects on the pulmonary vasculature. However, its high toxicity and the availability of more specific and reproducible methods have led researchers to seek alternatives. This guide will explore three prominent alternatives: Lipopolysaccharide (LPS), Oleic Acid (OA), and Bleomycin, comparing their mechanisms, experimental utility, and key outcomes.
Understanding the Benchmark: this compound (ANTU)
ANTU induces pulmonary edema primarily by causing direct endothelial injury in the pulmonary capillaries. This leads to increased vascular permeability and the subsequent leakage of fluid and proteins into the interstitial and alveolar spaces. The process is characterized by a rapid onset of edema, typically within hours of administration.
Mechanism of Action
The toxicity of ANTU is linked to its metabolism by cytochrome P450 monooxygenases in the liver and lungs, leading to the formation of reactive metabolites. These metabolites are thought to damage endothelial cells, though the precise signaling cascade is not fully elucidated.
Key Alternatives for Inducing Non-Cardiogenic Pulmonary Edema
The following sections detail the mechanisms, advantages, disadvantages, and experimental protocols for three widely used alternatives to ANTU.
Lipopolysaccharide (LPS)
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), of which pulmonary edema is a key feature.
Mechanism of Action: LPS primarily acts through the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] Binding of LPS to TLR4 on immune cells, such as alveolar macrophages, and endothelial cells initiates a signaling cascade involving adaptor proteins like MyD88 and TRIF.[3] This leads to the activation of transcription factors, notably NF-κB and AP-1, which upregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[4][5] This inflammatory cascade increases the permeability of the alveolar-capillary barrier, resulting in protein-rich pulmonary edema.[6]
Advantages:
-
Clinically Relevant: The inflammatory response induced by LPS mimics aspects of sepsis-induced ALI in humans.
-
Reproducible: Standardized LPS preparations are commercially available, leading to consistent results.
-
Well-Characterized: The signaling pathways and downstream effects of LPS are extensively studied.
Disadvantages:
-
Systemic Effects: Depending on the administration route, LPS can induce a systemic inflammatory response, which may confound the study of lung-specific mechanisms.
-
Indirect Injury: The lung injury is primarily a consequence of the inflammatory response rather than a direct toxic effect on the endothelium.
Oleic Acid (OA)
Intravenous administration of oleic acid, an unsaturated fatty acid, is a well-established method for inducing acute lung injury that closely resembles fat embolism syndrome.
Mechanism of Action: Oleic acid is directly toxic to endothelial and epithelial cells in the lung.[7][8] It is believed to disrupt cell membranes and increase vascular permeability.[7] Additionally, OA can inhibit the Na/K-ATPase, which is crucial for alveolar fluid clearance, thereby exacerbating edema formation.[9][10] The inflammatory response to OA involves the production of lipid mediators like leukotrienes and prostaglandins.[8] Some studies suggest the involvement of the ERK signaling pathway in OA-induced lung injury.[8]
Advantages:
-
Rapid Onset: Induces pulmonary edema and respiratory distress within hours.
-
Direct Injury Model: Provides a model of direct endothelial and epithelial damage.
-
Clinically Relevant: Mimics fat embolism syndrome.
Disadvantages:
-
Hemodynamic Instability: Can cause significant drops in blood pressure and cardiac output.[7]
-
Variability: The severity of injury can be variable depending on the preparation and administration of the oleic acid emulsion.
Bleomycin
Bleomycin, an antineoplastic agent, is widely used to induce pulmonary fibrosis, but in the acute phase following administration, it also causes significant lung injury and edema.[8][11]
Mechanism of Action: Bleomycin's toxicity is attributed to its ability to cause DNA strand breaks, leading to cell cycle arrest and apoptosis, particularly in alveolar epithelial cells.[12] This initial injury triggers an inflammatory response characterized by the influx of immune cells and the release of pro-inflammatory cytokines. A key signaling pathway involved is the activation of TGF-β, which plays a central role in the subsequent fibrotic response.[11][13] The NF-κB pathway is also activated, contributing to the inflammatory cascade.[11][13]
Advantages:
-
Model for Fibrosis Progression: Allows for the study of the transition from acute lung injury and edema to chronic fibrosis.
-
Well-Established: A vast body of literature exists on the use of bleomycin to study lung injury and fibrosis.
Disadvantages:
-
Delayed Edema Peak: The peak of pulmonary edema may be delayed compared to LPS or oleic acid.
-
Primary Use for Fibrosis: The model is more commonly used for studying fibrosis, and the acute edema phase may be less pronounced than in other models.
-
Toxicity: Can cause significant animal distress and mortality.
Comparative Performance Data
The following table summarizes key experimental data from rodent models to facilitate a direct comparison of the different inducers of pulmonary edema. Note: Values can vary depending on the specific experimental conditions (e.g., animal strain, dose, time point).
| Parameter | This compound (ANTU) | Lipopolysaccharide (LPS) | Oleic Acid (OA) | Bleomycin |
| Typical Dose (Rodent) | 5-10 mg/kg, i.p. (rat) | 1-5 mg/kg, i.t. or 10-20 mg/kg, i.p. (mouse)[14] | 0.075-0.15 mL/kg, i.v. (rat) | 1-5 U/kg, i.t. (mouse) |
| Time to Peak Edema | 2-6 hours | 24-48 hours | 4-8 hours | 3-7 days |
| Lung Wet/Dry Weight Ratio | ~6.0 - 8.0 | ~5.5 - 7.5[15][16] | ~6.0 - 8.5[17] | ~5.0 - 6.5 |
| BALF Protein (mg/mL) | > 2.0 | ~1.0 - 2.5[18] | > 2.0 | ~0.5 - 1.5 |
| Key Cytokines Upregulated | TNF-α, IL-6 | TNF-α, IL-6, IL-1β, MCP-1[14][19] | IL-6, TNF-α | TGF-β, TNF-α, IL-1β, IL-6[11] |
Experimental Protocols and Workflows
General Considerations for Animal Models of Pulmonary Edema
-
Animal Species and Strain: Rodents (mice and rats) are most commonly used. The choice of strain can influence the inflammatory response and susceptibility to injury.
-
Route of Administration: Intratracheal (i.t.) or intranasal (i.n.) administration delivers the agent directly to the lungs, while intraperitoneal (i.p.) or intravenous (i.v.) administration results in systemic exposure.
-
Endpoint Analysis: Key readouts include lung wet-to-dry weight ratio to quantify edema, total protein and cell counts in bronchoalveolar lavage fluid (BALF) to assess permeability and inflammation, and histological analysis of lung tissue.[20]
Step-by-Step Methodologies
-
Animal Preparation: Acclimatize C57BL/6 mice (8-12 weeks old) for at least one week.
-
LPS Preparation: Dissolve LPS (from E. coli O111:B4) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.
-
Administration: Anesthetize the mouse with isoflurane. For intratracheal instillation, carefully expose the trachea and inject 50 µL of the LPS solution (50 µ g/mouse ). For intraperitoneal injection, administer 200 µL of a 1 mg/mL solution (10 mg/kg).
-
Monitoring: Monitor animals for signs of respiratory distress.
-
Endpoint Analysis (24-48 hours post-LPS):
-
Euthanize the mouse.
-
Collect BALF by lavaging the lungs with sterile saline.
-
Excise the lungs. Use one lung for wet-to-dry weight ratio analysis and the other for histology or homogenization for cytokine analysis.
-
-
Animal Preparation: Acclimatize Sprague-Dawley rats (250-300g) for at least one week.
-
OA Preparation: Prepare an emulsion of oleic acid in sterile saline containing a small amount of bovine serum albumin (BSA) to aid in emulsification.
-
Administration: Anesthetize the rat and cannulate the jugular vein. Infuse the oleic acid emulsion slowly at a dose of 0.1 mL/kg.
-
Monitoring: Monitor hemodynamic parameters (blood pressure, heart rate) and respiratory rate.
-
Endpoint Analysis (4-6 hours post-OA):
-
Euthanize the rat.
-
Perform BALF collection.
-
Excise the lungs for wet-to-dry weight ratio and histological analysis.
-
-
Animal Preparation: Acclimatize C57BL/6 mice (8-10 weeks old) for at least one week.
-
Bleomycin Preparation: Dissolve bleomycin sulfate in sterile saline to a concentration of 1 U/mL.
-
Administration: Anesthetize the mouse and administer 1-5 U/kg of bleomycin via intratracheal instillation.
-
Monitoring: Monitor body weight and signs of respiratory distress over the course of the study.
-
Endpoint Analysis (Day 3-7 for acute edema):
-
Euthanize the mouse.
-
Collect BALF.
-
Excise the lungs for wet-to-dry ratio, hydroxyproline content (as a measure of collagen deposition in later stages), and histology.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: ANTU-induced pulmonary edema pathway.
Caption: LPS-induced inflammatory signaling cascade.
Caption: Mechanism of oleic acid-induced lung injury.
Caption: General experimental workflow for pulmonary edema models.
Conclusion and Recommendations
The choice of an alternative to ANTU for inducing pulmonary edema depends on the specific research question.
-
For studies focused on inflammation-mediated lung injury that mimics sepsis, LPS is the most suitable model due to its well-defined inflammatory pathways.
-
For research on direct endothelial and epithelial injury , such as in fat embolism syndrome, oleic acid provides a rapid and relevant model, although careful control of hemodynamics is necessary.
-
When investigating the progression from acute lung injury to fibrosis , bleomycin is the established standard, offering insights into the chronic sequelae of initial pulmonary edema and inflammation.
By understanding the distinct mechanisms and experimental considerations of each model, researchers can select the most appropriate tool to advance the development of therapeutics for pulmonary edema and related lung injuries.
References
- American Thoracic Society. (2011). An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals. American Journal of Respiratory Cell and Molecular Biology, 44(5), 725-738. [Link]
- Gong, H., & Ma, P. (2015). Acute Respiratory Distress Syndrome: Role of Oleic Acid-Triggered Lung Injury and Inflammation.
- Matute-Bello, G., Downey, G., Moore, B. B., Groshong, S. D., Martin, T. R., & Standiford, T. J. (2011). An official American Thoracic Society workshop report: features and measurements of experimental acute lung injury in animals. American journal of respiratory cell and molecular biology, 44(5), 725–738. [Link]
- Chen, K., & Chen, X. (2022). Inhibiting toll-like receptor 4 signaling ameliorates pulmonary fibrosis during acute lung injury induced by lipopolysaccharide: an experimental study.
- American Thoracic Society. (2022). Update on the Features and Measurements of Experimental Acute Lung Injury in Animals: An Official American Thoracic Society Workshop Report. American Journal of Respiratory Cell and Molecular Biology, 66(3), e1-e14. [Link]
- Akira, S., & Takeda, K. (2004). Toll-like receptor signalling.
- Rojas, M., Woods, C. R., Luo, M., Mora, A. L., & Brigham, K. L. (2005). Physiologic, Biochemical, and Imaging Characterization of Acute Lung Injury in Mice. American Journal of Respiratory Cell and Molecular Biology, 33(3), 318-325. [Link]
- Goodman, R. B., Pugin, J., Lee, J. S., & Matthay, M. A. (2003). Cytokine-mediated inflammation in acute lung injury. Cytokine & growth factor reviews, 14(6), 523–535. [Link]
- Hay, J., Sivan, V., & Hkejda, A. (1999). Bleomycin-Mediated Pulmonary Toxicity: Evidence for a p53-Mediated Response. American Journal of Respiratory Cell and Molecular Biology, 21(1), 108-115. [Link]
- Lan, H. Y. (2014). Latent transforming growth factor-β1 protects against bleomycin-induced lung injury in mice. American journal of respiratory cell and molecular biology, 50(2), 441–450. [Link]
- Matute-Bello, G., Frevert, C. W., & Martin, T. R. (2008). Animal models of acute lung injury. American Journal of Physiology-Lung Cellular and Molecular Physiology, 295(3), L379-L399. [Link]
- Fitzgerald, K. A., & Kagan, J. C. (2020). Toll-like receptors and the control of immunity. Cell, 180(6), 1044-1066.
- Standiford, T. J., & Ward, P. A. (2016). Role of chemokines in the pathogenesis of acute lung injury. The Journal of Immunology, 196(6), 2465-2472. [Link]
- Gu, Y., & Wang, Q. (2020). Transcription factor-mediated signaling pathways' contribution to the pathology of acute lung injury and acute respiratory distress syndrome. Experimental and Therapeutic Medicine, 20(6), 1. [Link]
- Saldias, F., Lipe, E., & Larrondo, F. (2013). Oleic acid inhibits lung Na/K-ATPase in mice and induces injury with lipid body formation in leukocytes and eicosanoid production. PLoS One, 8(10), e77679. [Link]
- Wang, L., Zhang, H., & Chen, H. (2019). Comparison of wet/dry weight ratio of lung tissues of rats in each group.
- Matalon, S., & Lazrak, A. (2006). Oleic acid inhibits alveolar fluid reabsorption: a role in acute respiratory distress syndrome?. American journal of respiratory and critical care medicine, 174(11), 1188–1190. [Link]
- Matute-Bello, G., & Matthay, M. A. (2001). Animal models of acute lung injury. American journal of physiology. Lung cellular and molecular physiology, 281(4), L779–L781. [Link]
- Avanafil as a Novel Therapeutic Agent Against LPS-Induced Acute Lung Injury via Increasing CGMP to Downregulate the TLR4-NF-κB-NLRP3 Inflammasome Signaling Pathway. (2022).
- Lee, J. C., & Lee, K. M. (2022). Immune Mechanisms of Pulmonary Fibrosis with Bleomycin. International Journal of Molecular Sciences, 23(19), 11538. [Link]
- Matute-Bello, G., & Martin, T. R. (2003). Animal Models of Acute Lung Injury. American Thoracic Society. [Link]
- Melior Discovery. (n.d.). Pulmonary Edema Model.
- Prevention of influenza-induced lung injury in mice overexpressing extracellular superoxide dismutase. (2004).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting toll-like receptor 4 signaling ameliorates pulmonary fibrosis during acute lung injury induced by lipopolysaccharide: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting TLR4 Signaling to Blunt Viral-Mediated Acute Lung Injury [frontiersin.org]
- 4. The Role of TGF-β in Bleomycin Induced Pulmonary Fibrosis | Semantic Scholar [semanticscholar.org]
- 5. Immune Mechanisms of Pulmonary Fibrosis with Bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy [mdpi.com]
- 7. Mechanisms involved in acute lung edema induced in dogs by oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Oleic acid inhibits lung Na/K-ATPase in mice and induces injury with lipid body formation in leukocytes and eicosanoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleic acid inhibits alveolar fluid reabsorption: a role in acute respiratory distress syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Latent transforming growth factor-β1 protects against bleomycin-induced lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase metabolites contribute to oleic acid-induced lung edema by a pressure effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemin attenuates bleomycin-induced lung fibrosis in mice by regulating the TGF-β1/MAPK and AMPK/SIRT1/PGC-1α/HO-1/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Physiologic, Biochemical, and Imaging Characterization of Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytokine-mediated inflammation in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of Novel Thiourea Derivatives Against the Archetype 1-(1-Naphthyl)-2-thiourea
A Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Enduring Versatility of the Thiourea Scaffold in Medicinal Chemistry
The thiourea moiety, a structurally simple yet functionally versatile pharmacophore, has been a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its unique ability to engage in hydrogen bonding and coordinate with metal ions has rendered it a privileged scaffold in medicinal chemistry, leading to the discovery of potent anticancer, antimicrobial, and antiviral agents.[3][4][5] This guide provides a comparative analysis of two novel thiourea derivatives, one with promising anticancer activity and another with significant antimicrobial properties, against the well-established, albeit toxic, benchmark compound, 1-(1-Naphthyl)-2-thiourea (ANTU).
Historically, ANTU gained prominence as a potent rodenticide.[6][7] Its mechanism of action, involving metabolic activation to a cytotoxic intermediate, highlights the potential for profound biological effects inherent in the thiourea core.[8] While its toxicity precludes its use as a therapeutic agent, ANTU serves as a crucial reference point for understanding the structure-activity relationships and toxicological profiles of new thiourea-based drug candidates. This guide will delve into the synthesis, biological activity, and mechanistic underpinnings of these next-generation thiourea derivatives, offering a comprehensive perspective for researchers and drug development professionals.
The Benchmark: this compound (ANTU)
This compound is a white, crystalline powder historically used as a rodenticide.[6][7] Its potent toxicity, particularly in rodents, has made it a subject of extensive toxicological research.
Synthesis of ANTU
The synthesis of ANTU is typically achieved through the reaction of 1-naphthylamine hydrochloride with ammonium thiocyanate.[7] An alternative method involves the reaction of 1-naphthyl isothiocyanate with ammonia.[7]
Experimental Protocol: Synthesis of this compound (ANTU)
A general laboratory-scale synthesis of ANTU is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthylamine hydrochloride in water.
-
Addition of Thiocyanate: Add an equimolar amount of ammonium thiocyanate to the solution.
-
Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline this compound.[9]
Mechanism of Action and Toxicity
ANTU's toxicity is a result of its metabolic activation in the liver and lungs.[8] Cytochrome P450 enzymes metabolize ANTU to its oxygen analog, α-naphthylurea (ANU), and a reactive atomic sulfur species. While ANU is relatively non-toxic, the reactive sulfur intermediate is believed to covalently bind to cellular macromolecules, leading to cellular damage.[8] This process results in increased permeability of lung capillaries, leading to pulmonary edema and pleural effusion, which are the primary causes of death in ANTU poisoning.[6][7]
The oral LD50 of ANTU varies significantly between species, with dogs having a high susceptibility (0.38 mg/kg).[6] The lethal dose in humans is estimated to be around 4 g/kg.[6]
New Frontiers: Novel Thiourea Derivatives with Therapeutic Potential
The inherent biological activity of the thiourea scaffold has been harnessed by medicinal chemists to design novel derivatives with improved therapeutic indices. Here, we benchmark two such derivatives against ANTU.
Derivative 1: A Promising Anticancer Agent
A class of N,N'-diarylthiourea derivatives has demonstrated significant potential as anticancer agents.[10][11] For this guide, we will focus on a representative compound from this class. These compounds often exhibit cytotoxicity against a range of cancer cell lines, with mechanisms of action that include the induction of apoptosis and cell cycle arrest.[5][10]
Synthesis of a Representative Anticancer Thiourea Derivative
The synthesis of N,N'-diarylthioureas is generally achieved by the reaction of an appropriately substituted aniline with carbon disulfide in the presence of a base, followed by reaction with another aniline derivative. A more direct route involves the reaction of an aryl isothiocyanate with an arylamine.
Experimental Protocol: General Synthesis of N,N'-Diarylthioureas
-
Formation of Isothiocyanate (if not commercially available): A primary arylamine is treated with thiophosgene or a related reagent in an inert solvent to yield the corresponding aryl isothiocyanate.
-
Coupling Reaction: The aryl isothiocyanate is then reacted with a second arylamine in a suitable solvent like acetone or N,N-dimethylformamide (DMF).[12]
-
Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or with gentle heating. Progress is monitored by TLC.
-
Isolation and Purification: Once the reaction is complete, the product is often isolated by precipitation upon addition of water or by solvent evaporation. The crude product is then purified by recrystallization or column chromatography to yield the pure N,N'-diarylthiourea derivative.[12][13]
Anticancer Activity and Mechanism
Many N,N'-diarylthiourea derivatives have shown potent cytotoxic activity against various human cancer cell lines. For instance, certain derivatives have exhibited IC50 values in the low micromolar range against colon, prostate, and leukemia cell lines.[10] The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and inhibition of key signaling pathways such as the EGFR pathway.[5][10]
Derivative 2: A Novel Antimicrobial Agent
The thiourea scaffold is also a key component of numerous compounds with potent antimicrobial activity. We will consider a representative N-benzoyl-N'-(substituted phenyl)thiourea derivative for our comparison. These compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][14][15]
Synthesis of a Representative Antimicrobial Thiourea Derivative
The synthesis of these acylthiourea derivatives typically involves the reaction of an acid chloride with a thiocyanate salt to form an in-situ acyl isothiocyanate, which is then reacted with an amine.
Experimental Protocol: General Synthesis of N-Acyl-N'-Arylthioureas
-
Formation of Acyl Isothiocyanate: An aroyl chloride is reacted with potassium or ammonium thiocyanate in an inert solvent such as acetone. This generates the aroyl isothiocyanate intermediate.
-
Reaction with Amine: A primary arylamine is added to the reaction mixture containing the in-situ generated aroyl isothiocyanate.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours.
-
Isolation and Purification: The product usually precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.[16]
Antimicrobial Activity and Mechanism
N-benzoyl-N'-(substituted phenyl)thiourea derivatives have demonstrated significant antimicrobial activity. For example, compounds with halogen substitutions on the phenyl ring have shown potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[2][15] The mechanism of action for these compounds is still under investigation but is thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.
Comparative Performance Analysis
A direct comparison of the biological activities of ANTU and the new therapeutic derivatives is challenging due to their vastly different primary applications. ANTU's potent, non-specific toxicity makes it unsuitable for therapeutic use, while the new derivatives have been designed for targeted biological effects with an acceptable safety profile. The following table summarizes their key characteristics to facilitate a comparative understanding.
| Feature | This compound (ANTU) | Representative Anticancer Thiourea Derivative | Representative Antimicrobial Thiourea Derivative |
| Primary Application | Rodenticide[6][7] | Anticancer Agent[10] | Antimicrobial Agent[2][14] |
| Mechanism of Action | Metabolic activation to a reactive species causing widespread cellular damage, particularly in the lungs.[8] | Induction of apoptosis, cell cycle arrest, and inhibition of specific signaling pathways (e.g., EGFR).[5][10] | Disruption of microbial cell integrity or inhibition of essential microbial enzymes.[17] |
| Target Organisms/Cells | Primarily rodents; toxic to a wide range of mammalian cells.[6] | Various human cancer cell lines (e.g., colon, prostate, leukemia).[10] | Gram-positive and Gram-negative bacteria, and fungi.[2][15] |
| Potency | High toxicity (LD50 in dogs: 0.38 mg/kg).[6] | High potency (IC50 values often in the low µM range against cancer cells).[10] | High potency (MIC values often in the low µg/mL range against microbes).[2][15] |
| Safety Profile | Extremely hazardous; high mammalian toxicity.[6] | Designed for selectivity towards cancer cells over normal cells to minimize side effects.[10] | Designed for selective toxicity against microbes with minimal host toxicity. |
Standardized Experimental Protocols for Benchmarking
To ensure the reproducibility and comparability of data, standardized assays are crucial. Below are detailed protocols for the evaluation of cytotoxicity and antimicrobial activity, which are central to the characterization of these thiourea derivatives.
Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of the thiourea derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][22]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-600 nm.[18][20]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][23][24]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the thiourea derivative in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (or another appropriate broth).[23][25]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., from an overnight culture) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[23]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.[23][26]
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[23][24]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and evaluation workflows.
Caption: General synthesis workflow for thiourea derivatives.
Caption: Workflow for biological evaluation of thiourea derivatives.
Conclusion: A Paradigm Shift from Toxicity to Targeted Therapy
The journey from the broad-spectrum toxicity of this compound to the targeted efficacy of modern thiourea derivatives encapsulates a significant evolution in medicinal chemistry. While ANTU serves as a stark reminder of the potent biological activity inherent in the thiourea scaffold, the new generation of derivatives demonstrates how this potency can be refined and directed towards specific therapeutic targets. The anticancer and antimicrobial compounds highlighted in this guide exemplify the successful transformation of a toxic chemical entity into promising drug candidates with high efficacy and improved safety profiles. Continued exploration of the thiourea scaffold, guided by rational drug design and robust preclinical evaluation, holds immense promise for the development of novel therapeutics to address unmet medical needs.
References
- Wikipedia. (n.d.). α-Naphthylthiourea. In Wikipedia.
- ResearchHub. (2024, April 2).
- CLYTE Technologies. (2025, December 24).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Odularu, A. T., et al. (2021). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. Open Chemistry, 19(1), 511-518. [Link]
- CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
- SciSpace. (2021). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. SciSpace. [Link]
- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. [Link]
- Wikipedia. (n.d.). α-Naphthylthiourea. In Wikipedia.
- Berkebile, J. M., & Fries, A. H. (1948). Preparation of ANTU (a-naphthylthiourea) from naphthalene.
- Chemchart. (n.d.). This compound (86-88-4). Chemchart. [Link]
- Chouchene, K., et al. (2017). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molecules, 22(10), 1698. [Link]
- Chifiriuc, M. C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-580. [Link]
- Khalid, M. W. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes.
- Hilaris Publisher. (2020, May 31). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. [Link]
- PubMed. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. [Link]
- Boyd, M. R., & Neal, R. A. (1976). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Drug Metabolism and Disposition, 4(4), 314-322.
- MDPI. (2020). Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]
- Kumar, V., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-cancer agents in medicinal chemistry, 15(2), 163–175. [Link]
- Wujec, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11634. [Link]
- National Institutes of Health. (2022, February 9). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations.
- Chen, J., et al. (2008). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. Chemotherapy, 54(6), 463-474. [Link]
- Wikiwand. (n.d.). α-Naphthylthiourea. Wikiwand. [Link]
- MDPI. (2023, September 3). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]
- MDPI. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N'-Bis(4-chlorophenyl)thiourea | 1220-00-4 [amp.chemicalbook.com]
- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchhub.com [researchhub.com]
- 19. clyte.tech [clyte.tech]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of 1-(1-Naphthyl)-2-thiourea: A Guide for Laboratory Professionals
Immediate Safety Considerations: Understanding the Hazard
1-(1-Naphthyl)-2-thiourea is classified by the Environmental Protection Agency (EPA) as an acute hazardous waste, bearing the waste code P072.[2][3] This designation underscores its high toxicity and necessitates a more rigorous disposal pathway than for other hazardous materials. Exposure routes include inhalation of dust, skin contact, and ingestion, with the latter being particularly dangerous.[1][4]
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Fatal if swallowed. | [1][5][6] |
| Carcinogenicity | Suspected of causing cancer. | [1] |
| UN Number | UN1651 | [1][6][7] |
| Hazard Class | 6.1 (Toxic Solid) | [1][6][7] |
| Packing Group | II | [1][6] |
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a lab coat, and safety goggles with a face shield.[4][8] All handling of solid this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal facility.[1][6][9] On-site chemical neutralization is not recommended due to the high toxicity of the compound and the potential for hazardous reactions. The following steps outline the process for preparing this material for collection by a certified waste management provider.
Part 1: Waste Segregation and Containerization
-
Isolate the Waste: All waste streams containing this compound must be segregated from other laboratory waste. This includes:
-
Unused or expired solid chemical.
-
Contaminated labware (e.g., weighing boats, spatulas, pipette tips).
-
Contaminated PPE (gloves, bench paper, etc.).
-
Solutions containing this compound.
-
-
Select Appropriate Containers:
-
Solid Waste: Use a dedicated, leak-proof, and sealable container clearly labeled for this compound solid waste. A wide-mouth plastic or glass container with a screw-top lid is suitable. Ensure the container is compatible with the chemical; high-density polyethylene (HDPE) is a common choice.
-
Contaminated Sharps: Any sharps, such as needles or broken glassware, must be placed in a designated sharps container.
-
Liquid Waste: Solutions should be collected in a compatible, leak-proof container with a secure screw cap.
-
-
Labeling: Every waste container must be labeled with a "Hazardous Waste" label as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The EPA Waste Code: "P072."
-
An indication of the hazards (e.g., "Toxic," "Carcinogen").
-
The accumulation start date.
-
Part 2: Managing Spills and Decontamination
In the event of a spill, immediate and careful action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: This should include a respirator with a particulate filter for solid spills.[4]
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[10] If appropriate, moisten the material slightly to prevent dusting.[4]
-
For Liquids: Use chemical absorbent pads or other suitable absorbent materials to contain the spill, working from the outside in.[11]
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a decontamination solution. A common practice for many chemicals is to use a detergent and water solution, followed by a rinse with water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste in the same container as the spill cleanup debris.
-
-
Decontaminate Equipment: Any equipment used in the cleanup process must be thoroughly decontaminated or disposed of as hazardous waste.
Part 3: Storage and Collection
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not allow the waste to accumulate beyond the limits specified by your institution and regulatory agencies.
Disposal Workflow Diagram
Caption: Figure 1. Decision workflow for the disposal of this compound.
The "Lab Pack" Approach for Multiple Small Containers
For laboratories with multiple small containers of various waste chemicals, a "lab pack" is the standard method for disposal.[1][5][8] This process involves:
-
Inventory and Segregation: Creating a detailed inventory of all waste chemicals and segregating them based on chemical compatibility.[1][4] this compound should not be packed with incompatible materials such as strong oxidizing agents or silver nitrate.
-
Packaging: Placing the segregated containers into a larger, DOT-approved drum (often 55 gallons) with absorbent material like vermiculite to prevent breakage and absorb any leaks.[4][5]
-
Documentation and Transport: The hazardous waste contractor will then complete the necessary paperwork and transport the lab pack to a licensed treatment, storage, and disposal facility (TSDF).[8]
It is crucial to rely on your institution's EHS department or a contracted hazardous waste management company to perform the final lab packing, as they are trained in the specific regulatory requirements for packaging and transportation.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and contribute to a culture of responsibility within the scientific community.
References
- Chem Klean. (n.d.). Comprehensive Guide to Lab Packing. [Link]
- Hazardous Waste Experts. (2015, January 29). Lab Pack Disposal 101: Schools and Universities. [Link]
- CP Lab Safety. (n.d.). This compound, 25g, Each. [Link]
- Centers for Disease Control and Prevention. (2014, July 1). alpha-NAPHTHYLTHIOUREA - International Chemical Safety Cards - NIOSH. [Link]
- Svarovsky, S. A., Simoyi, R. H., & Makarov, S. V. (2000). Reactive oxygen species in aerobic decomposition of thiourea dioxides. Journal of the Chemical Society, Dalton Transactions, (4), 535-541.
- Luo, Y., Kustin, K., & Epstein, I. R. (2001). Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A, 105(43), 9849–9854.
- Southwestern University. (n.d.).
- Shaw, W. H. R., & Walker, D. G. (1956). The Decomposition of Thiourea in Water Solutions. Journal of the American Chemical Society, 78(22), 5769–5772.
- Makarov, S. V., & Simoyi, R. H. (2014). Recent Developments in the Chemistry of Thiourea Oxides. Current Organic Chemistry, 18(1), 2–19.
- University of Tennessee Knoxville. (n.d.).
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. [Link]
- University of California, Santa Cruz. (n.d.). SPILL CLEANUP QUICK REFERENCE. [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
- PubChem. (n.d.). Alpha-Naphthylthiourea. [Link]
- NIST. (n.d.). Thiourea, 1-naphthalenyl-. [Link]
- West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
Sources
- 1. Effective Lab Packing for Hazardous Waste [emsllcusa.com]
- 2. southwestern.edu [southwestern.edu]
- 3. Thiourea, 1-naphthalenyl- [webbook.nist.gov]
- 4. Chemical Lab Packing | Pollution Control Inc. | USA [pollutioncontrolinc.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lab Pack Chemical Packaging | Safe Hazardous Waste Disposal [allsource-environmental.com]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. This compound, 5G | Labscoop [labscoop.com]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
A Senior Application Scientist's Guide to Handling 1-(1-Naphthyl)-2-thiourea (ANTU)
As laboratory professionals, our commitment to pioneering research is intrinsically linked to our unwavering dedication to safety. The handling of potent compounds like 1-(1-Naphthyl)-2-thiourea, also known as ANTU (CAS No. 86-88-4), demands a comprehensive understanding of its hazard profile and the meticulous implementation of safety protocols. This guide provides essential, field-tested procedures for the safe handling, emergency management, and disposal of ANTU, ensuring the protection of personnel and the integrity of our research environment.
Hazard Assessment: Understanding the Adversary
ANTU is a white to off-white or gray crystalline powder with no odor and a bitter taste.[1] It is classified as a highly toxic substance, primarily used as a rodenticide, a function that underscores its biological potency.[1][2] The primary routes of exposure are inhalation of the dust, ingestion, and skin contact.[3]
The acute toxicity of ANTU is of paramount concern. It is designated as "Fatal if swallowed" (Acute Oral Toxicity, Category 2).[4][5] Ingestion can lead to severe health effects, including massive pulmonary edema (fluid accumulation in the lungs) and pleural effusion, which can develop within hours.[2][3] Symptoms may include weakness, shortness of breath, coughing, and bluish discoloration of the skin (cyanosis).[3] Beyond its acute effects, ANTU is also "Suspected of causing cancer" (Carcinogenicity, Category 2), necessitating long-term precautions to minimize exposure.[4][5]
The causality behind its toxicity involves increasing the permeability of lung capillaries, leading to the dangerous fluid buildup.[2][3] This mechanism highlights why preventing internal exposure through ingestion or inhalation is the most critical safety objective.
| Key Hazard Information for ANTU (C₁₁H₁₀N₂S) [1][2][5] | |
| Physical State | White to gray crystalline powder |
| Primary Hazards | Fatal if swallowed, Suspected of causing cancer, Acute Toxicant |
| NIOSH REL (10-hr TWA) | 0.3 mg/m³ |
| NIOSH IDLH | 100 mg/m³ |
| LD₅₀ (Oral, Dog) | 0.38 mg/kg |
| Melting Point | 193 - 197 °C (379.4 - 386.6 °F) |
| Solubility in Water | 600 mg/L |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the severe hazards of ANTU, a multi-layered PPE strategy is mandatory. Engineering controls, such as a chemical fume hood, are the primary line of defense, but appropriate PPE provides the essential final barrier between the researcher and the chemical.
-
Respiratory Protection : Due to the fine, dusty nature of the powder and its inhalation toxicity, respiratory protection is crucial.
-
Requirement : A NIOSH-approved N95, N100, or P100 particulate respirator is the minimum requirement for weighing and handling the solid. These should be used in compliance with OSHA regulations (29 CFR 1910.134).[4] If there is a risk of generating significant aerosols or working outside of a fume hood (not recommended), a full-face air-purifying respirator (APR) or a powered air-purifying respirator (PAPR) with particulate filters should be used.
-
Causality : The small particle size of ANTU powder makes it easily airborne. A particulate respirator physically blocks these particles from entering the respiratory tract, preventing the onset of pulmonary edema.[3]
-
-
Hand Protection :
-
Requirement : Wear compatible, chemical-resistant gloves, such as nitrile or butyl rubber. Double-gloving is a recommended best practice to provide an additional layer of protection against tears and contamination.
-
Causality : Although oral toxicity is the primary concern, absorption through the skin is a potential route of exposure.[3] Gloves prevent direct contact and subsequent accidental ingestion from contaminated hands. Always wash hands thoroughly after removing gloves.[4]
-
-
Eye and Face Protection :
-
Requirement : ANSI Z87.1-compliant safety glasses with side shields are the minimum. However, given the fine powder nature of ANTU, chemical splash goggles are strongly recommended to prevent dust from entering the eyes.[4] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing or dust generation.
-
Causality : ANTU powder can cause mechanical irritation to the eyes. Goggles provide a seal around the eyes, offering superior protection against airborne particulates compared to safety glasses.[1]
-
-
Body Protection :
-
Requirement : A fully buttoned lab coat is mandatory. For operations with a higher potential for contamination, such as large-scale handling or spill cleanup, a disposable chemical-resistant gown or coveralls should be worn.[4] Ensure clothing provides full coverage.
-
Causality : Protective clothing prevents the contamination of personal garments and skin, reducing the risk of take-home exposure and direct skin contact.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, pre-defined workflow minimizes the risk of exposure during routine handling of ANTU. All work with ANTU powder must be conducted within a certified chemical fume hood to contain any airborne particles.[5]
Workflow for Handling Solid ANTU
Caption: Step-by-step workflow for the safe handling of ANTU powder.
Emergency Procedures: Spill Management Protocol
Accidents can happen, and a rapid, informed response is critical to mitigating the consequences of a spill. The immediate priority is to prevent the dispersal of the powder and protect personnel.
Spill Response Decision Tree
Caption: Decision tree for responding to an ANTU spill.
Detailed Spill Cleanup Steps (Minor Spill):
-
Evacuate and Alert : Ensure all non-essential personnel leave the immediate area. Inform your supervisor.[6]
-
Don PPE : Before attempting cleanup, don the appropriate PPE, including a respirator, chemical goggles, a protective gown, and double gloves.[7]
-
Contain Dust : Do not sweep dry powder . This will aerosolize the toxic dust. Gently cover the spill with paper towels and dampen them slightly with water to prevent the powder from becoming airborne.[8]
-
Collect Material : Using a scoop or tongs, carefully place the contaminated towels and powder into a heavy-duty, sealable plastic bag.[7]
-
Decontaminate : Wipe the spill area with a wet paper towel.[7] A subsequent wipe-down with a suitable laboratory detergent is recommended. All cleaning materials must be disposed of as hazardous waste.
-
Dispose : Seal the bag, wipe the exterior, and place it in a second labeled bag. Affix a completed hazardous waste label and arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[4][5]
-
Doff PPE and Wash : Remove all PPE carefully and dispose of it as hazardous waste. Wash hands and any potentially exposed skin thoroughly with soap and water.
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.
-
Decontamination : All non-disposable equipment (spatulas, glassware) that has come into contact with ANTU must be thoroughly decontaminated. Rinse items with a suitable solvent (if compatible) in a fume hood, followed by washing with soap and water. The initial rinsate should be collected as hazardous waste.
-
Waste Disposal : All ANTU-contaminated waste, including empty stock containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous waste.[4][6] Unused ANTU is considered an acutely hazardous waste by the EPA and may carry the waste code P072 (for 1-Naphthyl-2-thiourea).[9][10]
-
Solid Waste : Collect in a clearly labeled, sealed, and durable container.
-
Liquid Waste : Collect in a compatible, sealed, and labeled container.
-
Never mix ANTU waste with other waste streams unless directed by your EHS department. All waste containers must be stored in a designated and secure satellite accumulation area until collection.[11]
-
By integrating these safety protocols into every aspect of our work with this compound, we uphold our primary responsibility: to conduct our research safely and effectively. Trust in these self-validating systems of containment, procedure, and emergency preparedness is the foundation of a secure laboratory environment.
References
- SAFETY DATA SHEET: this compound. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC415430250&productDescription=1-%281-NAPHTHYL%29-2-THIOUREA+25GR&vendorId=VN000321&countryCode=US&language=en]
- α-Naphthylthiourea. Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%91-Naphthylthiourea]
- This compound | 86-88-4. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/N0045]
- SAFETY DATA SHEET: N-(1-Naphthyl)thiourea. Thermo Fisher Scientific Chemicals, Inc. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A19024&productDescription=N-%281-NAPHTHYL%29THIOUREA+100G&vendorId=VN00033897&countryCode=US&language=en]
- Decontamination. Environmental Health & Safety - University of Toronto. [URL: https://ehs.utoronto.
- alpha-Naphthylthiourea | C11H10N2S | CID 736366. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Naphthylthiourea]
- Naphthylthiourea, a- | Request PDF. ResearchGate. [URL: https://www.researchgate.
- PERACUTE ALPHA-NAPHTHYLTHIOUREA INTOXICATION IN A COW-CALF HERD. Vet Glasnik. [URL: https://www.vetglasnik.rs/index.php/vet/article/view/3545]
- 86-88-4(this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5308200_EN.htm]
- Emergency Procedures. [URL: https://www.uchealth.com/wp-content/uploads/2018/03/Emergency-Procedures.pdf]
- Alpha-Naphthylthiourea. Vrachi.name Medical Portal. [URL: https://vrachi.name/en/substance/alpha-naphthylthiourea]
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [URL: https://ehs.utk.edu/wp-content/uploads/sites/42/2020/08/guidance-for-spill-cleanup-in-labs.pdf]
- THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Nagaland Pollution Control Board. [URL: https://npcb.nagaland.gov.in/wp-content/uploads/2021/07/MSIHC-Rules-1989.pdf]
- alpha-NAPHTHYL THIOUREA HAZARD SUMMARY. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0138.pdf]
- Spill Cleanup. Pesticide Environmental Stewardship. [URL: https://pesticidestewardship.org/disposal/spill-cleanup/]
- Procedures for Disposal of Hazardous Waste. [URL: https://www.uta.edu/research/administration/departments/ehs/forms/manuals/lab-safety-manual/disposal-of-hazardous-waste.pdf]
- University Union Emergency Procedures. UNT Student Affairs. [URL: https://studentaffairs.unt.edu/sites/default/files/university_union/emergency_procedures_manual_2018.pdf]
- EMERGENCY PROCEDURES. Northern Arizona University. [URL: https://in.nau.edu/wp-content/uploads/sites/168/2018/02/Emergency-Procedures-Guide.pdf]
- Lab 8: Spills and Decontamination. YouTube. [URL: https://www.youtube.
- Comprehensive Emergency Management Plan. Arkansas Tech University. [URL: https://www.atu.
- Personal Protective Equipment PPE. Force Ware GmbH. [URL: https://www.forceware.de/en/products/personal-protective-equipment-ppe/]
- Spill Protocol for High Level Disinfectants. Environmental Health & Safety, University of Rochester. [URL: https://www.safety.rochester.edu/ih/hl-disinfectants/spillprotocol.html]
- Personal protective equipment. Wikipedia. [URL: https://en.wikipedia.org/wiki/Personal_protective_equipment]
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/hw/defining-hazardous-waste-listed-characteristic-and-mixed-radiological-wastes]
- EPA HAZARDOUS WASTE CODES. [URL: https://www.dep.pa.gov/Business/Land/Waste/SolidWaste/HazardousWaste/Resources/Documents/2520-FM-BWM0436.pdf]
- Personal Protective Equipment. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
Sources
- 1. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
- 11. geo.utexas.edu [geo.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
